Technical Documentation Center

5-Methyldihydrofolate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyldihydrofolate
  • CAS: 59904-24-4

Core Science & Biosynthesis

Foundational

The Transient Node: Decoding the Role of 5-Methyldihydrofolate (5-MDHF) in One-Carbon Metabolism

Executive Summary One-carbon metabolism (OCM) is the biochemical engine driving nucleotide synthesis, amino acid homeostasis, and epigenetic methylation. While 5-methyltetrahydrofolate (5-MTHF) is universally recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

One-carbon metabolism (OCM) is the biochemical engine driving nucleotide synthesis, amino acid homeostasis, and epigenetic methylation. While 5-methyltetrahydrofolate (5-MTHF) is universally recognized as the primary circulating methyl donor, its oxidized intermediate, 5-methyldihydrofolate (5-MDHF) , occupies a critical, often overlooked node in folate dynamics. 5-MDHF is not a functional methyl donor; rather, it acts as a regulatory and degradative intermediate that dictates the bioavailability of 5-MTHF, serves as a biomarker for oxidative and photolytic stress, and presents a severe isobaric confounding factor in clinical pharmacokinetics.

This technical guide deconstructs the biochemical, photobiological, and analytical significance of 5-MDHF, providing researchers and drug developers with actionable, self-validating protocols to mitigate its interference in LC-MS/MS assays and leverage its properties in photobiological research.

The Biochemical Genesis of 5-MDHF

In vivo, 5-MTHF is highly susceptible to oxidative stress. When exposed to mild oxidizing environments (such as ambient oxygen during serum collection or intracellular reactive oxygen species), 5-MTHF undergoes a rapid, reversible oxidation to yield 5-MDHF. This intermediate was first characterized by as a primary oxidation product that retains the methyl group but loses two hydrogen atoms from the pteridine ring.

Biologically, 5-MDHF acts as a "sink" for active folate. If the cellular environment contains sufficient reductants (e.g., ascorbic acid), 5-MDHF can be salvaged and reduced back to 5-MTHF. However, if left unreduced, 5-MDHF undergoes an irreversible structural rearrangement into 4α-hydroxy-5-methylTHF (hmTHF, also known as MeFox) , or it cleaves entirely at the C9-N10 bond to form p-aminobenzoyl-L-glutamic acid (PGA) and pterin derivatives.

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF Mild Oxidation / UV-B (Reversible) hmTHF 4α-hydroxy-5-methylTHF (hmTHF / MeFox) MTHF->hmTHF Severe Oxidation MDHF->MTHF Reductants (e.g., Ascorbate) MDHF->hmTHF Prolonged Oxidation (Irreversible) Cleavage p-aminobenzoyl-L-glutamic acid + Pterin derivatives MDHF->Cleavage C9-N10 Bond Cleavage (Photodegradation)

Diagram 1: Oxidation pathways of 5-MTHF into 5-MDHF and subsequent degradation products.

Photobiology and Evolutionary Implications

Beyond chemical oxidation, 5-MDHF is the primary intermediate in the photodegradation of folate. 5-MTHF exhibits an absorption maximum at 290 nm, placing it squarely within the UV-B spectrum. As demonstrated by , exposure of 5-MTHF to UV-B radiation rapidly induces the formation of 5-MDHF, identifiable by distinct absorption peaks at 248 nm and 292 nm.

This photolytic conversion is central to the evolutionary biology of human skin pigmentation. The widely accepted hypothesis proposed by posits that dark skin pigmentation evolved in early hominids specifically to protect circulating 5-MTHF in dermal capillaries from UV-B induced degradation into 5-MDHF and PGA. By preventing this photolysis, early humans maintained the OCM flux required to prevent fatal neural tube defects during embryonic development.

Analytical Challenges: The Isobaric Trap in LC-MS/MS

For clinical chemists and pharmacokineticists, 5-MDHF is a notorious pre-analytical variable. During the extraction of folates from serum or tissue matrices, 5-MTHF spontaneously oxidizes to 5-MDHF, which subsequently converts to hmTHF (MeFox).

This degradation cascade creates a severe analytical artifact: hmTHF (m/z 475) is an exact isobar of 5-formylTHF (folinic acid) . As detailed by the Centers for Disease Control and Prevention (), failure to chromatographically resolve hmTHF from 5-formylTHF leads to a massive overestimation of 5-formylTHF and a corresponding underestimation of total active folate. Furthermore, 5-MDHF is highly unstable in the acidic environments (pH < 4) often used during sample extraction or simulated gastric digestion (), accelerating its loss.

LCMSWorkflow Step1 1. Sample Collection Add Ascorbic Acid (1% w/v) Step2 2. Isotope Spiking Add 13C5-5-MTHF Internal Standard Step1->Step2 Step3 3. Protein Precipitation Acetonitrile + 1% Formic Acid Step2->Step3 Step4 4. UHPLC Separation Resolve Isobars (hmTHF vs 5-formylTHF) Step3->Step4 Step5 5. MRM Mass Spectrometry Quantify 5-MTHF (m/z 460->313) Step4->Step5

Diagram 2: Self-validating LC-MS/MS workflow to prevent 5-MDHF formation and resolve isobars.

Quantitative Data: Physicochemical Properties

To successfully manipulate or quantify these vitamers, researchers must understand their distinct physicochemical signatures. Table 1 summarizes the critical parameters used to differentiate 5-MTHF from its oxidized derivatives.

Table 1: Physicochemical and Kinetic Properties of Folate Intermediates

VitamerMolecular Weight ( g/mol )[M+H]+ (m/z)UV Absorption Maxima (nm)Stability in SerumPrimary Degradation Trigger
5-MTHF 459.46460290High (if reduced)UV-B, Ambient O2
5-MDHF 457.44458248, 292Low (Transient)Acidic pH, Prolonged O2
hmTHF (MeFox) 475.46476280High (Terminal)Irreversible Rearrangement
5-formylTHF 473.44474282HighIsobaric to hmTHF

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops that immediately alert the researcher to artifactual degradation or thermal interference.

Protocol 1: Controlled Photodegradation Assay of 5-MTHF to 5-MDHF

This protocol isolates the photolytic conversion of 5-MTHF to 5-MDHF, excluding thermal auto-oxidation.

  • Step 1: Preparation. Prepare a 10 µM solution of 5-MTHF in a degassed phosphate buffer (pH 7.4). Causality: Degassing removes dissolved oxygen, ensuring that any observed 5-MDHF formation is strictly photon-dependent, not driven by ambient oxidation.

  • Step 2: Irradiation. Place the sample in a quartz cuvette (transparent to UV). Irradiate using a narrow-band UV-B lamp centered at 290 nm (fluence rate of 2.15 mW/cm²). Causality: 290 nm precisely matches the absorption maximum of the pteridine ring in 5-MTHF.

  • Step 3: Spectrophotometric Tracking. Monitor the absorption spectra continuously from 200 nm to 400 nm. Track the decay of the 290 nm peak and the emergence of the 248 nm and 292 nm peaks (indicative of 5-MDHF).

  • Self-Validation Loop (The Dark Control): Simultaneously maintain an identical cuvette wrapped in aluminum foil in the same temperature-controlled chamber. If the dark control exhibits an increase in absorbance at 248 nm, the system flags thermal or chemical auto-oxidation, invalidating the photolysis assumption. Furthermore, the presence of a strict isosbestic point during spectral shifts validates a direct 1:1 conversion without unknown secondary intermediates.

Protocol 2: LC-MS/MS Quantification of Serum Folates with Oxidative Control

This protocol prevents the artifactual conversion of 5-MTHF → 5-MDHF → hmTHF during extraction, ensuring accurate pharmacokinetic profiling.

  • Step 1: Immediate Reduction. Upon serum collection, immediately add ascorbic acid to a final concentration of 1% (w/v). Causality: Ascorbic acid acts as a potent reducing agent, pushing the 5-MDHF equilibrium backward to 5-MTHF and preventing the irreversible formation of hmTHF.

  • Step 2: Isotope Spiking. Spike the sample with a known concentration of ¹³C₅-labeled 5-MTHF and ¹³C₅-labeled hmTHF.

  • Step 3: Extraction & UHPLC. Perform protein precipitation using acetonitrile containing 1% formic acid. Separate the analytes using a C18 UHPLC column with a highly optimized gradient to resolve the hmTHF and 5-formylTHF isobars (which share the m/z 476 → 329 transition).

  • Self-Validation Loop (In-Assay Oxidation Tracking): Monitor the ratio of ¹³C₅-5-MTHF to ¹³C₅-hmTHF throughout the run. Because the internal standard is added before extraction, any artifactual oxidation occurring during sample prep will cause the ¹³C₅-5-MTHF to convert into ¹³C₅-hmTHF. If this labeled ratio deviates from the spiked baseline, the system flags the batch for extraction-induced oxidation. The analyst can then mathematically back-calculate the true original endogenous 5-MTHF concentration based on the exact degradation rate of the internal standard.

References

  • Fazili, Z., & Pfeiffer, C. M. (2013). Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry. The Journal of Nutrition, 143(1), 108–113.[Link]

  • Donaldson, K. O., & Keresztesy, J. C. (1962). Naturally occurring forms of folic acid. III. Characterization and properties of 5-methyldihydrofolate, an oxidation product of 5-methyltetrahydrofolate. Journal of Biological Chemistry, 237(12), 3815–3819.[Link]

  • Jablonski, N. G., & Chaplin, G. (2000). The evolution of human skin coloration. Journal of Human Evolution, 39(1), 57–106.[Link]

  • Off, M., Steindal, A. H., Porojnicu, A. C., Juzeniene, A., Vorobey, A., Johnsson, A., & Moan, J. (2005). Photodegradation of 5-methyltetrahydrofolate: Biophysical aspects. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47–55.[Link]

  • Liu, F. (2024). How food matrices modulate folate bioaccessibility: A comprehensive overview of recent advances and challenges. Comprehensive Reviews in Food Science and Food Safety, 23(2), 1-25.[Link]

Exploratory

The Bacterial 5-Methyldihydrofolate Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the 5-methyldihydrofolate (5-MTHF) biosynthesis pathway in bacteria. 5-MTHF, the biologically active form of folate, is a critical coenzyme in one-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the 5-methyldihydrofolate (5-MTHF) biosynthesis pathway in bacteria. 5-MTHF, the biologically active form of folate, is a critical coenzyme in one-carbon metabolism, essential for the synthesis of nucleotides and amino acids, and thus for bacterial survival and proliferation. The de novo synthesis of folates in bacteria, a pathway absent in humans, presents a rich landscape of validated and potential targets for antimicrobial drug development. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway's biochemistry, genetic regulation, and its significance as an antimicrobial target. Furthermore, it provides detailed, field-proven methodologies for studying this pathway, including enzyme assays, metabolite quantification, and genetic manipulation techniques, to empower further research and development in this critical area.

Introduction: The Central Role of Folate Metabolism in Bacteria

Folate, also known as vitamin B9, is not a single molecule but a family of related compounds that are essential for all life forms.[1] In bacteria, the folate pathway is responsible for the de novo synthesis of tetrahydrofolate (THF) and its derivatives, which act as coenzymes in a wide array of metabolic reactions involving the transfer of one-carbon units.[2] These reactions are fundamental for the biosynthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[2][3]

Unlike humans, who obtain folates from their diet, most bacteria possess the enzymatic machinery to synthesize these essential molecules from scratch, making the folate biosynthesis pathway an attractive target for antimicrobial agents.[4][5] The clinical success of sulfonamides and trimethoprim, which target dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) respectively, validates this pathway as a source of effective antibacterial drugs.[6][7][8]

This guide focuses specifically on the terminal branch of the folate pathway: the biosynthesis of 5-methyldihydrofolate (5-MTHF). 5-MTHF is the most reduced and predominant form of folate in many biological systems and serves as the primary methyl group donor for the methylation of homocysteine to methionine, a crucial step in protein and nucleic acid synthesis.[9][10] Understanding the intricacies of this pathway is paramount for the development of novel antimicrobials and for metabolic engineering applications aimed at enhancing the production of this vital biomolecule.[11][12]

The Core Biosynthetic Pathway: From Dihydrofolate to 5-Methyldihydrofolate

The journey to 5-MTHF in bacteria begins with the synthesis of dihydrofolate (DHF), a common intermediate in the folate pathway. DHF is then reduced to tetrahydrofolate (THF), the central carrier of one-carbon units. The subsequent steps involve the acquisition and sequential reduction of a one-carbon unit to form 5-MTHF.

The key enzymatic players and reactions in this pathway are detailed below and illustrated in the accompanying diagram.

Caption: The bacterial 5-methyldihydrofolate biosynthesis pathway.

Dihydrofolate Reductase (DHFR)
  • Gene: folA[13]

  • Function: DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[13][14] This is a critical step, as THF is the active cofactor form that can accept one-carbon units.[3] The structural differences between bacterial and human DHFR have been exploited for the development of selective inhibitors like trimethoprim.[13][15]

Serine Hydroxymethyltransferase (SHMT)
  • Gene: glyA[16]

  • Function: SHMT is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[10] This reaction is a major source of one-carbon units for the folate pool.

The Bifunctional Enzyme: Methylenetetrahydrofolate Dehydrogenase and Methenyltetrahydrofolate Cyclohydrolase
  • Gene: folD[17][18]

  • Function: In many bacteria, including Escherichia coli, a single bifunctional enzyme encoded by the folD gene carries out two sequential reactions.[17][18]

    • 5,10-Methylenetetrahydrofolate Dehydrogenase (MTHFD): This domain catalyzes the NADP+-dependent oxidation of CH2-THF to 5,10-methenyltetrahydrofolate (CH+-THF).[17][18][19]

    • 5,10-Methenyltetrahydrofolate Cyclohydrolase (MTHFC): This domain hydrolyzes CH+-THF to 10-formyltetrahydrofolate (CHO-THF), which is a precursor for purine biosynthesis.[17][18][20][21] While this reaction diverts from the direct path to 5-MTHF, it is an integral part of one-carbon metabolism.

Methylenetetrahydrofolate Reductase (MTHFR)
  • Gene: metF[22][23]

  • Function: MTHFR catalyzes the irreversible, NAD(P)H-dependent reduction of CH2-THF to 5-MTHF.[10][22][24] This is the final and committing step in the biosynthesis of 5-MTHF.[25] The product, 5-MTHF, then serves as the methyl donor for the vitamin B12-dependent (MetH) or -independent (MetE) methionine synthase, which regenerates THF.[16]

Regulation of the Pathway: A Tightly Controlled Network

The biosynthesis of folates in bacteria is a metabolically expensive process that is tightly regulated to meet the cell's demand for one-carbon units while avoiding the accumulation of potentially toxic intermediates. Regulation occurs at both the genetic and enzymatic levels.

  • Feedback Inhibition: The activities of several enzymes in the folate pathway are allosterically regulated by downstream products. For instance, THF can inhibit the activity of DHFR.[26][27] This feedback mechanism allows for rapid adjustments in folate production in response to cellular needs.

  • Transcriptional Regulation: The expression of folate biosynthesis genes is often controlled by transcriptional regulators that sense the intracellular concentration of folate derivatives or downstream metabolic products.

The 5-MTHF Pathway as an Antimicrobial Target

The essentiality of the folate pathway and its absence in humans make it an excellent target for the development of new antibacterial agents.[5][6] While DHFR and DHPS are the only clinically targeted enzymes to date, the other enzymes in the 5-MTHF biosynthesis pathway represent a largely untapped reservoir of potential drug targets.

  • Novel Inhibitors of DHFR: The emergence of resistance to trimethoprim necessitates the development of new DHFR inhibitors with novel mechanisms of action or improved activity against resistant strains.

  • Targeting Other Enzymes: Enzymes such as SHMT and MTHFR are also essential for bacterial growth and have distinct active sites that could be targeted by small molecule inhibitors. The development of inhibitors for these enzymes would provide new classes of antibiotics, potentially with different resistance profiles than existing drugs.

Experimental Protocols for Studying the 5-MTHF Pathway

A thorough understanding and manipulation of the 5-MTHF biosynthesis pathway require a robust set of experimental tools. This section provides detailed, step-by-step methodologies for key experiments.

Experimental_Workflow cluster_genetic Genetic Manipulation cluster_biochemical Biochemical Analysis cluster_phenotypic Phenotypic Analysis Gene_KO Gene Knockout (e.g., CRISPR/Cas9) Growth_Assay Bacterial Growth Assays Gene_KO->Growth_Assay Gene_OE Gene Overexpression (e.g., pET vectors) Enzyme_Assay Enzyme Activity Assays (e.g., DHFR, MTHFR) Gene_OE->Enzyme_Assay Metabolite_Quant Metabolite Quantification (HPLC) Gene_OE->Metabolite_Quant Gene_OE->Growth_Assay Inhibitor_Screen Inhibitor Screening Enzyme_Assay->Inhibitor_Screen Inhibitor_Screen->Growth_Assay

Caption: A typical experimental workflow for studying the 5-MTHF pathway.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[20][23]

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM DTT.

  • NADPH solution: 10 mM in assay buffer.

  • Dihydrofolic acid (DHF) solution: 10 mM in assay buffer containing 10 mM 2-mercaptoethanol.

  • Bacterial cell lysate or purified DHFR enzyme.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing:

    • 80 µL Assay Buffer

    • 10 µL of 10 mM NADPH

    • 5-20 µL of cell lysate or purified enzyme

  • Incubate the mixture for 5 minutes at room temperature to allow for the reduction of any endogenous DHF.

  • Initiate the reaction by adding 10 µL of 10 mM DHF.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 30-second intervals.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Quantification of 5-MTHF by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of 5-MTHF and other folate derivatives from bacterial extracts.[3][17]

Materials:

  • HPLC system with a UV or fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • 5-MTHF standard.

  • Bacterial cell pellet.

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1% (w/v) ascorbic acid and 10 mM 2-mercaptoethanol.

Procedure:

  • Sample Preparation:

    • Resuspend the bacterial cell pellet in 1 mL of ice-cold Extraction Buffer.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject 20-50 µL of the filtered extract onto the C18 column.

    • Elute the folates using a gradient of Mobile Phase B in Mobile Phase A (e.g., 5-30% B over 20 minutes).

    • Monitor the elution profile at 280 nm (for UV detection) or with excitation at 295 nm and emission at 365 nm (for fluorescence detection).

    • Quantify the 5-MTHF peak by comparing its area to a standard curve generated with known concentrations of the 5-MTHF standard.

Gene Knockout using CRISPR/Cas9

This protocol provides a general framework for creating a targeted gene deletion in E. coli using the CRISPR/Cas9 system.[4][22]

Materials:

  • E. coli strain expressing Cas9 and the λ-Red recombination system.

  • pCRISPR plasmid for expressing the guide RNA (gRNA).

  • Donor DNA template (a short oligonucleotide or a PCR product) with homology arms flanking the target gene and the desired deletion.

  • Competent E. coli cells.

  • Appropriate antibiotics for selection.

Procedure:

  • Design and Clone the gRNA: Design a 20-nucleotide gRNA sequence targeting the gene of interest and clone it into the pCRISPR plasmid.

  • Prepare Donor DNA: Synthesize or PCR-amplify the donor DNA template.

  • Co-transformation: Co-transform the competent E. coli strain with the gRNA plasmid and the donor DNA.

  • Selection and Screening: Plate the transformed cells on selective media containing the appropriate antibiotic. Screen individual colonies by colony PCR to identify clones with the desired gene deletion.

  • Verification: Verify the gene knockout by DNA sequencing of the targeted genomic region.

Gene Overexpression

This protocol describes the overexpression of a target gene in E. coli using a T7 promoter-based expression system.[7][15][18][27]

Materials:

  • Expression vector (e.g., pET series) containing the gene of interest under the control of a T7 promoter.

  • E. coli expression host strain (e.g., BL21(DE3)) carrying the T7 RNA polymerase gene under the control of an inducible promoter.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression host.

  • Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture 1:100 into fresh LB medium and grow to an OD600 of 0.4-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest and Analysis: Harvest the cells by centrifugation. Analyze the protein expression by SDS-PAGE and Western blotting.

Conclusion and Future Perspectives

The 5-methyldihydrofolate biosynthesis pathway in bacteria remains a field ripe with opportunity for both fundamental research and translational applications. Its essential nature and divergence from the human metabolic landscape solidify its position as a prime target for the development of novel antimicrobials. The methodologies outlined in this guide provide a robust framework for researchers to dissect the intricacies of this pathway, from the kinetics of individual enzymes to the complex regulatory networks that govern its function.

Future research will likely focus on several key areas:

  • Discovery of Novel Inhibitors: High-throughput screening campaigns targeting the less-explored enzymes of the pathway could yield new classes of antibiotics.

  • Understanding Resistance Mechanisms: Elucidating the mechanisms by which bacteria develop resistance to existing and novel folate pathway inhibitors is crucial for the long-term viability of these drugs.

  • Metabolic Engineering for Enhanced Production: For industrial applications, further optimization of bacterial strains for the overproduction of 5-MTHF through systems and synthetic biology approaches holds great promise.

By integrating the foundational knowledge of the pathway's biochemistry with advanced experimental techniques, the scientific community can continue to leverage the bacterial 5-MTHF biosynthesis pathway to address pressing challenges in infectious disease and biotechnology.

References

  • Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli. (n.d.). Retrieved from [Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (n.d.). Retrieved from [Link]

  • Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis. (n.d.). Retrieved from [Link]

  • Improved methyl supply for 5-methyltetrahydrofolate production in E. coli through a novel C1 transfer pathway. (n.d.). Retrieved from [Link]

  • What are bacterial DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023, December 31). Preventive Nutrition and Food Science. Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase. (n.d.). PDB-101. Retrieved from [Link]

  • Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (n.d.). Retrieved from [Link]

  • What are Bacterial DHFR inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Physiological role of FolD (methylenetetrahydrofolate dehydrogenase), FchA (methenyltetrahydrofolate cyclohydrolase) and Fhs (formyltetrahydrofolate synthetase) from Clostridium perfringens in a heterologous model of Escherichia coli. (2016, January 1). Microbiology Society. Retrieved from [Link]

  • Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. (n.d.). Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Folate Synthesis. (n.d.). PDB-101. Retrieved from [Link]

  • Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. (2011, January 21). Bentham Open. Retrieved from [Link]

  • Physiological Role of FolD (Methylenetetrahydrofolate Dehydrogenase), FchA (Methenyltetrahydrofolate Cyclohydrolase) and Fhs (Formyltetrahydrofolate Synthetase) From Clostridium Perfringens in a Heterologous Model of Escherichia Coli. (2016, January 15). PubMed. Retrieved from [Link]

  • (PDF) Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli. (2025, November 4). Retrieved from [Link]

  • Heterotrimeric NADH-Oxidizing Methylenetetrahydrofolate Reductase from the Acetogenic Bacterium Acetobacterium woodii. (n.d.). Journal of Bacteriology. Retrieved from [Link]

  • Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved from [Link]

  • Methylenetetrahydrofolate Dehydrogenase-Cyclohydrolase From Photobacterium Phosphoreum Shares Properties With a Mammalian Mitochondrial Homologue. (1996, August 15). PubMed. Retrieved from [Link]

  • A methenyl tetrahydromethanopterin cyclohydrolase and a methenyl tetrahydrofolate cyclohydrolase in Methylobacterium extorquens AM1. (n.d.). PubMed. Retrieved from [Link]

  • Dihydrofolate reductase. (n.d.). Wikipedia. Retrieved from [Link]

  • Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes. (n.d.). PubMed. Retrieved from [Link]

  • BMRB Featured System: Dihydrofolate Reductase. (n.d.). Retrieved from [Link]

  • (PDF) Comparative genomics of bacterial and plant folate synthesis and salvage: Predictions and validations. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The crystal structure of a bacterial, bifunctional 5,10 methylene-tetrahydrofolate dehydrogenase/cyclohydrolase. (n.d.). Retrieved from [Link]

  • Biosynthesis of L-5-methyltetrahydrofolate by genetically engineered Escherichia coli. (2022, September 7). PubMed. Retrieved from [Link]

  • Methylenetetrahydrofolate dehydrogenase from Clostridium formicoaceticum and methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase (combined) from Clostridium thermoaceticum. (1980, January 1). OSTI.GOV. Retrieved from [Link]

  • The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (n.d.). Retrieved from [Link]

  • Methylenetetrahydrofolate Reductase: Comparison of the Enzyme from Mammalian and Bacterial Sources. (n.d.). UNL Digital Commons. Retrieved from [Link]

  • Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. (n.d.). Retrieved from [Link]

  • Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. (2019, October 9). Retrieved from [Link]

  • A two-enzyme adaptive unit within bacterial folate metabolism. (2019, April 6). bioRxiv. Retrieved from [Link]

  • Improved methyl supply for 5-methyltetrahydrofolate production in E. coli through a novel C1 transfer pathway. (2025, April 15). Retrieved from [Link]

  • A bacterial route for folic acid supplementation. (n.d.). Retrieved from [Link]

Sources

Foundational

The Obscure Player: A Technical Guide to the Discovery and Characterization of 5-Methyldihydrofolate

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 5-methyldihydrofolate (5-MTHF), a lesser-known yet significant derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-methyldihydrofolate (5-MTHF), a lesser-known yet significant derivative in the landscape of folate metabolism. While the scientific focus has predominantly been on its fully reduced and biologically active counterpart, 5-methyltetrahydrofolate (5-MTHF), a comprehensive understanding of folate biochemistry necessitates a closer examination of its oxidized forms. This document delves into the historical discovery of 5-methyldihydrofolate, its physicochemical characterization, and its position within the broader context of the folate cycle. We will explore the causality behind experimental choices in its study, present detailed methodologies for its analysis, and discuss its biological implications, primarily as an oxidation product of 5-MTHF. This guide is intended to equip researchers and drug development professionals with a foundational understanding of this molecule, fostering a more complete picture of folate stability, degradation, and metabolic fate.

Introduction: Beyond the Central Folate Pathway

The folate cycle is a cornerstone of cellular metabolism, facilitating the transfer of one-carbon units for the biosynthesis of nucleotides and amino acids. Central to this pathway is the interconversion of various folate derivatives. While folic acid, dihydrofolate (DHF), and tetrahydrofolate (THF) are well-established intermediates, and 5-methyltetrahydrofolate (5-MTHF) is recognized as the primary circulating and active form of folate in humans, other derivatives such as 5-methyldihydrofolate have received considerably less attention.[1][2][3] This guide aims to rectify this by providing a detailed technical overview of 5-methyldihydrofolate, a molecule that, while not a primary one-carbon donor, offers critical insights into the stability and degradation of active folates.

The Discovery of a Novel Folate Derivative

The first characterization of 5-methyldihydrofolate was reported in a seminal 1962 paper by Donaldson and Keresztesy.[4][5][6] Their work identified 5-methyldihydrofolate as an oxidation product of 5-methyltetrahydrofolate.[4][6] This discovery was crucial as it highlighted the inherent instability of the biologically active 5-MTHF and introduced a new player into the complex family of folate compounds. The initial characterization laid the groundwork for understanding the potential degradation pathways of therapeutic and physiological folates.

Physicochemical Characterization and Properties

5-Methyldihydrofolate is structurally distinct from its tetrahydro- counterpart by the presence of a double bond in the pteridine ring. This seemingly minor difference has significant implications for its biological activity and stability.

Spectroscopic Profile

The characterization of 5-methyldihydrofolate, like other folates, relies heavily on its unique ultraviolet (UV) absorption spectrum. While specific molar extinction coefficients for pure 5-methyldihydrofolate are not widely cited in recent literature, early studies established its distinct spectral properties compared to 5-MTHF. For instance, 5-MTHF exhibits a characteristic absorption peak around 290 nm.[7] The oxidation to the dihydro- form would be expected to alter this absorption profile, a key feature for its identification and quantification.

Chemical Stability

The presence of the dihydro- structure suggests a molecule that is more oxidized than 5-MTHF but more reduced than folic acid. Its stability is a critical parameter, particularly in the context of pharmaceutical formulations and in vitro experimental design. The susceptibility of tetrahydrofolates to oxidation underscores the importance of controlled experimental conditions to maintain their integrity.[8] 5-Methyldihydrofolate itself can be an intermediate in the degradation of 5-MTHF, for example, through photodegradation.[7]

The Folate Cycle: Positioning 5-Methyldihydrofolate

To understand the significance of 5-methyldihydrofolate, it is essential to visualize its relationship to the central folate pathway. It is not a direct intermediate in the one-carbon transfer reactions but rather a product of the oxidative degradation of 5-MTHF.

Folate_Cycle_and_5_MeDHF cluster_folate_cycle Core Folate Cycle cluster_degradation Oxidative Degradation Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->Tetrahydrofolate (THF) Methionine Synthase 5-Methyldihydrofolate 5-Methyldihydrofolate 5-Methyl-THF->5-Methyldihydrofolate Oxidation (e.g., UV light)

Figure 1: Simplified Folate Cycle Highlighting 5-Methyldihydrofolate Formation.

Analytical Methodologies for Characterization

The characterization and quantification of 5-methyldihydrofolate necessitate robust analytical techniques. While specific, validated protocols for this particular analyte are scarce in contemporary literature, established methods for other folates can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of folate analysis. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[9]

Experimental Protocol: HPLC Analysis of Folates

  • Sample Preparation: Due to the instability of reduced folates, samples should be protected from light and heat. Extraction from biological matrices often involves the use of a reducing agent, such as ascorbic acid, in the extraction buffer.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.8).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the various folate derivatives.

    • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV-Vis Detector: Monitoring at the characteristic absorbance maximum of 5-methyldihydrofolate (and other folates of interest).

    • Fluorescence Detector: For enhanced sensitivity, particularly for tetrahydrofolates, though the fluorescence properties of 5-methyldihydrofolate would need to be empirically determined.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and highly sensitive quantification, LC-MS is the method of choice.[11]

Experimental Protocol: LC-MS Analysis of Folates

  • Sample Preparation and Chromatography: As described for HPLC. The use of volatile buffers (e.g., ammonium acetate) in the mobile phase is necessary for MS compatibility.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific mass-to-charge ratio (m/z) for the parent ion of 5-methyldihydrofolate and its characteristic fragment ions would be determined.

Characterization_Workflow cluster_workflow Analytical Workflow for 5-Methyldihydrofolate Sample Sample Extraction Extraction (with antioxidants) Sample->Extraction HPLC_Separation HPLC Separation (C18 Column) Extraction->HPLC_Separation UV_Detection UV-Vis Detection (Spectral Analysis) HPLC_Separation->UV_Detection MS_Detection Mass Spectrometry (m/z Identification) HPLC_Separation->MS_Detection Quantification Quantification UV_Detection->Quantification MS_Detection->Quantification

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stability of 5-Methyldihydrofolate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Folate, a water-soluble B-vitamin, is a critical cofactor in a wide range of one-carbon transfer reactions essential for life. These r...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B-vitamin, is a critical cofactor in a wide range of one-carbon transfer reactions essential for life. These reactions are fundamental to the biosynthesis of nucleotides (purines and thymidylates) and the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[1][2] The biologically active form of folate within the body is 5-methyltetrahydrofolate (5-MTHF).[3] Unlike its synthetic, oxidized counterpart, folic acid, which requires enzymatic reduction by dihydrofolate reductase (DHFR), 5-MTHF can be directly utilized in the one-carbon metabolic cycle.[1][2][4]

However, the same reduced chemical nature that makes 5-MTHF biologically potent also renders it highly susceptible to degradation. A primary oxidation product of 5-MTHF is 5-methyldihydrofolate (5-MDHF).[5][6][7] Understanding the structure of 5-MDHF and the kinetics and pathways of its formation is paramount for professionals in drug development, food science, and clinical research. The stability of the parent compound, 5-MTHF, directly impacts its efficacy in supplements and fortified foods, as its degradation to 5-MDHF and subsequent products represents a loss of biological activity. This guide provides a detailed examination of the chemical structure of 5-MDHF in relation to its folate precursors and delineates the critical factors governing its formation and stability.

Chapter 1: A Comparative Structural Analysis of Folates

The term "folate" encompasses a family of compounds that share a common core structure: a pteridine ring linked to a p-aminobenzoic acid (PABA) moiety, which is in turn conjugated to one or more glutamate residues. The key differences between various folate vitamers lie in the oxidation state of the pteridine ring and the nature of the one-carbon substituent at the N5 and/or N10 positions.

1.1 From Folic Acid to 5-Methyltetrahydrofolate

  • Folic Acid (Pteroylglutamic Acid): The most oxidized and stable form of the vitamin, used in dietary supplements and food fortification.[8] Its pteridine ring is fully oxidized. It is biologically inert and must be reduced to tetrahydrofolate (THF) to become active.[1]

  • 7,8-Dihydrofolate (DHF): The first intermediate in the reduction of folic acid, catalyzed by the enzyme dihydrofolate reductase (DHFR).[2][4]

  • 5,6,7,8-Tetrahydrofolate (THF): The fully reduced and biologically active core structure. DHFR catalyzes the final reduction from DHF to THF.[2][4] THF can then be converted into various derivatives, including 5-MTHF.

  • 5-Methyltetrahydrofolate (5-MTHF): The most abundant form of folate in human plasma and the primary circulating form.[3] It features a fully reduced pteridine ring and a methyl group attached at the N5 position.[9]

1.2 The Structure of 5-Methyldihydrofolate (5-MDHF)

5-MDHF is an intermediate oxidation state between 5-MTHF and a more oxidized pterin. Its defining structural features are:

  • A dihydro-pteridine ring , meaning it is more oxidized than the tetrahydro- ring of 5-MTHF but more reduced than the pteridine ring of folic acid.

  • A methyl group substitution at the N5 position, identical to its precursor, 5-MTHF.

The transition from the highly stable, fully oxidized pteridine ring in folic acid to the electron-rich, fully reduced ring in 5-MTHF is the primary determinant of the compound's stability. 5-MDHF, as an intermediate, is inherently unstable and serves primarily as a marker of 5-MTHF degradation.

Folate_Structures cluster_FolicAcid Folic Acid (Oxidized) cluster_DHF Dihydrofolate cluster_THF Tetrahydrofolate (Reduced) cluster_MTHF 5-Methyltetrahydrofolate (Active) cluster_MDHF 5-Methyldihydrofolate (Oxidation Product) FA Pteridine Ring (Fully Oxidized) + PABA + Glutamate DHF 7,8-Dihydro-Pteridine Ring + PABA + Glutamate FA->DHF DHFR THF 5,6,7,8-Tetrahydro-Pteridine Ring + PABA + Glutamate DHF->THF DHFR MTHF N5-Methyl Group 5,6,7,8-Tetrahydro-Pteridine Ring + PABA + Glutamate THF->MTHF MTHFR MDHF N5-Methyl Group 5,6-Dihydro-Pteridine Ring + PABA + Glutamate MTHF->MDHF Oxidation

Caption: Comparative structures of key folate derivatives.

Chapter 2: Physicochemical Stability and Degradation Pathways

The stability of reduced folates like 5-MTHF is a significant challenge in both food processing and pharmaceutical formulation. Degradation is primarily an oxidative process that proceeds through defined pathways, heavily influenced by environmental factors.[8] The degradation of 5-MTHF universally follows first-order reaction kinetics.[10][11]

2.1 The Oxidative Degradation Cascade

The primary degradation pathway for 5-MTHF begins with its oxidation to 5-MDHF.[5] This initial step is often the rate-limiting factor in the loss of biological activity. Following its formation, the unstable 5-MDHF molecule is susceptible to further degradation via cleavage of the C(9)-N(10) bond, which connects the pteridine moiety to the PABA tail.[8][12] This irreversible cleavage results in the formation of p-aminobenzoyl-L-glutamate (pABG) and a substituted pterin derivative.[5][12]

Degradation_Pathway cluster_factors Degradation Factors MTHF 5-Methyltetrahydrofolate (Biologically Active) MDHF 5-Methyldihydrofolate (Unstable Intermediate) MTHF->MDHF Step 1: Oxidation Products p-Aminobenzoyl-L-glutamate (pABG) + Pterin Derivative MDHF->Products Step 2: C(9)-N(10) Cleavage Oxygen Oxygen Heat Heat Light Light (UV) pH Acidic pH

Caption: The two-step oxidative degradation pathway of 5-MTHF.

2.2 Critical Factors Influencing Stability

Multiple environmental variables can initiate or accelerate the degradation cascade. Understanding the causality behind these factors is key to developing effective stabilization strategies.

  • Oxygen: Oxygen is the principal factor driving the degradation of 5-MTHF.[8][13] In anaerobic or low-oxygen conditions, 5-MTHF is significantly more stable. The electron-rich tetrahydro-pteridine ring is highly susceptible to oxidation.

  • Temperature: Increased temperature accelerates the rate of degradation. There is a notable synergistic effect between temperature and pressure, where increasing pressure enhances the degradation rate constant, particularly at temperatures above 40°C.[11]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, promotes the photo-oxidation of 5-MTHF to 5-MDHF and subsequent cleavage products.[5][8] The photodegradation follows first-order kinetics.[5]

  • pH: The stability of 5-MTHF is highly pH-dependent. Studies have shown that its thermostability is enhanced by increasing the pH towards neutral (pH 7).[10] Conversely, other work has demonstrated greater stability at pH 4 compared to pH 6.8, suggesting the matrix and specific conditions are highly influential.[14] In acidic conditions (e.g., pH 3.5), 5-MTHF degrades almost completely within minutes at elevated temperatures.[14]

Quantitative Impact of Environmental Factors on 5-MTHF Stability

The following table summarizes data from a study investigating the stability of 5-MTHF in an aqueous model system after heating at 85°C for 15 minutes, demonstrating the dramatic impact of oxygen and light.

ConditionRetention Rate of 5-MTHFPrimary Degradation FactorSource
Air, Dark17.29% ± 1.24%Oxygen[8]
Nitrogen, Dark72.86% ± 2.15%Heat[8]
Nitrogen, Light58.45% ± 1.16%Light, Heat[8]

Chapter 3: A Self-Validating Protocol for Stability Assessment

To accurately quantify the stability of 5-MTHF and characterize its degradation products, a robust and self-validating analytical workflow is essential. The trustworthiness of the protocol relies on precise control of experimental variables, the use of appropriate standards, and a highly sensitive and specific analytical finish.

3.1 Experimental Rationale

The primary goal is to subject a known concentration of 5-MTHF to controlled stress conditions (e.g., elevated temperature, presence of oxygen) and monitor its concentration over time. The appearance of degradation products like pABG can also be monitored to elucidate the degradation mechanism. The use of an internal standard is critical to correct for variations in sample preparation and instrument response.

3.2 Step-by-Step Methodology for a Thermal Stability Study

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of 5-MTHF (e.g., calcium salt or glucosamine salt) in a degassed, antioxidant-fortified buffer (e.g., 0.1 M phosphate buffer pH 7.0 containing 1% w/v ascorbic acid). Store in amber vials at -80°C.

    • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled 5-MTHF or another structurally similar but chromatographically resolved compound).[15][16]

  • Reaction Setup:

    • In amber HPLC vials, prepare the reaction mixtures by diluting the 5-MTHF stock to a final concentration (e.g., 10 µM) in the test buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Spike each vial with the internal standard to a fixed final concentration.

    • For testing the effect of oxygen, one set of vials can be left open to the air (aerobic) while another is purged with nitrogen gas and sealed (anaerobic).

  • Application of Stress:

    • Place the vials in a temperature-controlled heating block or water bath set to the desired temperature (e.g., 85°C).

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from each condition (aerobic and anaerobic).

  • Sample Quenching and Analysis:

    • Immediately place the removed vial on ice to halt further degradation.

    • Directly inject an aliquot of the sample into the analytical system.

3.3 Analytical Finish: RP-HPLC with Fluorescence and/or Mass Spectrometry

  • Chromatography: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used to separate 5-MTHF from its degradation products and the internal standard.[11][16]

  • Detection:

    • Fluorescence Detection: Reduced folates like 5-MTHF exhibit native fluorescence, making this a highly sensitive and specific detection method.[5][17]

    • Mass Spectrometry (LC-MS): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering the highest level of specificity and enabling the use of stable isotope-labeled internal standards.[15][18]

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare 5-MTHF Solution in Test Buffer Spike Spike with Internal Standard Prep->Spike Incubate Incubate at Controlled Temperature & Atmosphere Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Quench Quench Reaction (Place on Ice) Sample->Quench Inject Inject into LC-MS System Quench->Inject Quantify Quantify Analyte Peak Area vs. Internal Standard Inject->Quantify Kinetics Plot Concentration vs. Time Determine Degradation Rate (k) Quantify->Kinetics

Caption: Workflow for assessing the stability of 5-methyldihydrofolate.

Chapter 4: Proven Strategies for Stabilization

Given the inherent instability of reduced folates, several field-proven strategies are employed to protect them during processing and storage.

  • Exclusion of Oxygen: As oxidation is the primary degradation pathway, creating an anaerobic environment is highly effective. This can be achieved by purging solutions with an inert gas like nitrogen or argon and using sealed, airtight containers.[8][13]

  • Use of Antioxidants: The addition of antioxidants can significantly protect 5-MTHF by scavenging free radicals and reactive oxygen species.

    • Ascorbic Acid (Vitamin C): A highly effective antioxidant that is widely used to stabilize folates in both model systems and food matrices.[8][10] Sufficiently high concentrations (e.g., 500 mg/kg) can render 5-MTHF almost completely stable during thermal treatment.[14]

    • Vitamin E: This lipid-soluble antioxidant has also been shown to have a strong protective effect on 5-MTHF.[8][13]

Conclusion

5-Methyldihydrofolate is a key intermediate in the oxidative degradation of the biologically essential 5-methyltetrahydrofolate. Its chemical structure, characterized by a dihydro-pteridine ring, renders it unstable and prone to further cleavage. The stability of its parent compound, 5-MTHF, is critically dependent on controlling environmental factors, most notably oxygen, temperature, and light. For researchers and developers, a comprehensive understanding of these degradation pathways and the implementation of robust analytical workflows are essential for ensuring the potency and efficacy of folate-containing products. Strategic interventions, such as the exclusion of oxygen and the inclusion of antioxidants like ascorbic acid, are vital, validated methods to preserve the integrity of this crucial vitamin.

References

  • Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli. (n.d.). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC. (2021, February 3). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Verlinde, P., Oey, I., Hendrickx, M., & Van Loey, A. (2004). Comparative study on pressure and temperature stability of 5-methyltetrahydrofolic acid in model systems and in food products. Journal of Agricultural and Food Chemistry, 52(4), 838-844. [Link]

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021). Journal of Food Science and Technology, 58(9), 3473-3481. [Link]

  • Nguyen, M. T., Indrawati, & Hendrickx, M. E. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry, 51(13), 3796-3801. [Link]

  • Oey, I., Verlinde, P., Hendrickx, M., & Van Loey, A. (2009). Mechanism and related kinetics of 5-methyltetrahydrofolic acid degradation during combined high hydrostatic pressure-thermal treatments. Journal of Agricultural and Food Chemistry, 57(17), 7875-7883. [Link]

  • Regulation of 5-methyltetrahydrofolate synthesis. (1989). Biochemical Journal, 258(2), 611-612. [Link]

  • Pawlosky, R. J., Flanagan, V. P., & Doherty, R. F. (2001). Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry. Analytical Biochemistry, 298(2), 299-305. [Link]

  • 5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread - PMC. (2022, October 18). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Gunter, E. W., Bowman, B. A., & Caudill, S. P. (2002). Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry. Analytical Biochemistry, 305(2), 206-213. [Link]

  • Regulation of 5-methyltetrahydrofolate synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. (2006, July 31). OUS-research.no. Retrieved March 7, 2024, from [Link]

  • Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Rønneberg, J., Nenseter, M. S., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemical & Photobiological Sciences, 5(11), 1024-1028. [Link]

  • Doherty, R. F., & Beecher, G. R. (2003). Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry. Journal of Agricultural and Food Chemistry, 51(11), 3323-3328. [Link]

  • Synthesis of n-5-methyltetrahydrohomofolic acid and related reduced derivatives of homofolic acid. (n.d.). Google Patents.
  • 5-Methyltetrahydrofolate(2-). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • (PDF) 5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread. (2022, October 18). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Molecular structures of 5-methyl-5,6,7,8-tetrahydrofolic acid (5-MTHF),... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological activity of 5,11-methylenetetrahydro-5- deazahomofolic acid. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Disodium 5-methyltetrahydrofolate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • A nonradioactive assay for N5-methyltetrahydrofolate-homocysteine methyltransferase (methionine synthase) based on o-phthaldialdehyde derivatization of methionine and fluorescence detection. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Furuichi, Y., Nishimune, T., & Hayashi, K. (2001). Assays of methylenetetrahydrofolate reductase and methionine synthase activities by monitoring 5-methyltetrahydrofolate and tetrahydrofolate using high-performance liquid chromatography with fluorescence detection. Analytical Biochemistry, 299(2), 226-231. [Link]

  • 5-Methyltetrahydrofolic acid. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • An Allele of Glutamate Formiminotransferase Triggers 5‐Methyl‐Tetrahydrofolate‐to‐MeFox Conversion and Facilitates Folate Biofortification in Maize - PMC. (2023, August 23). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC. (2021, September 22). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • BMRB Featured System: Dihydrofolate Reductase. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 7, 2024, from [Link]

  • Molecule of the Month: Dihydrofolate Reductase. (n.d.). PDB-101. Retrieved March 7, 2024, from [Link]

  • (PDF) Mechanism of Reduction of Dihydrofolate to Tetrahydrofolate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Dihydrofolate reductase - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution - PMC. (2015, March 17). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Foundational

biological function of 5-methyldihydrofolate in prokaryotes

An In-Depth Technical Guide to the Biological Function of 5-Methyltetrahydrofolate in Prokaryotes Abstract This technical guide provides a comprehensive overview of the pivotal role of 5-methyltetrahydrofolate (5-MTHF) i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Function of 5-Methyltetrahydrofolate in Prokaryotes

Abstract

This technical guide provides a comprehensive overview of the pivotal role of 5-methyltetrahydrofolate (5-MTHF) in prokaryotic one-carbon metabolism. We begin by clarifying a common point of confusion regarding folate nomenclature, distinguishing the biologically active 5-methyltetrahydrofolate from 5-methyldihydrofolate. The core of this guide is a detailed exploration of the biosynthesis of 5-MTHF and its central function as the primary methyl donor for methionine synthesis. We will delve into the mechanistic details of the key enzymes involved, including dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR), as well as the cobalamin-dependent (MetH) and -independent (MetE) methionine synthases. Furthermore, this guide examines the intricate regulatory networks that govern folate and methionine metabolism in prokaryotes, offering insights into transcriptional and allosteric control mechanisms. To empower researchers in this field, we provide detailed, field-proven experimental protocols for the functional analysis of this pathway, including enzyme activity assays, metabolite quantification, and genetic manipulation techniques. This guide is intended to be a valuable resource for professionals engaged in fundamental microbiology research and the development of novel antimicrobial agents targeting these essential metabolic pathways.

Introduction: A Point of Clarification on Folate Derivatives

In the study of one-carbon metabolism, precise terminology is crucial. The query of interest concerns "5-methyldihydrofolate." It is essential to establish from the outset that the primary, biologically active, methylated folate derivative in its fully reduced state is 5-methyltetrahydrofolate (5-MTHF) . Dihydrofolate (DHF) is an oxidized precursor to tetrahydrofolate (THF). The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of DHF to THF, which is the core scaffold for various one-carbon adducts. While 5-methyldihydrofolate could theoretically exist, it does not have a recognized, significant biological role in prokaryotic metabolism. Therefore, this guide will focus on the synthesis and function of the biologically indispensable molecule, 5-methyltetrahydrofolate.

The Folate Cycle and the Genesis of 5-Methyltetrahydrofolate

The folate cycle is a fundamental metabolic hub in prokaryotes, responsible for the transfer of one-carbon units required for the biosynthesis of nucleotides, amino acids, and the initiator of protein synthesis, N-formylmethionine.[1][2][3] The synthesis of 5-MTHF is a critical branch of this cycle.

From Dihydrofolate to Tetrahydrofolate: The Role of Dihydrofolate Reductase (DHFR)

The journey begins with the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). This reaction is catalyzed by dihydrofolate reductase (DHFR), a ubiquitous and essential enzyme.[4] DHFR utilizes NADPH as a cofactor to transfer a hydride ion to DHF.[4] The central role of DHFR in DNA synthesis and cellular proliferation has made it a key target for antimicrobial drugs like trimethoprim.[5]

The Final Step: Methylenetetrahydrofolate Reductase (MTHFR)

Once THF is formed, it can acquire a one-carbon unit from serine to form 5,10-methylenetetrahydrofolate. This molecule stands at a critical metabolic crossroads. It can be used for the synthesis of thymidylate, or it can be irreversibly reduced to 5-methyltetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR), encoded by the metF gene in E. coli.[6][7] This reaction commits the one-carbon unit to the methionine synthesis pathway. Prokaryotic MTHFRs typically use NADH as the reducing equivalent.[6]

Folate_Cycle DHF 7,8-Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Ser Serine Gly Glycine Ser->Gly SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR (metF) (NADH -> NAD+) dTMP dTMP MethyleneTHF->dTMP Thymidylate Synthase Methionine Methionine MethylTHF->Methionine Methionine Synthase (MetH/MetE) dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Homocysteine->Methionine Methionine_Synthesis cluster_MetH Cobalamin-Dependent (MetH) cluster_MetE Cobalamin-Independent (MetE) MethylTHF_H 5-Methyl-THF MetH MetH-Cob(I)alamin MethylTHF_H->MetH Homocysteine_H Homocysteine Methionine_H Methionine Homocysteine_H->Methionine_H THF_H THF MetH_Me MetH-Methylcob(III)alamin MetH->MetH_Me MetH_Me->Homocysteine_H MethylTHF_E 5-Methyl-THF MetE MetE MethylTHF_E->MetE Homocysteine_E Homocysteine Homocysteine_E->MetE Methionine_E Methionine THF_E THF MetE->Methionine_E MetE->THF_E

Caption: Methionine Synthesis Pathways in Prokaryotes.

Regulation of the Methionine Biosynthesis Pathway

To maintain metabolic homeostasis, prokaryotes employ sophisticated regulatory mechanisms to control the flux through the methionine biosynthesis pathway. In E. coli, this regulation occurs primarily at the transcriptional level.

  • MetJ Repressor: The MetJ protein acts as a repressor. In the presence of its corepressor, S-adenosylmethionine (SAM), the end-product of the pathway, MetJ binds to specific DNA sequences known as "met boxes" in the promoter regions of the met genes, inhibiting their transcription. [8][9][10]* MetR Activator: The MetR protein functions as a transcriptional activator, particularly for the metE and metH genes. [9][11]The activity of MetR is modulated by homocysteine, which acts as an inducer. This allows the cell to upregulate methionine synthesis when its precursor, homocysteine, accumulates. [9]

Experimental Protocols for the Study of Folate Metabolism

A robust understanding of the biological function of 5-MTHF requires reliable experimental methodologies. The following section provides detailed protocols for key assays.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. [5][12][13][14] Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 6.5. [14]* NADPH solution: 0.11 mM in Assay Buffer (prepare fresh). [14]* DHF solution: 2.3 mM in Assay Buffer (prepare fresh, stable for ~10 minutes). [14]* Enzyme solution: Purified DHFR or clarified cell lysate diluted in cold Assay Buffer containing 0.1% (w/v) BSA. [14] Procedure:

  • Set up a 1 mL quartz cuvette in a temperature-controlled spectrophotometer set to 25°C and 340 nm.

  • To the cuvette, add 3.0 mL of the 0.11 mM NADPH solution. [14]3. Add 0.10 mL of the 2.3 mM DHF solution. [14]4. Mix by inversion and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Data Interpretation: A decrease in absorbance at 340 nm over time is indicative of DHFR activity. The rate of this decrease is proportional to the enzyme concentration.

Quantification of 5-MTHF in Bacterial Cells by HPLC

Principle: This method allows for the separation and quantification of 5-MTHF from other folate derivatives in bacterial extracts using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection. [4][15][16][17] Materials:

  • Bacterial cell pellet

  • Extraction Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1% (w/v) ascorbic acid as an antioxidant.

  • HPLC system with a C18 column and a UV detector (290 nm) or fluorescence detector.

  • Mobile Phase: 84% 20 mM potassium phosphate (pH 7.2) and 16% methanol. [4]* 5-MTHF standard.

Procedure:

A. Folate Extraction:

  • Harvest bacterial cells by centrifugation and wash the pellet with phosphate-buffered saline.

  • Resuspend the cell pellet in a known volume of ice-cold Extraction Buffer.

  • Lyse the cells by heating at 100°C for 10 minutes or by using a sonicator. [1][4]This also helps to denature folate-binding proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

B. HPLC Analysis:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min. [4]2. Inject a known volume of the filtered extract onto the column.

  • Monitor the elution profile at 290 nm.

  • Identify the 5-MTHF peak by comparing its retention time to that of a pure 5-MTHF standard.

  • Quantify the amount of 5-MTHF by integrating the peak area and comparing it to a standard curve generated with known concentrations of 5-MTHF.

Causality Behind Experimental Choices:

  • The use of ascorbic acid in the extraction buffer is critical to prevent the oxidation of the labile reduced folates.

  • Heating during extraction serves the dual purpose of cell lysis and denaturation of enzymes that could degrade or interconvert folate derivatives. [1]

Gene Knockout of metF in E. coli using CRISPR/Cas9

Principle: This protocol provides a general framework for creating a targeted deletion of the metF gene, which encodes MTHFR, using the CRISPR/Cas9 system. This allows for the functional analysis of the gene by observing the resulting phenotype (e.g., methionine auxotrophy). [18][19][20][21][22] Core Components:

  • A plasmid expressing the Cas9 nuclease and the λ-Red recombination machinery (e.g., pCasRed). [18]2. A plasmid expressing a guide RNA (gRNA) specific to the metF gene. [18]3. A linear double-stranded donor DNA fragment containing sequences homologous to the regions flanking metF. This can be designed to introduce a selectable marker or simply to create a deletion. [18] Workflow Overview:

  • Design gRNA and Donor DNA: Design a gRNA that targets a specific sequence within the metF gene. Design a donor DNA fragment with 50-100 bp homology arms flanking the desired deletion site.

  • Prepare Competent Cells: Transform the target E. coli strain with the pCasRed plasmid and prepare electrocompetent cells expressing the Cas9 and λ-Red proteins.

  • Co-transformation: Co-transform the competent cells with the gRNA plasmid and the linear donor DNA.

  • Selection and Screening: Plate the transformed cells on selective media. Screen colonies by PCR to verify the deletion of the metF gene.

  • Phenotypic Analysis: Assess the resulting mutant for methionine auxotrophy by plating on minimal media with and without methionine supplementation.

Gene_Knockout_Workflow Start E. coli with pCasRed PrepareCells Prepare Electrocompetent Cells Start->PrepareCells CoTransform Co-transform with gRNA-plasmid and Donor DNA PrepareCells->CoTransform Selection Plate on Selective Media CoTransform->Selection Screening Screen Colonies by PCR Selection->Screening Verification Sequence Verification of Deletion Screening->Verification Phenotype Phenotypic Analysis (e.g., Methionine Auxotrophy) Verification->Phenotype

Caption: General Workflow for CRISPR/Cas9-mediated Gene Knockout.

Conclusion

5-Methyltetrahydrofolate is a cornerstone of prokaryotic metabolism, serving as the essential link between the folate cycle and the biosynthesis of methionine. Its synthesis and utilization are tightly regulated, reflecting its critical importance for cellular viability. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, paving the way for a deeper understanding of prokaryotic physiology and the development of novel therapeutic strategies.

References

  • Regulation of methionine synthesis in Escherichia coli - PubMed. [Link]

  • Regulation of Methionine Biosynthesis in Escherichia coli: Mapping of the metJ Locus and Properties of a metJ+/metJ- Diploid | PNAS. [Link]

  • Regulation of methionine biosynthesis in Escherichia coli: mapping of the metJ locus and properties of a metJ plus-metJ minus diploid - PubMed. [Link]

  • Regulation of methionine synthesis in Escherichia coli: effect of the MetR protein on the expression of the metE and metR genes. | PNAS. [Link]

  • Regulation of Methionine Biosynthesis in Escherichia coli: Mapping of the metJ Locus and Properties of a metJ+/metJ- Diploid - PMC - NIH. [Link]

  • Determination of L-5-methyltetrahydrofolate in bacteria by HPLC - ResearchGate. [Link]

  • Structural basis of S-adenosylmethionine-dependent allosteric transition from active to inactive states in methylenetetrahydrofolate reductase - PMC. [Link]

  • Supplementary Material Analysis of bacterial folates The main steps to assess folates in biomaterials such as microbial biomass,. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]

  • Structurally distributed surface sites tune allosteric regulation - eLife. [Link]

  • Allosteric regulatory control in dihydrofolate reductase is revealed by dynamic asymmetry. [Link]

  • Dynamic inter-domain transformations mediate the allosteric regulation of human 5, 10-methylenetetrahydrofolate reductase | bioRxiv. [Link]

  • Folate: Methods of analysis - UQ eSpace - The University of Queensland. [Link]

  • The major role of Listeria monocytogenes folic acid metabolism during infection is the generation of N-formylmethionine - PMC. [Link]

  • Dynamic inter-domain transformations mediate the allosteric regulation of human 5, 10-methylenetetrahydrofolate reductase | bioRxiv. [Link]

  • Microbiological Assay of Folic Acid Content in Some Selected Bangladeshi Food Stuffs - Semantic Scholar. [Link]

  • Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC - NIH. [Link]

  • Accumulation of 5-methyltetrahydrofolate and other bioactive compounds, in the course of fermentation of green tea (Camellia sinensis) kombucha - PMC. [Link]

  • Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC - NIH. [Link]

  • 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed. [Link]

  • E. coli Gene Knockout - CD Biosynsis. [Link]

  • Recombineering: Using Drug Cassettes to Knock out Genes in vivo - NCI at Frederick. [Link]

  • Development of simple method for the determination of 5-Methyl tetrahydrofolate in Dried Blood Spot by High Performance Liquid Chromatography (HPLC). [Link]

  • Development and validation of an optimized HPLC-UV analytical method for the quantification of 5-methyltetrahydrofolate (Active Folate) in dietary supplements: Application to commercial tablets and capsules - UMPSA-IR. [Link]

  • Measurements of Intra- and Extra-Cellular 5-Methyltetrahydrofolate Indicate that Bifidobacterium Adolescentis DSM 20083T and Bifidobacterium Pseudocatenulatum DSM 20438T Do Not Actively Excrete 5-Methyltetrahydrofolate In vitro - Frontiers. [Link]

  • Methylenetetrahydrofolate Reductase (MTHFR), DNA Mutation Analysis | Test Detail. [Link]

  • 511238: Methylenetetrahydrofolate Reductase (MTHFR) Thermolabile Variant, DNA Analysis | Specialty Testing | Laboratory Corporation of America. [Link]

  • Protocol for gene knockout in Escherichia coli. Is there anyone who can help me?. [Link]

  • MTHFR Gene Test: MedlinePlus Medical Test. [Link]

  • MTHFR mutation - Pathology Tests Explained. [Link]

  • Identifying gene targets for the metabolic engineering of lycopene biosynthesis in Escherichia coli - Center for Nonlinear Studies. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Quantification of 5-Methyldihydrofolate and Active Folate Vitamers in Cell Lysates

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in one-carbon (1C) metabolism, oncology, and cellular metabolomics. Executive Summary Accurate quantification of intrac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in one-carbon (1C) metabolism, oncology, and cellular metabolomics.

Executive Summary

Accurate quantification of intracellular folate vitamers is notoriously difficult due to their extreme sensitivity to oxidative degradation and their existence as complex polyglutamated chains[1]. 5-Methyltetrahydrofolate (5-MTHF) is the predominant biologically active folate species. However, during cell lysis and extraction, 5-MTHF is highly susceptible to mild, reversible oxidation, rapidly converting into 5-methyldihydrofolate (5-MeDHF) [2].

Failure to account for 5-MeDHF leads to a severe underestimation of the active cellular folate pool. This application note details a self-validating, isotope-dilution LC-MS/MS methodology designed to stabilize 5-MTHF, directly quantify 5-MeDHF as a quality-control biomarker, and resolve isobaric interferences that historically plague folate metabolomics.

Mechanistic Insights: The 5-MTHF Oxidation Cascade

To design a robust protocol, one must understand the causality behind folate degradation. The intracellular environment is highly reducing; however, the moment a cell is lysed, folates are exposed to atmospheric oxygen and reactive oxygen species (ROS).

  • Primary Oxidation (Reversible): 5-MTHF loses two hydrogen atoms to form 5-MeDHF (molecular weight shift from 459 Da to 457 Da)[3]. If the lysis buffer contains sufficient reducing agents (e.g., ascorbic acid, 2-mercaptoethanol), this reaction is halted or reversed[4].

  • Secondary Oxidation (Irreversible): If oxidative stress is prolonged, 5-MeDHF further oxidizes into 4α-hydroxy-5-methylTHF (hmTHF), which undergoes a structural rearrangement to form a pyrazino-s-triazine derivative known as MeFox [2].

  • The Isobaric Trap: MeFox is isobaric with 5-formylTHF (both share an m/z of 474). Legacy LC-MS methods often misidentified MeFox as 5-formylTHF, leading to false-positive data regarding cellular formyl-folate concentrations[2].

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) m/z 460 MeDHF 5-Methyldihydrofolate (5-MeDHF) m/z 458 MTHF->MeDHF Mild Oxidation (-2H) Lysis without Antioxidants MeDHF->MTHF Reduction Ascorbic Acid / DTT hmTHF 4α-hydroxy-5-methylTHF (hmTHF) Intermediate MeDHF->hmTHF Prolonged Oxidation MeFox MeFox m/z 474 (Isobaric to 5-formylTHF) hmTHF->MeFox Structural Rearrangement

Fig 1: Oxidative degradation pathway of 5-MTHF to 5-MeDHF and MeFox during cell lysis.

Self-Validating Protocol Design

A reliable analytical method must be self-validating. This protocol relies on two internal validation metrics:

  • Isotope Dilution: By spiking 13C5​ -labeled 5-MTHF directly into the lysis buffer before homogenization, any matrix-induced ion suppression or oxidative loss during sample prep is mathematically corrected.

  • The 5-MeDHF / 5-MTHF Ratio: By actively monitoring the m/z 458 → 311 transition for 5-MeDHF[3], the assay evaluates its own extraction integrity. If the 5-MeDHF peak area exceeds 5% of the 5-MTHF peak area, the antioxidant capacity of the lysis buffer was compromised, and the sample prep must be optimized.

Furthermore, intracellular folates exist in multiple polyglutamated forms (Glu1 to Glu8). This polyglutamation distributes the mass spectrometry signal across multiple masses, drastically decreasing sensitivity[1]. To combat this, we utilize rat serum conjugase to enzymatically cleave the polyglutamate chains, condensing the signal into a single monoglutamate peak for each vitamer[1].

Workflow Harvest 1. Cell Harvest Rapid Quenching Lysis 2. Cell Lysis + Antioxidants Harvest->Lysis Deconjugation 3. Deconjugation Rat Serum Lysis->Deconjugation SPE 4. SPE Cleanup Matrix Removal Deconjugation->SPE LCMS 5. LC-MS/MS Quantification SPE->LCMS

Fig 2: Step-by-step sample preparation workflow for folate quantification in cell lysates.

Step-by-Step Experimental Protocol

Reagent Preparation

Prepare the Antioxidant Lysis Buffer fresh on ice. Do not store this buffer, as the reducing agents will degrade over time.

Table 1: Optimized Antioxidant Lysis Buffer Composition

ComponentConcentrationMechanistic Function
HEPES/CHES Buffer 50 mM (pH 7.85)Maintains physiological pH to prevent acid-catalyzed vitamer interconversion.
Ascorbic Acid 1% (w/v)Primary water-soluble antioxidant; scavenges ROS.
2-Mercaptoethanol 10 mg/mLStrong reducing agent; actively reduces 5-MeDHF back to 5-MTHF[4].
13C5​ -5-MTHF 10 ng/mLInternal standard for absolute quantification and recovery tracking.
Cell Lysis & Polyglutamate Deconjugation
  • Harvest: Rapidly wash cultured cells ( 5×106 cells per sample) with ice-cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 500 µL of the cold Antioxidant Lysis Buffer. Subject the cells to 3 cycles of freeze-thaw (liquid nitrogen to 37°C water bath) or mild sonication on ice.

  • Deconjugation: Add 20 µL of fresh, dialyzed rat serum (source of γ-glutamyl hydrolase) to the lysate[1]. Incubate the mixture in the dark at 37°C for 2 hours to completely convert polyglutamated folates to their monoglutamate forms.

  • Protein Precipitation: Heat the samples to 100°C for 5 minutes to denature the conjugase and cellular proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a Weak Anion Exchange (WAX) or C18 SPE cartridge with 1 mL methanol followed by 1 mL of 0.1% ascorbic acid in water.

  • Loading: Load the deconjugated supernatant onto the cartridge.

  • Washing: Wash with 1 mL of 0.1% ascorbic acid in water to remove salts and polar interferences.

  • Elution: Elute the folates with 1 mL of elution buffer (Methanol containing 0.1% ammonium hydroxide and 0.5% ascorbic acid). Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters
  • Column: High-strength silica (HSS) T3 or equivalent reversed-phase C18 column (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-6 min (linear gradient to 30% B), 6-7 min (95% B for washout).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation & MRM Transitions

To successfully differentiate 5-MeDHF from its precursor (5-MTHF) and resolve the isobaric overlap between MeFox and 5-formylTHF, specific Multiple Reaction Monitoring (MRM) transitions must be programmed into the triple quadrupole mass spectrometer.

Table 2: LC-MS/MS MRM Transitions for Folate Vitamers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Significance
5-MTHF 460.2313.118Quantifies the primary active intracellular folate pool.
13C5​ -5-MTHF 465.2313.118Internal Standard (Isotope Dilution).
5-MeDHF 458.2311.120Quantifies reversible oxidation[3]; acts as a QC metric for extraction integrity.
MeFox 474.2284.122Quantifies irreversible oxidation; utilizes the 284 m/z fragment to avoid isobaric overlap[2].
5-formylTHF 474.2299.122Utilizes the 299 m/z fragment to distinguish true formyl-folate from MeFox[2].

Note: The sum of 5-MTHF and 5-MeDHF represents the true, pre-lysis cellular concentration of active methyl-folate. If 5-MeDHF is detected, its molar concentration must be added to the 5-MTHF pool for accurate metabolic profiling.

References

  • Zheng, Y., Lin, T. Y., Lee, G., Paddock, M. N., Momb, J., Cheng, Z., ... & Rabinowitz, J. D. (2018). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Analytical Chemistry, 90(15), 8981–8988. URL:[Link]

  • Hannibal, L., & Pfeiffer, C. M. (2017). Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 63(3), 780-782. URL:[Link]

  • Rozoy, E., Boudoux, C., Rouillon, S., & Bazinet, L. (2013). Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. Journal of Agricultural and Food Chemistry, 61(32), 7725–7732. URL:[Link]

  • Nelson, B. C., Satterfield, M. B., Sniegoski, L. T., & Welch, M. J. (2005). Simultaneous quantification of homocysteine and folate in human serum or plasma using liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 77(11), 3586-3593. URL:[Link]

Sources

Application

High-Resolution Separation of Folate Derivatives, Including 5-Methyldihydrofolate, by Reversed-Phase HPLC

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The accurate quantification of individual folate derivatives is critical in nutrition, clinical diagnostics, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of individual folate derivatives is critical in nutrition, clinical diagnostics, and drug development due to their vital roles in one-carbon metabolism. However, the inherent instability and structural similarity of these vitamers present significant analytical challenges. This application note provides a comprehensive, field-proven protocol for the separation of key folate derivatives, with a special focus on the labile 5-methyldihydrofolate (5-MTHF), using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection. We delve into the causality behind critical experimental choices, from sample stabilization and extraction to chromatographic conditions, ensuring a self-validating and reproducible methodology.

Introduction: The Challenge of Folate Analysis

Folates are a class of water-soluble B vitamins essential for the biosynthesis of nucleotides and the regulation of homocysteine levels.[1] They exist in multiple forms, including tetrahydrofolate (THF), 5-formyltetrahydrofolate (5-FTHF), and 5-methyltetrahydrofolate (5-MTHF), the primary circulating form in humans. Dihydrofolate (DHF) and its methylated form, 5-methyldihydrofolate, are also key intermediates. The analytical complexity arises from several factors:

  • Physicochemical Instability: Reduced folates, such as THF and 5-MTHF, are highly susceptible to degradation through oxidation, heat, and light.[2][3][4] This necessitates meticulous sample handling to prevent analytical artifacts.

  • Structural Similarity: The various folate derivatives share a common pteroylglutamate core, leading to similar chromatographic behavior that challenges their separation.

  • Biological Complexity: In biological matrices, folates exist as polyglutamates, which must be enzymatically converted to monoglutamates for accurate HPLC analysis.[5][6][7]

This guide provides a robust reversed-phase HPLC (RP-HPLC) method designed to overcome these challenges, enabling precise and reliable quantification.

Principle of Separation: Ion-Suppressed Reversed-Phase Chromatography

The separation is achieved using a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains, creating a nonpolar environment.[8] Folate derivatives, being polar molecules, require specific mobile phase conditions to achieve adequate retention and separation.

The core principle is ion-suppressed reversed-phase chromatography . Folates contain carboxylic acid groups that are ionized at neutral pH, making them highly polar and poorly retained on a C18 column. By using an acidic mobile phase (e.g., pH 2.0-3.0), the ionization of these groups is suppressed.[9][10] This protonation increases the molecule's overall hydrophobicity, promoting interaction with the nonpolar C18 stationary phase and allowing for effective separation based on subtle differences in their structure. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile, is used to elute the different folate derivatives according to their relative polarity.

G cluster_0 HPLC Column (C18 Stationary Phase) cluster_1 Mobile Phase (Acidic, pH ~2.5) Column Nonpolar C18 Chains Separation Differential Partitioning: More polar compounds elute first. Less polar (more protonated) compounds are retained longer. Column->Separation MP Aqueous Buffer + Acetonitrile Gradient MP->Column Elution Analyte_Mix Sample Injection: Mixture of Folate Derivatives (e.g., Folic Acid, 5-MTHF) Analyte_Mix->Column Introduction Detection Detector (UV/Fluorescence) Separation->Detection Elution Order

Caption: Principle of Reversed-Phase HPLC for Folate Separation.

Methodology and Experimental Protocol

This protocol is designed as a self-validating system. Adherence to each step, particularly regarding sample stabilization, is critical for accurate results.

Reagents and Materials
  • Standards: 5-Methylhydrofolate, Folic Acid, 5-Methyltetrahydrofolate (5-MTHF), Tetrahydrofolate (THF), etc. (Schircks Laboratories or equivalent).

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Buffers & Reagents: Potassium phosphate monobasic, phosphoric acid, L-ascorbic acid, 2-mercaptoethanol, triethylamine (TEA).

  • Enzymes: α-amylase, protease, and conjugase (from rat serum or hog kidney) for sample extraction.[7][11]

  • SPE Cartridges: Strong Anion Exchange (SAX) or Folate-Binding Protein (FBP) affinity columns for sample cleanup.[12][13]

  • HPLC Column: C18 reversed-phase column, specifically designed for polar analytes (e.g., Aquasil C18, 250 x 4.6 mm, 5 µm particle size).[5]

Critical Consideration: Sample Preparation & Stabilization

The single most critical factor in folate analysis is preventing analyte degradation during sample preparation.[3][14] Reduced folates are extremely labile.

  • Causality—Why Antioxidants are Essential: Oxygen is the primary factor in the degradation of 5-MTHF.[2] Antioxidants like ascorbic acid and 2-mercaptoethanol are added to all buffers and solutions to create a reducing environment, protecting the integrity of the folate vitamers throughout the extraction process.[14] All procedures should be performed under subdued light and on ice where possible.

Step-by-Step Sample Preparation Protocol (from Biological Matrix)
  • Homogenization: Homogenize ~1 g of the sample in 10 mL of ice-cold Extraction Buffer (0.1 M Phosphate Buffer, pH 6.8, containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol).

  • Enzymatic Digestion (Tri-Enzyme Treatment):

    • To release folates from the food matrix and deconjugate polyglutamates to analyzable monoglutamates, a tri-enzyme treatment is employed.[7][11][15]

    • Add α-amylase and protease to the homogenate and incubate according to the manufacturer's instructions (e.g., 37°C for 2-4 hours).

    • Adjust pH to ~7.8 and add conjugase enzyme. Incubate for 1-3 hours at 37°C.

  • Termination & Precipitation: Stop the reaction by heating in a boiling water bath for 5-10 minutes. This also denatures and precipitates proteins.[16]

  • Clarification: Cool the sample on ice and centrifuge at >10,000 x g for 20 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup: Filter the supernatant through a 0.45 µm filter. Apply the filtrate to a pre-conditioned SAX or affinity column to purify and concentrate the folate derivatives. Elute according to the manufacturer's protocol, ensuring the eluent is promptly neutralized if acidic.[12][17]

workflow Sample Biological Sample (e.g., Tissue, Plasma, Food) Homogenize 1. Homogenization in Extraction Buffer (with Ascorbic Acid) Sample->Homogenize Enzymes 2. Tri-Enzyme Digestion (Amylase, Protease, Conjugase) Homogenize->Enzymes Heat 3. Heat Inactivation & Protein Precipitation Enzymes->Heat Centrifuge 4. Centrifugation (Clarification) Heat->Centrifuge SPE 5. SPE Cleanup (SAX or Affinity Column) Centrifuge->SPE HPLC 6. HPLC Analysis SPE->HPLC

Caption: General Workflow for Folate Extraction from Biological Samples.

HPLC Instrumentation and Conditions

The following parameters have been optimized for the separation of multiple folate derivatives, including 5-methyldihydrofolate.

Parameter Condition Rationale / Comment
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis & Fluorescence DetectorsStandard configuration for robust analysis.
Column C18 for polar analytes (e.g., Aquasil C18, 250 x 4.6 mm, 5 µm)Provides good retention and selectivity for polar, acidic folates.[5]
Mobile Phase A 33 mM Potassium Phosphate Buffer, pH 2.2The acidic pH is crucial for suppressing ionization and achieving retention.[17]
Mobile Phase B AcetonitrileThe organic modifier used to elute compounds from the C18 column.[17]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 28 - 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 50 - 200 µLA larger volume may be necessary for samples with low folate concentrations.[17]
UV Detection 280 nm or 290 nmA general wavelength for detecting most folate derivatives.[12][17]
Fluorescence Det. Excitation: 290 nm, Emission: 350 nmOffers superior sensitivity and selectivity for reduced folates like 5-MTHF.[5][17]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
25.08020
30.07030
35.01000
45.01000

This gradient is a starting point and should be optimized based on the specific column and folate derivatives of interest.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on a series of checks and balances:

  • System Suitability: Before sample analysis, inject a standard mixture of folate derivatives to verify column performance, resolution, and detector response.

  • Recovery Studies: Spike a blank matrix with known amounts of folate standards before extraction to assess the efficiency of the sample preparation process. Recoveries of >80% are generally acceptable.[1]

  • Internal Standards: For the highest level of accuracy, especially when using LC-MS, stable isotope-labeled internal standards (e.g., [¹³C₅]5-MTHF) should be used to account for matrix effects and variations in extraction efficiency.[16][18]

Conclusion

This application note details a robust and reliable HPLC method for the separation and quantification of folate derivatives, including the challenging 5-methyldihydrofolate. The cornerstone of this protocol is the meticulous attention to sample preparation, particularly the use of antioxidants to prevent the degradation of labile vitamers. By controlling mobile phase pH to suppress ionization and employing a C18 column with gradient elution, this method provides the necessary resolution for complex biological samples. The combination of UV and fluorescence detection offers both versatility and high sensitivity. This protocol serves as a comprehensive guide for researchers requiring accurate and reproducible folate analysis.

References

  • Thippeswamy, T. G. (2021). Development of simple method for the determination of 5-Methyl tetrahydrofolate in Dried Blood Spot by High Performance Liquid Chromatography (HPLC). ResearchGate.
  • Rader, J. I., & Weaver, C. M. (2004). Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. Food Chemistry.
  • Wang, B., et al. (2020). Optimization of Extraction Process for 5-Methyltetrahydrofolate from Maize and Determination of Its Content by HPLC. Food Science.
  • Chen, L., et al. (2013). A liquid chromatography–tandem mass spectrometric method for quantitative determination of native 5-methyltetrahydrofolate and its polyglutamyl derivatives in raw vegetables. PMC.
  • Delchier, N., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. PubMed.
  • Liu, Y., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. PMC.
  • Jastrebova, J., et al. (2005). Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to the Side-by-Side Analysis of Folic Acid Derivatives by HPLC. BenchChem.
  • Haile, A. M. (2025). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed.
  • SIELC Technologies. (n.d.). HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products.
  • Zhang, T. (2025). Determination of L-5-methyltetrahydrofolate in bacteria by HPLC. ResearchGate.
  • Kon, A. S. (2008). Determination of folic acid by ion-pair RP-HPLC in vitamin-fortified fruit juices after solid-phase extraction. ResearchGate.
  • Pawlosky, R. J. (2001). Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry. PubMed.
  • Unknown author. (n.d.). HPLC Methods For Folic Acid. Scribd.
  • de Lourdes, M., et al. (2018). Proposition for Mechanism of Separation of Folates by HPLC-DAD: Practical Application in New Zealand Spinach (Tetragonia expansa). ResearchGate.
  • Arcot, J., & Shrestha, A. (2005). Folate: Methods of analysis. Trends in Food Science & Technology.
  • Lebiedzińska, A., & Szefer, P. (2007). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. ScienceOpen.
  • Finglas, P. M., et al. (n.d.). Use of the Affinity/HPLC Method for Quantitative Estimation of Folic Acid in Enriched Cereal-Grain Products. USDA ARS.
  • He, L., et al. (2024). Non-Covalent Interaction of Folic Acid and 5-Methyltetrahydrofolate with Caseinates Improves the Folates Stability Studied by Multi-Spectroscopic Analysis and Molecular Docking. MDPI.
  • Advanced Materials Technology. (n.d.). C18 Column - Care & Use Sheet.
  • Finglas, P. M. (n.d.). The determination of folate in food using HPLC with selective affinity extraction. GOV.UK.
  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • Pawlosky, R. J., et al. (2003). A mass spectrometric validated high-performance liquid chromatography procedure for the determination of folates in foods. PubMed.

Sources

Method

Advanced Application Note: Utilizing 5-Methyldihydrofolate (5-MDHF) as a Substrate in Folate-Dependent Enzymatic Assays

Introduction & Mechanistic Grounding In the study of one-carbon metabolism, 5-methyltetrahydrofolate (5-MTHF) is universally recognized as the primary biologically active folate vitamer and the primary methyl donor for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

In the study of one-carbon metabolism, 5-methyltetrahydrofolate (5-MTHF) is universally recognized as the primary biologically active folate vitamer and the primary methyl donor for the remethylation of homocysteine to methionine. However, 5-MTHF is highly susceptible to chemical and photochemical oxidation. The primary oxidation product of 5-MTHF is 5-methyldihydrofolate (5-MDHF) [1].

Historically, 5-MDHF has been viewed merely as a degradation artifact. However, advanced enzymology reveals that 5-MDHF is a highly valuable substrate for probing specific half-reactions and salvage pathways. Mechanistically, the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) catalyzes a two-step reduction: it first converts 5,10-methylene-THF to a quinonoid 5-methyldihydrofolate intermediate, which is subsequently reduced by FADH to 5-MTHF[2]. Furthermore, oxidized 5-MDHF can be salvaged and reduced back to 5-MTHF by MTHFR and Dihydrofolate Reductase (DHFR) in cellular environments[3].

By synthesizing and utilizing 5-MDHF as an isolated substrate in vitro, researchers can bypass the first half-reaction of MTHFR to study the FADH-dependent reduction step exclusively, or screen novel DHFR inhibitors against oxidized folate salvage pathways.

Pathway Visualization

FolatePathway MTHF 5-Methyl-THF MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF Oxidation (ROS/UV/Chemical) MDHF->MTHF MTHFR / DHFR Salvage Pathway QMDHF Quinonoid 5-MDHF (Enzyme Intermediate) QMDHF->MTHF MTHFR Step 2 (FADH) MethyleneTHF 5,10-Methylene-THF MethyleneTHF->QMDHF MTHFR Step 1 (NADPH)

Figure 1: Mechanistic pathways of 5-MDHF generation and enzymatic salvage.

Spectrophotometric Properties & Data Presentation

A critical requirement for using 5-MDHF in enzymatic assays is the ability to distinguish it from its precursor (5-MTHF) and its downstream degradation products, such as p-aminobenzoyl-L-glutamic acid (PGA)[4]. 5-MDHF exhibits a unique dual-peak UV absorbance profile, which serves as the foundation for continuous spectrophotometric assays.

Because 5-MDHF lacks the fully reduced pteridine ring, it is highly susceptible to further irreversible degradation via C9–N10 bond scission upon prolonged UV exposure[4]. Therefore, understanding its exact extinction coefficients is vital for accurate quantification.

Table 1: Spectrophotometric Parameters of Key Folate Vitamers

CompoundAbsorbance Maxima ( λmax​ )Extinction Coefficient ( ϵ )Mechanistic Notes
5-Methyl-THF 290 nm24,250 M−1cm−1 Weak fluorescence emission at ~360 nm[4].
5-MDHF 248 nm19,090 ± 450 M−1cm−1 Primary peak for monitoring 5-MDHF depletion[4].
5-MDHF 292 nm25,870 ± 440 M−1cm−1 Secondary peak; overlaps with 5-MTHF[4].
PGA 273 nm16,580 ± 170 M−1cm−1 Irreversible degradation product[4].

Note: Assays monitoring the conversion of 5-MDHF to 5-MTHF should ideally track the disappearance of the 248 nm peak to avoid signal overlap at 290-292 nm.

Experimental Protocols

To ensure a self-validating system, the following protocols are divided into two phases: the controlled synthesis of the 5-MDHF substrate, and the execution of the enzymatic assay.

Protocol A: Controlled Synthesis and Isolation of 5-MDHF

Commercially available folates are predominantly fully reduced (5-MTHF) or fully oxidized (Folic Acid). 5-MDHF must be generated in situ via controlled chemical oxidation using potassium ferricyanide ( K3​[Fe(CN)6​] )[1].

Causality Note: Argon sparging is absolutely critical during this process. Without anaerobic controls, 5-MDHF rapidly undergoes secondary oxidation into biologically inactive PGA[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 0.5 M phosphate buffer (pH 5.6). Deaerate the buffer by sparging with ultra-pure Argon gas for 30 minutes.

  • Substrate Solubilization: Dissolve 50 mg of 5-MTHF into 10 mL of the deaerated phosphate buffer. Keep the reaction vessel shielded from ambient light to prevent UV-induced photodegradation[4].

  • Controlled Oxidation: Add 95 mg of Potassium ferricyanide to the solution. Seal the vessel and allow the reaction to proceed at room temperature for exactly 30 minutes under continuous Argon flow[1].

  • Quenching & Dilution: Dilute the reaction mixture to 100 mL using ice-cold, deaerated ultra-pure water to quench the oxidation kinetics.

  • Chromatographic Purification:

    • Load the mixture onto a 1.8 x 33 cm DEAE-cellulose column pre-equilibrated with 0.1 M ammonium acetate.

    • Wash with 250 mL of 0.1 M ammonium acetate.

    • Elute using a linear gradient of ammonium acetate (0.1 M to 0.5 M, 750 mL each).

  • Fraction Collection & Validation: Collect fractions and measure absorbance at 248 nm and 292 nm. Pool the fractions exhibiting the characteristic dual-peak signature of 5-MDHF[4]. Lyophilize immediately and store at -80°C.

Protocol B: Enzymatic Assay (MTHFR / DHFR Salvage Activity)

This protocol details a continuous spectrophotometric assay to measure the reduction of 5-MDHF by MTHFR or DHFR, utilizing NADPH oxidation as the secondary reporter.

Causality Note: While you can measure the loss of 5-MDHF at 248 nm, monitoring the oxidation of NADPH to NADP+ at 340 nm provides a cleaner signal with zero interference from the pteridine ring rearrangements.

Step-by-step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium phosphate (pH 7.2), 1 mM EDTA, 0.1% β -mercaptoethanol (to maintain a reducing environment).

    • Substrate Stock: Reconstitute lyophilized 5-MDHF in Assay Buffer to a concentration of 1 mM. Verify concentration via absorbance at 248 nm ( ϵ=19,090M−1cm−1 )[4].

    • Cofactor Stock: 10 mM NADPH in ultra-pure water.

  • Assay Mixture Assembly: In a UV-transparent quartz cuvette, combine:

    • 880 μ L Assay Buffer

    • 50 μ L 5-MDHF Stock (Final concentration: 50 μ M)

    • 20 μ L NADPH Stock (Final concentration: 200 μ M)

  • Baseline Establishment: Place the cuvette in a dual-beam spectrophotometer set to 340 nm. Monitor for 2 minutes to ensure no auto-oxidation of NADPH occurs. (Self-Validation Step: A dropping baseline indicates oxygen contamination or buffer impurities).

  • Reaction Initiation: Add 50 μ L of purified enzyme (e.g., recombinant human MTHFR or DHFR, ~1-5 μ g depending on specific activity). Mix rapidly by inversion.

  • Kinetic Monitoring: Record the decrease in absorbance at 340 nm ( ϵ340​=6,220M−1cm−1 ) continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve (typically the first 1-3 minutes). Activity is expressed as μ moles of NADPH oxidized per minute per mg of protein.

Assay Workflow Visualization

AssayWorkflow Step1 1. Substrate Synthesis Oxidize 5-MTHF via K3[Fe(CN)6] Step2 2. Purification DEAE-Cellulose Ion Exchange Step1->Step2 Argon Sparging Step3 3. Enzymatic Reaction Incubate 5-MDHF + Enzyme + NADPH Step2->Step3 Lyophilize & Store Step4 4. Kinetic Detection Monitor NADPH Oxidation at 340 nm Step3->Step4 Initiate Reaction Step5 5. Data Validation Verify 5-MDHF depletion at 248 nm Step4->Step5 Orthogonal Check

Figure 2: Experimental workflow for 5-MDHF synthesis and enzymatic assay.

References

  • Donaldson KO, Keresztesy JC. "Naturally occurring forms of folic acid. III. Characterization and properties of 5-methyldihydrofolate, an oxidation product of 5-methyltetrahydrofolate." Journal of Biological Chemistry, 1962.
  • Steindal AH, et al. "Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects." OUS-Research, 2006.
  • Ueland PM, et al. "Homocysteine as a risk factor for cardiovascular and related disease: nutritional implications." Cambridge University Press, 1996.
  • Food Standards Australia New Zealand.

Sources

Application

synthesis and purification of 5-methyldihydrofolate for research use

Application Note: Controlled Synthesis and Isolation of 5-Methyldihydrofolate (5-MeDHF) for Analytical and Metabolic Research The Biochemical Imperative 5-Methyltetrahydrofolate (5-MTHF) is the predominant, biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis and Isolation of 5-Methyldihydrofolate (5-MeDHF) for Analytical and Metabolic Research

The Biochemical Imperative

5-Methyltetrahydrofolate (5-MTHF) is the predominant, biologically active form of circulating folate. However, 5-MTHF is highly susceptible to oxidative degradation during sample extraction, long-term storage, and physiological oxidative stress. The primary, reversible oxidation product of this degradation is 5-methyldihydrofolate (5-MeDHF)[1].

In clinical diagnostics and nutritional bioaccessibility studies, failing to account for 5-MeDHF leads to severe analytical discrepancies. Because 5-MeDHF is less stable in acidic environments than its precursor[2], it rapidly undergoes further oxidation to 4a-hydroxy-5-methyltetrahydrofolate (hmTHF). Without immediate intervention, hmTHF undergoes an irreversible structural rearrangement into a pyrazino-s-triazine derivative known as MeFox[3]. MeFox is an isobaric interferent for 5-formyltetrahydrofolate (both share an m/z of 474), which routinely confounds LC-MS/MS quantification[3].

Synthesizing and purifying a highly stable 5-MeDHF standard is therefore critical for researchers mapping folate salvage pathways, validating mass spectrometry methods, and conducting in vitro digestion models.

Mechanistic Pathway of Folate Oxidation

To successfully synthesize 5-MeDHF without losing the yield to MeFox, one must understand the thermodynamic flow of the folate oxidation pathway. The reaction must be deliberately arrested at the dihydrofolate stage.

FolatePathway MTHF 5-Methyltetrahydrofolate (5-MTHF) MeDHF 5-Methyldihydrofolate (5-MeDHF) MTHF->MeDHF Mild Oxidation (O2, pH 7.0) MeDHF->MTHF Reduction (Ascorbate) hmTHF 4a-hydroxy-5-methylTHF (hmTHF) MeDHF->hmTHF Prolonged Oxidation MeFox MeFox (Pyrazino-s-triazine) hmTHF->MeFox Structural Rearrangement (Irreversible)

Fig 1: Oxidative degradation of 5-MTHF to 5-MeDHF and irreversible MeFox formation.

Causality-Driven Experimental Design

This protocol rejects the use of harsh chemical oxidants (e.g., H₂O₂), which rapidly cleave the C9-N10 bond and drive the reaction toward irreversible degradation products[4]. Instead, we utilize controlled atmospheric aeration in a neutral pH buffer.

  • Causality of pH: 5-MeDHF is highly unstable in acidic conditions[2]. Maintaining a strict pH of 7.0–7.4 during synthesis prevents premature degradation.

  • Causality of Quenching: By introducing ascorbic acid (1% w/v) immediately after the optimal oxidation window, we lower the oxygen partial pressure and provide reducing equivalents that halt the progression to hmTHF[4].

  • Causality of Anaerobic Purification: Purified 5-MeDHF lacks the protective matrix of the bulk reaction mixture. Preparative HPLC must be conducted using nitrogen-sparged mobile phases to prevent on-column degradation.

Self-Validating Synthesis & Purification Protocol

ProtocolWorkflow Step1 1. 5-MTHF Preparation (0.1 M Phosphate Buffer) Step2 2. Controlled Aeration (O2 sparging, 25°C) Step1->Step2 Step3 3. Reaction Quenching (1% Ascorbic Acid + N2) Step2->Step3 Step4 4. Preparative HPLC (Anaerobic C18 Separation) Step3->Step4 Step5 5. Lyophilization (Darkness, -80°C Storage) Step4->Step5

Fig 2: Step-by-step workflow for the controlled synthesis and purification of 5-MeDHF.

Phase 1: Controlled Oxidation
  • Preparation: Dissolve 50 mg of (6S)-5-methyltetrahydrofolate calcium salt in 50 mL of 0.1 M potassium phosphate buffer (pH 7.4).

  • Aeration: Sparge the solution with a controlled flow of atmospheric air (20 mL/min) at 25°C in the dark.

  • In-Process Monitoring (Self-Validation): Extract 10 µL aliquots every 10 minutes and analyze via UV-Vis spectrophotometry. The reaction is complete when the characteristic 5-MTHF absorption peak at 290 nm shifts, indicating the formation of the dihydrofolate structure[1]. This typically occurs between 30 and 45 minutes.

Phase 2: Reaction Quenching
  • Arrest Oxidation: Immediately add L-ascorbic acid to achieve a final concentration of 1% (w/v)[4].

  • Deoxygenation: Switch the sparging gas from air to high-purity Nitrogen (N₂) for 10 minutes to displace residual dissolved oxygen.

Phase 3: Preparative HPLC Purification
  • System Preparation: Use a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm). Ensure all mobile phases are thoroughly degassed and continuously sparged with N₂.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in N₂-sparged deionized water.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run an isocratic hold at 5% B for 5 minutes, followed by a linear gradient to 15% B over 20 minutes. Flow rate: 10 mL/min.

  • Fraction Collection: Monitor UV absorbance at 280 nm. Collect the major peak corresponding to 5-MeDHF into amber glass tubes pre-spiked with 100 µL of 10% ascorbic acid to ensure immediate stabilization upon elution.

Phase 4: Desalting and Lyophilization
  • Snap-freeze the collected fractions using liquid nitrogen.

  • Lyophilize the samples in complete darkness for 48 hours.

  • Store the resulting purified 5-MeDHF powder in hermetically sealed, argon-purged vials at -80°C.

Quantitative Validation Parameters

To validate the success of the synthesis and ensure no over-oxidation to MeFox has occurred, the lyophilized product must be reconstituted and analyzed via LC-MS/MS. The following table summarizes the critical mass transitions and behavioral characteristics required for validation, derived from established isotope dilution methodologies[3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Oxidation StateReversibility
5-MTHF 460313Fully ReducedN/A
5-MeDHF 458311Mildly OxidizedReversible (via Ascorbate)
5-formylTHF 474299Fully ReducedN/A
MeFox 474284Severely OxidizedIrreversible

System Suitability Check: If the m/z 474 → 284 transition is detected in your purified 5-MeDHF fraction, the aeration phase was excessively prolonged, or the ascorbic acid quench was insufficient, resulting in irreversible structural rearrangement[3].

References

  • Donaldson, K. O., Keresztesy, J. C., & Tresvant, B. G. (1962). "Naturally Occurring Forms of Folic Acid III. Characterization and Properties of 5-Methyldihydrofolate, an Oxidation Product of 5-Methyltetrahydrofolate." Journal of Biological Chemistry.
  • Fazili, Z., & Pfeiffer, C. M. (2017). "Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution." CDC Stacks.
  • BenchChem Technical Support. (2025). "In Vitro Stability of Levomefolate-13C5 (calcium): A Technical Guide." BenchChem.
  • Liu, F. (2024). "How food matrices modulate folate bioaccessibility: A comprehensive overview of recent advances and challenges." Helda - University of Helsinki.

Sources

Method

Application Note: Analytical Strategies for the Detection and Stabilization of 5-Methyldihydrofolate (5-MDHF)

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix Applications: Serum, Plasma, and Complex Food Matrices (e.g., Yeast, Bread) Executive Summary & Mechanistic Context Fol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix Applications: Serum, Plasma, and Complex Food Matrices (e.g., Yeast, Bread)

Executive Summary & Mechanistic Context

Folate vitamers are notoriously susceptible to oxidative degradation, presenting a significant bottleneck for accurate quantitation in pharmacokinetic and nutritional assays. 5-Methyltetrahydrofolate (5-MTHF) , the predominant biologically active form of folate, readily undergoes mild, reversible oxidation to 5-methyldihydrofolate (5-MDHF) [1].

From an analytical standpoint, 5-MDHF is a critical, transient intermediate. If the sample matrix is not properly stabilized during extraction, 5-MDHF undergoes severe, irreversible oxidation to 4α-hydroxy-5-methylTHF (hmTHF), which subsequently rearranges into a stable pyrazino-s-triazine derivative known as MeFox [1][2].

Detecting and controlling 5-MDHF is essential for two primary reasons:

  • Isobaric Interference in LC-MS/MS: The terminal oxidation product, MeFox, is isobaric with 5-formyltetrahydrofolate (5-formylTHF) (both share an m/z of 474). Failure to account for the 5-MDHF degradation pathway leads to MeFox accumulation, causing coelution and false-positive quantitation of 5-formylTHF if standard MRM transitions are used[1][3].

  • Bioaccessibility Profiling: In complex matrices (e.g., bread and yeast), the instability of 5-MTHF and its conversion to 5-MDHF directly correlates with reduced folate bioaccessibility[4][5]. High-resolution mass spectrometry (HRMS) and targeted LC-MS/MS are required to track this vitamer[6].

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF Mild Oxidation (Reversible) MDHF->MTHF Reducing Agents (DTT, Ascorbate) hmTHF hmTHF (Intermediate) MDHF->hmTHF Severe Oxidation MeFox MeFox (Stable Oxidation Product) hmTHF->MeFox Structural Rearrangement

Fig 1: Oxidative degradation pathway of 5-MTHF through the 5-MDHF intermediate to MeFox.

Causality in Experimental Design

To develop a self-validating analytical system, the protocol must arrest the oxidation of 5-MTHF at the exact moment of extraction, effectively locking 5-MDHF out of the sample pool or trapping it for direct measurement.

  • Antioxidant Synergy (The "Lock" Mechanism): Ascorbic acid alone is insufficient to reverse 5-MDHF back to 5-MTHF. A synergistic combination of ascorbic acid (to scavenge reactive oxygen species) and a strong reducing agent like dithiothreitol (DTT) or gallic acid (GA) is required to reduce existing 5-MDHF back to 5-MTHF[4][7]. This ensures the total active folate pool is accurately represented.

  • Mobile Phase Optimization (MS Compatibility): Traditional HPLC-FD methods utilize phosphate buffers (pH 2.2) to enhance the natural fluorescence of reduced folates[4]. However, phosphate induces severe salt crystallization in MS interfaces and causes ion suppression. This protocol replaces phosphate with 0.1–0.7% formic acid in water/acetonitrile, maintaining the acidic environment necessary for vitamer stability while ensuring seamless Electrospray Ionization (ESI)[4].

Step-by-Step Methodology: Extraction and LC-MS/MS

Phase 1: Sample Preparation & Stabilization
  • Isotope Spiking: Aliquot 5.0 g of homogenized matrix or 200 µL of serum into a light-protected centrifuge tube. Immediately spike with ¹³C-labeled internal standards (e.g., ¹³C₅-5-MTHF) to establish a recovery baseline[1][8].

  • Extraction & Reduction: Add extraction buffer containing 1% ascorbic acid and 0.1% DTT (or 50 mM gallic acid for high-starch matrices)[4]. Critical Step: The immediate introduction of DTT reduces transient 5-MDHF back to 5-MTHF.

  • Enzymatic Deconjugation (Food Matrices): Add a trienzyme mixture (α-amylase, protease, and rat serum conjugase) to cleave polyglutamated folates into monoglutamates. Incubate at 37°C for 2 hours under a nitrogen gas headspace to prevent ambient oxidation[4][7].

  • Purification: For serum, precipitate proteins using cold acetonitrile (1:3 v/v) containing 1% formic acid. For complex matrices, pass the extract through a Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) cartridge[8]. Elute with 20% acetonitrile / 5% formic acid.

Workflow Step1 1. Sample Spiking 13C-labeled internal standards Step2 2. Extraction & Stabilization Ascorbic Acid + DTT/Gallic Acid Step1->Step2 Step3 3. Enzymatic Deconjugation Trienzyme treatment (Food) Step2->Step3 Step4 4. SPE Purification HLB or SAX Cartridge Step3->Step4 Step5 5. UHPLC Separation 0.1% Formic Acid / Acetonitrile Step4->Step5 Step6 6. MS/MS Detection ESI+ MRM Transitions Step5->Step6

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for folate vitamer quantitation.

Phase 2: UHPLC-MS/MS Analysis
  • Column: Kinetex 2.6 µm PS C18 (150 × 2.1 mm) or equivalent, maintained at 30°C[4].

  • Mobile Phase:

    • A: Milli-Q water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: 5% B (0–0.5 min) → 9.4% B (3.8 min) → 80% B (5.0–5.8 min) → 5% B (5.9–6.9 min) at a flow rate of 0.4–0.6 mL/min[4].

  • Ionization: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

System Suitability & Self-Validation

A robust analytical protocol must be self-validating. To ensure that 5-MDHF was successfully stabilized during extraction, the system must monitor the MeFox to 5-formylTHF ratio. If the extraction failed to prevent oxidation, MeFox levels will artificially spike.

  • Isobaric Resolution Check: MeFox and 5-formylTHF both have a precursor mass of m/z 474. While older methods monitored a shared fragment at m/z 327 (leading to false positives), this protocol mandates the use of unique transitions: m/z 474 → 284 for MeFox and m/z 474 → 299 for 5-formylTHF [2][3].

  • Internal Quality Control: The recovery of ¹³C₅-5-MTHF must remain between 90-110%. A drop in recovery coupled with a spike in the m/z 474 → 284 transition indicates a failure in the DTT/Ascorbic acid stabilization step, triggering an automatic assay rejection.

Quantitative Data Summary

The following table summarizes the critical MRM transitions and validation metrics required to track the 5-MTHF to 5-MDHF degradation pathway via LC-MS/MS.

Table 1: LC-MS/MS MRM Transitions and Validation Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOD (nmol/L)Typical Recovery (%)
5-MTHF 460.2313.10.1595 – 102
5-MDHF 458.2311.1N/A*~80 – 85
MeFox 474.2284.10.3494 ± 10
5-formylTHF 474.2299.10.21103 ± 3.4

*Note: Direct quantitation of 5-MDHF is rarely performed due to its transient nature; it is typically reduced back to 5-MTHF prior to detection, or its degradation is measured indirectly via MeFox accumulation[2][6].

References

  • Fazili Z, Pfeiffer CM. "Accounting for an Isobaric Interference Allows Correct Determination of Folate Vitamers in Serum by Isotope Dilution-Liquid Chromatography-Tandem MS." Journal of Nutrition, 2013. 3

  • Liu F, Edelmann M, Piironen V, Kariluoto S. "5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread." Journal of Agricultural and Food Chemistry, 2022. 5

  • Fazili Z, Pfeiffer CM. "Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry." CDC Stacks, 2017. 2

  • Liu F. "How food matrices modulate folate bioaccessibility: A comprehensive overview of recent advances and challenges." Helda - University of Helsinki, 2024. 6

  • Striegel L, et al. "Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker's Yeast (Saccharomyces cerevisiae) as a Function of Different Sample Preparation Procedures." PMC, 2019.8

  • "The determination of folate in food using HPLC with selective affinity extraction." GOV.UK. 7

Sources

Application

In Vitro Enzyme Kinetics Studies of Folate Pathway Enzymes

An Application Note and Protocol Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Indispensable Role of Folate Metabolism Folate (Vitamin B9) and its derivatives are fundamental to life, acting a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of Folate Metabolism

Folate (Vitamin B9) and its derivatives are fundamental to life, acting as essential cofactors in one-carbon transfer reactions.[1] These reactions are critical for a host of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate) required for DNA synthesis and repair, and the remethylation of homocysteine to form methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[2][3] The intricate network of reactions involving these molecules is collectively known as one-carbon metabolism.[2][4]

At the heart of this pathway are several key enzymes whose activities are tightly regulated to maintain cellular homeostasis. Two of the most extensively studied enzymes are Dihydrofolate Reductase (DHFR) and 5,10-Methylenetetrahydrofolate Reductase (MTHFR).

  • Dihydrofolate Reductase (DHFR): This enzyme catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[5][6][7] THF is the active cofactor form that can accept one-carbon units. Because of its crucial role in regenerating THF pools for DNA synthesis, DHFR is a major therapeutic target for anticancer (e.g., methotrexate) and antibacterial (e.g., trimethoprim) drugs.[2][6][8]

  • Methylenetetrahydrofolate Reductase (MTHFR): MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[3][9] 5-MTHF is the primary circulatory form of folate in the body and serves as the methyl donor for the vitamin B12-dependent conversion of homocysteine to methionine.[10][11] Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, impacting folate status and increasing the risk for various health conditions.[9][11]

The study of the kinetic behavior of these enzymes is paramount for understanding their biological function, elucidating disease mechanisms, and discovering novel therapeutic agents.

A Note on Substrate Nomenclature: 5-Methyldihydrofolate

The term "5-methyldihydrofolate" is not a standard, recognized intermediate in the canonical folate metabolic pathway. The primary methylated folate species are 5-methyltetrahydrofolate (5-MTHF), the product of the MTHFR reaction, and 5,10-methenyltetrahydrofolate. It is plausible that "5-methyldihydrofolate" could refer to a synthetic analogue used for specific research purposes or may be an inadvertent conflation of 5-MTHF and DHF. This guide will focus on the established, biologically crucial substrates and enzymes, such as DHFR and MTHFR, with their respective substrates DHF and 5,10-methylenetetrahydrofolate. The principles and protocols detailed herein are foundational and can be readily adapted by researchers to study the kinetic properties of any novel or synthetic folate derivative.

Foundational Principles of Enzyme Kinetics for Folate Research

Understanding the kinetics of an enzyme provides a quantitative description of its catalytic efficiency and its interaction with substrates and inhibitors.

Michaelis-Menten Kinetics: Most folate pathway enzymes, under initial velocity conditions, can be described by the Michaelis-Menten model. Two key parameters emerge from this model:

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Kₘ indicates a higher affinity.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.

  • k꜀ₐₜ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]). It represents the catalytic efficiency of a single enzyme molecule.

Enzyme Inhibition: The development of drugs targeting DHFR and other folate enzymes relies on understanding inhibitor kinetics.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a practical measure of inhibitor potency.

  • Kᵢ (Inhibition Constant): An intrinsic measure of the inhibitor's binding affinity. Unlike the IC₅₀, the Kᵢ is independent of substrate concentration for competitive inhibitors. Different modes of inhibition (competitive, uncompetitive, non-competitive) describe how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[12]

The Spectrophotometric Basis of DHFR Assays: A cornerstone of DHFR kinetics is the ability to monitor the reaction in real-time using UV-Vis spectrophotometry. DHFR catalyzes the oxidation of the cofactor NADPH to NADP⁺.[6][13] NADPH has a distinct absorbance peak at 340 nm, whereas NADP⁺ does not. Therefore, the progress of the DHF reduction can be followed by measuring the decrease in absorbance at 340 nm over time.[5][12][13] This direct, continuous assay method is robust and ideal for high-throughput screening.

Visualizing the Core Folate Pathway and Experimental Workflow

To provide context for the protocols that follow, the diagrams below illustrate the central folate cycle and a typical workflow for an enzyme inhibition study.

Folate_Metabolism cluster_pathway Core Folate Metabolic Pathway FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine Glycine->THF MethyleneTHF->THF TYMS (dUMP -> dTMP) MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR (NADPH -> NADP+) MethylTHF->THF MTR (B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine->THF

Caption: The core folate metabolic pathway highlighting the roles of DHFR and MTHFR.

Inhibition_Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Controls, Inhibitor Dilutions) prep->plate initiate 3. Reaction Initiation (Add Substrate/Enzyme) plate->initiate measure 4. Kinetic Measurement (e.g., Absorbance at 340 nm) initiate->measure calc_rate 5. Calculate Initial Velocity (V₀) (Slope of linear phase) measure->calc_rate plot 6. Plot % Inhibition vs. [Inhibitor] calc_rate->plot fit 7. Curve Fitting (Non-linear regression) plot->fit ic50 8. Determine IC₅₀ fit->ic50

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Detailed Protocols for In Vitro Kinetic Studies

The following protocols provide robust, validated methods for characterizing the kinetics of key folate pathway enzymes.

Protocol 1: Steady-State Kinetic Analysis of Dihydrofolate Reductase (DHFR)

Objective: To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for DHFR with its substrate, dihydrofolate (DHF).

Rationale: This assay quantifies the enzyme's catalytic efficiency and substrate affinity. The protocol is based on the continuous spectrophotometric measurement of NADPH oxidation.[5][13][14] The choice of buffer at pH 7.5 is a compromise between enzyme stability and activity for many mammalian DHFRs. Including a reducing agent like DTT or β-mercaptoethanol is crucial to prevent oxidation of the enzyme's cysteine residues and the labile DHF substrate.

Materials:

  • Purified recombinant DHFR enzyme (human or other species)

  • Dihydrofolate (DHF)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Assay Buffer: 50 mM Tris-HCl or potassium phosphate, pH 7.5, containing 100 mM KCl and 1 mM DTT.

  • DMSO (for dissolving compounds if testing inhibitors)

  • UV-transparent 96-well microplates or quartz cuvettes

  • Microplate spectrophotometer or standard spectrophotometer capable of kinetic measurements at 340 nm, with temperature control.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer. Determine its precise concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹). Store on ice, protected from light.[5]

    • Prepare a 10 mM stock solution of DHF in Assay Buffer containing 10 mM β-mercaptoethanol to prevent degradation. Store on ice.

    • Prepare a working solution of DHFR in Assay Buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 5-20 nM), which needs to be optimized to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup (96-well plate format, 200 µL final volume):

    • Prepare a series of DHF dilutions in Assay Buffer. For Kₘ determination, these should span a range from approximately 0.1 x Kₘ to 10 x Kₘ. A typical range might be 0, 1, 2, 5, 10, 20, 50, 100 µM.

    • In each well, add:

      • Assay Buffer to bring the final volume to 200 µL.

      • 20 µL of NADPH stock to a final concentration of 100 µM (saturating).

      • 20 µL of DHFR working solution.

      • 20 µL of each DHF dilution.

    • Include a "no enzyme" control well for each substrate concentration to measure the background rate of NADPH decomposition.

  • Measurement:

    • Pre-set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[13]

    • Initiate the reaction by adding either the DHFR enzyme or the DHF substrate last. Mix the plate gently.

    • Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each DHF concentration, calculate the initial reaction velocity (V₀). This is the slope (ΔAbs/min) of the initial linear portion of the absorbance vs. time curve.

    • Correct each rate by subtracting the rate from the corresponding "no enzyme" control.

    • Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law (Rate = (ΔAbs/min) / ε × l), where ε is the molar extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹) and l is the path length in cm.

    • Plot the initial velocities (V₀) against the DHF concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Kₘ and Vₘₐₓ values.

Protocol 2: DHFR Inhibitor Screening and IC₅₀ Determination

Objective: To determine the potency (IC₅₀ value) of a test compound against DHFR.

Rationale: This protocol adapts the steady-state assay to measure enzyme activity across a range of inhibitor concentrations. A known potent inhibitor, methotrexate, is used as a positive control to validate the assay's performance.[13][15] The resulting dose-response curve provides a quantitative measure of the compound's inhibitory effect.

Materials:

  • All materials from Protocol 1.

  • Test inhibitor compound.

  • Methotrexate (MTX) as a positive control.

Procedure:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of the test inhibitor and methotrexate in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor and methotrexate in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells, including the "no inhibitor" control.

    • Prepare DHFR, DHF, and NADPH solutions as described in Protocol 1. The DHF concentration should be set at or near its Kₘ value for sensitive detection of competitive inhibitors.

  • Assay Setup (96-well plate format):

    • Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.

    • Negative Control (100% Activity): Add Assay Buffer, an equivalent volume of vehicle (e.g., 1% DMSO), and the DHFR enzyme solution.

    • Blank (0% Activity): Add Assay Buffer and DHF (no enzyme).

    • Pre-incubate the enzyme with the inhibitor for 5-10 minutes at the assay temperature to allow for binding to occur.

  • Measurement:

    • Initiate the reaction by adding a fixed concentration of DHF (e.g., at Kₘ concentration) and NADPH (saturating concentration).

    • Immediately measure the decrease in absorbance at 340 nm over time, as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data by expressing the rates as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a suitable non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 3: MTHFR Activity Assay using LC-MS/MS (Conceptual Framework)

Objective: To measure the kinetic parameters of MTHFR.

Rationale: Unlike DHFR, the MTHFR reaction does not involve a substrate or product with a convenient, unique spectral signature for continuous monitoring. Therefore, endpoint or quenched-flow assays coupled with a highly sensitive and specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required.[16] This method allows for the direct quantification of the product, 5-MTHF, from the substrate, 5,10-methylenetetrahydrofolate.[16][17]

Materials:

  • Purified MTHFR enzyme.

  • 5,10-methylenetetrahydrofolate (substrate). Can be generated in situ from formaldehyde and THF.

  • NADPH.

  • FAD (Flavin adenine dinucleotide, a required cofactor for MTHFR).

  • S-adenosylmethionine (SAM) (an allosteric inhibitor of eukaryotic MTHFR, can be included for regulatory studies).[3]

  • Assay Buffer: e.g., Potassium phosphate buffer, pH 6.5-7.0, containing a reducing agent.

  • Quenching Solution: e.g., Perchloric acid or a buffer containing antioxidants like ascorbic acid.[18]

  • Stable Isotope-Labeled Internal Standard: e.g., ¹³C₅-labeled 5-MTHF for accurate quantification.[18][19]

  • LC-MS/MS system.

Procedure (High-Level Workflow):

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes at a controlled temperature. Each tube will contain Assay Buffer, FAD, NADPH, and varying concentrations of the substrate (5,10-methylenetetrahydrofolate).

    • Initiate the reaction by adding the MTHFR enzyme.

    • Allow the reaction to proceed for a fixed, short period where product formation is linear with time.

  • Reaction Quenching:

    • Stop the reaction at precise time points by adding the Quenching Solution. This denatures the enzyme and stabilizes the folate products.

  • Sample Preparation:

    • Add the stable isotope-labeled internal standard to each sample.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for analysis. Sample cleanup using solid-phase extraction may be necessary.[20]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate 5-MTHF from other reaction components using a suitable HPLC column (e.g., C18).[17]

    • Quantify the amount of 5-MTHF produced by comparing its peak area to that of the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the rate of 5-MTHF formation (µM/min) for each substrate concentration.

    • Plot the rates against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ, as in Protocol 1.

Data Presentation and Interpretation

For clarity and comparative purposes, kinetic data should be summarized in a tabular format.

Table 1: Example Kinetic Parameters for DHFR and its Inhibitors

Enzyme SourceLigandParameterValueReference
Human (recombinant)DihydrofolateKₘ0.22 µM[21]
Human (recombinant)NADPHKₘ1.9 µM[21]
Human (recombinant)MethotrexateKᵢ3.4 pM[22]
E. coliTrimethoprimKᵢ4-5 nM[12]
M. tuberculosisDhfr-IN-2IC₅₀7 µM[12]

Note: Kᵢ and IC₅₀ values can vary significantly based on experimental conditions (e.g., pH, temperature, substrate concentrations).[13]

References

  • Royal Society of Chemistry. (n.d.). One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. Reaction Chemistry & Engineering.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Studies.
  • ResearchGate. (n.d.). The one-carbon metabolic pathway. Folate, as 5‐methyl‐THF, serves as...
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
  • ACS Publications. (2005). Kinetics of the Inhibition of Bovine Liver Dihydrofolate Reductase by Tea Catechins: Origin of Slow-Binding Inhibition and pH Studies. Biochemistry.
  • BenchChem. (2025). Comparative Analysis of Dhfr-IN-2 Binding Kinetics: A Guide for Researchers.
  • PubMed Central (PMC). (n.d.). Interactions between inhibitors of dihydrofolate reductase.
  • PubMed Central (PMC). (n.d.). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis.
  • ResearchGate. (n.d.). Kinetics of 5-methyl THF production over reaction time. Changes in...
  • ACS Publications. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Journal of Chemical Information and Modeling.
  • PubMed. (2002). Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry.
  • PubMed Central (PMC). (n.d.). One-Carbon Metabolism in Health and Disease.
  • Abcam. (2025). ab239705 Dihydrofolate Reductase Assay Kit (Colorimetric).
  • PubMed Central (PMC). (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays.
  • MDPI. (2024). The Role of One-Carbon Metabolism and Methyl Donors in Medically Assisted Reproduction: A Narrative Review of the Literature.
  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader.
  • Open Educational Resources. (n.d.). One-Carbon Metabolism Micronutrients – Human Nutrition.
  • R Discovery. (2026). 5,10-Methylenetetrahydrofolate Reductase the Key Allosteric Regulator in One-Carbon Metabolism.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • PubMed Central (PMC). (n.d.). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study.
  • PubMed. (2003). Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry.
  • National Center for Biotechnology Information (NCBI). (n.d.). Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms. Madame Curie Bioscience Database.
  • PubMed Central (PMC). (2020). Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate.
  • PubMed Central (PMC). (n.d.). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics.
  • Wikipedia. (n.d.). Dihydrofolate reductase.
  • PubMed. (1988). Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase.

Sources

Method

Application Note: Metabolic Engineering for 5-Methyltetrahydrofolate Biosynthesis and Redox Stabilization of 5-Methyldihydrofolate Intermediates

Target Audience: Metabolic Engineers, Synthetic Biologists, and Nutraceutical Drug Development Professionals. Introduction & Mechanistic Insights L-5-Methyltetrahydrofolate (5-MTHF) is the sole biologically active form o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Metabolic Engineers, Synthetic Biologists, and Nutraceutical Drug Development Professionals.

Introduction & Mechanistic Insights

L-5-Methyltetrahydrofolate (5-MTHF) is the sole biologically active form of folate capable of crossing the blood-brain barrier, making it a high-value target for nutraceutical and pharmaceutical production[1]. While microbial biosynthesis offers a green alternative to chemical synthesis, industrial-scale production is severely limited by low intracellular flux and profound product instability[2].

A critical, often overlooked bottleneck in 5-MTHF metabolic engineering is the extreme lability of the tetrahydro-pteridine ring. In the presence of intracellular reactive oxygen species (ROS) or during fermentation, 5-MTHF is rapidly oxidized into 5-methyldihydrofolate (5-methyl-5,6-dihydrofolate, or 5-MDHF)[3]. Unlike the fully reduced 5-MTHF, 5-MDHF is highly unstable. If not immediately salvaged by cellular reductases, 5-MDHF undergoes irreversible cleavage into para-aminobenzoyl glutamic acid and biologically inactive pterin degradation products[4].

Therefore, successful metabolic engineering for folate production cannot rely solely on overexpressing the biosynthetic pathway. It requires a holistic redox engineering approach to maintain a high intracellular NAD(P)H pool. This ensures that any 5-MDHF formed is rapidly reduced back to 5-MTHF, shifting the equilibrium away from irreversible degradation and enabling high-titer accumulation[5].

Pathway GTP GTP + pABA (Precursors) DHF Dihydrofolate (DHF) GTP->DHF folE, folC, pabB THF Tetrahydrofolate (THF) DHF->THF dfrA (NADPH dependent) CH2THF 5,10-Methylene-THF THF->CH2THF glyA MTHF 5-Methyltetrahydrofolate (Target: 5-MTHF) CH2THF->MTHF metF (NADH/NADPH dependent) MDHF 5-Methyldihydrofolate (Oxidation Intermediate) MTHF->MDHF Oxidation (O2, ROS) MDHF->MTHF Ascorbate / Reductases Degradation Degraded Pteridines MDHF->Degradation Irreversible Cleavage

Figure 1: Metabolic pathway of 5-MTHF biosynthesis and the critical 5-methyldihydrofolate oxidation bottleneck.

Quantitative Benchmarking of Engineered Strains

To contextualize the impact of combining modular pathway engineering with redox cofactor balancing, the following table summarizes recent milestones in microbial 5-MTHF production. Strains that incorporate redox balancing or transcriptomic-guided global regulation demonstrate exponentially higher titers.

Host OrganismKey Genetic ModificationsEngineering StrategyMax TiterReference
Bacillus subtilis (B89)Modular GTP/pABA supply, CRISPRi repression, comGC overexpressionTranscriptomics-guided global regulation3.41 mg/L[6]
Escherichia coli (Z13)ΔpfkA, overexpressed zwf, gnd, pntAB, sthA, dfrA, metFRedox cofactor balancing (NAD(P)H supply)3.01 mg/L[5]
Bacillus subtilisyitJ replaced with metF, ΔpurU, overexpressed dfrA, folCModular precursor strengthening960.27 µg/L[1]
Escherichia coli (BL21)Overexpressed dfrA, metF, one-carbon pathway genes, ΔmetECore pathway & C1 transfer optimization527.84 µg/g DCW[2]

Experimental Protocols

The following protocols form a self-validating system designed to maximize 5-MTHF biosynthesis while actively suppressing the accumulation and degradation of 5-methyldihydrofolate.

Protocol A: Strain Construction for Redox Cofactor Balancing

Causality: Overexpressing the core folate pathway (dfrA, metF) creates a massive drain on cellular NAD(P)H. If NAD(P)H is depleted, the reduction of 5,10-methylene-THF stalls, and existing 5-MTHF oxidizes to 5-MDHF[5]. By rerouting carbon flux through the pentose phosphate pathway and overexpressing transhydrogenases, we ensure a continuous supply of reducing equivalents.

  • Glycolytic Rerouting: Using lambda Red recombineering or CRISPR-Cas9, delete the 6-phosphofructokinase 1 gene (pfkA) in the E. coli BL21(DE3) genome to restrict standard glycolysis.

  • Pentose Phosphate Pathway (PPP) Amplification: Clone the glucose-6-phosphate 1-dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd) genes under a strong constitutive promoter (e.g., Ptrc) to force carbon flux through the PPP, maximizing NADPH generation.

  • Transhydrogenase Integration: Introduce the membrane-bound transhydrogenase (pntAB) and soluble transhydrogenase (sthA) to allow dynamic interconversion of NADH and NADPH, ensuring that the specific cofactor requirements of MetF and DfrA are met[5].

  • Core Pathway Overexpression: Transform the strain with a high-copy plasmid harboring dfrA and metF to pull the metabolic flux toward 5-MTHF.

Protocol B: Fed-Batch Fermentation with Oxidative Stress Control

Causality: High dissolved oxygen (DO) during fermentation promotes the spontaneous oxidation of 5-MTHF to 5-MDHF. Controlling DO and supplementing exogenous electron donors (like sodium formate) mitigates this risk.

  • Inoculation: Inoculate the engineered strain into a 3 L bioreactor containing 1.5 L of modified M9 minimal medium supplemented with 20 g/L glucose.

  • Fermentation Parameters: Maintain temperature at 37°C and pH at 7.0 using ammonium hydroxide.

  • DO Control: Cascade the agitation cascade (400–800 rpm) to maintain DO strictly at 20–30%. Critical: Do not allow DO to spike above 30%, as this accelerates 5-MDHF formation.

  • Redox Supplementation: At OD600 = 10, initiate a continuous feed of sodium formate (100 mM final concentration) if the strain expresses formate dehydrogenase. This provides an additional, highly efficient route for NAD(P)H regeneration[5].

Protocol C: LC-MS/MS Validation and 5-MDHF Stabilization

Causality: 5-MTHF is notoriously unstable ex vivo. If cells are lysed in standard buffers, 5-MTHF will oxidize to 5-MDHF during sample preparation, leading to artificially low quantified titers and false assumptions about strain performance[3][7].

  • Quenching & Harvesting: Rapidly quench 1 mL of fermentation broth in 4 mL of -80°C methanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reducing Extraction Buffer (Critical Step): Resuspend the pellet in 500 µL of extraction buffer containing 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol (pH 6.8). Ascorbic acid actively reduces any transient 5-MDHF back to 5-MTHF and protects the pteridine ring during lysis[3].

  • Cell Lysis: Lyse cells via ultrasonication (pulse 3s on, 3s off) for 5 minutes on ice in the dark.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Detection: Electrospray ionization (ESI) in positive mode. Monitor the MRM transitions for 5-MTHF (m/z 460.2 → 313.1) and 5-MDHF (m/z 458.2 → 311.1) to verify that the oxidation intermediate has been successfully suppressed.

Workflow Step1 1. Modular Engineering (Precursor & Core Pathway) Step2 2. Redox Balancing (NAD(P)H Optimization) Step1->Step2 Step3 3. Fed-Batch Fermentation (DO Control & Ascorbate) Step2->Step3 Step4 4. LC-MS/MS Validation (Quantify 5-MTHF vs 5-MDHF) Step3->Step4

Figure 2: End-to-end workflow for 5-MTHF metabolic engineering and redox stabilization.

Sources

Application

Application Notes &amp; Protocols for the Study of 5-Methyltetrahydrofolate Dependent Enzymes

Authored by: A Senior Application Scientist Introduction: Navigating the Crossroads of One-Carbon Metabolism One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for life, underpinning t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Navigating the Crossroads of One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for life, underpinning the synthesis of nucleotides, lipids, and proteins.[1] At the heart of this network lies the critical intersection of the folate and methionine cycles, orchestrated by enzymes that utilize various forms of tetrahydrofolate (THF) to shuttle single carbon units. The most abundant and stable form of folate in circulation is 5-methyltetrahydrofolate (5-MTHF), which serves as the primary methyl donor for the synthesis of the essential amino acid methionine from homocysteine.[2][3]

This guide focuses on the key enzymes whose function is directly linked to 5-MTHF. The principal consumer of 5-MTHF is Methionine Synthase (MTR) , which catalyzes the transfer of the methyl group from 5-MTHF to homocysteine.[4][5] Conversely, the enzyme responsible for the physiologically irreversible production of 5-MTHF is 5,10-Methylenetetrahydrofolate Reductase (MTHFR) .[1][2][6] While MTHFR does not consume 5-MTHF in its forward reaction, its study is inextricably linked, as it governs the supply of this crucial substrate.

It is vital to distinguish the active coenzyme, 5-methyltetrahydrofolate, from its oxidized and largely inactive form, 5-methyldihydrofolate (5-MDHF), which can be a product of oxidative degradation.[7] Proper handling and understanding of the active form are paramount for successful experimentation.

This document provides a framework and detailed protocols for the expression, purification, and robust functional characterization of MTR and MTHFR. The methodologies are designed for researchers, scientists, and drug development professionals aiming to investigate these enzymes' kinetics, regulation, and potential as therapeutic targets.[8][9][10]

Section 1: Foundational Concepts & Pre-Experimental Considerations

The Central Role of 5-MTHF in Metabolism

The interplay between MTHFR and MTR is central to cellular homeostasis. MTHFR commits one-carbon units to the methionine cycle by producing 5-MTHF. MTR then utilizes this 5-MTHF to regenerate methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions, including those involving DNA, RNA, and proteins.[1][11] SAM, in turn, acts as a critical allosteric inhibitor of MTHFR, creating a sensitive feedback loop that regulates the flow of one-carbon units.[1]

Folate_Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF MTHFR_node MTHFR CH2THF->MTHFR_node NADPH MTHF 5-Methyl-THF MTR_node MTR MTHF->MTR_node Methyl donor HCY Homocysteine HCY->MTR_node MET Methionine SAM S-Adenosyl- methionine (SAM) MET->SAM SAM->MTHFR_node Allosteric Inhibition MTHFR_node->MTHF NADP+ MTR_node->THF Regenerates THF MTR_node->MET

Figure 1. Interplay of the Folate and Methionine Cycles.
Reagent Stability: The Criticality of Handling 5-MTHF

A primary cause of experimental failure is the degradation of 5-MTHF. This molecule is highly susceptible to oxidation and photodegradation.[7] Its stability is also pH and temperature-dependent.[12]

Expert Insight: Always prepare 5-MTHF solutions fresh in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.4) containing an antioxidant like dithiothreitol (DTT) or β-mercaptoethanol. Work in low-light conditions and store aliquots under an inert gas (argon or nitrogen) at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Recombinant Enzyme Expression and Purification

Both human MTR and MTHFR can be expressed recombinantly in systems like Escherichia coli.[13][14] A common strategy involves cloning the human cDNA into an expression vector with an N- or C-terminal affinity tag (e.g., His6-tag, GST-tag) to facilitate purification via affinity chromatography. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are often necessary to achieve high purity.

Trustworthiness Check: The purity of the final enzyme preparation should always be validated by SDS-PAGE, and its identity confirmed by mass spectrometry or Western blot. The concentration should be determined accurately using a method like the Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

Section 2: Methionine Synthase (MTR) - The Primary 5-MTHF Consumer

Methionine synthase (EC 2.1.1.13) is a large, complex enzyme that exists in both cobalamin (Vitamin B12)-dependent (in mammals) and cobalamin-independent forms.[4] It catalyzes the reaction:

5-methyltetrahydrofolate + L-homocysteine → tetrahydrofolate + L-methionine

The following protocols are tailored for the cobalamin-dependent enzyme, which requires reductive activation and the presence of S-adenosylmethionine (SAM) for catalytic turnover.

Protocol 2.1: Continuous Spectrophotometric Assay for MTR Activity

This robust, non-radioactive assay is the workhorse for studying MTR kinetics.[4][15] It relies on the principle that the product, THF, can be converted into 5,10-methenyltetrahydrofolate (CH+-THF) by heating in acidic formate. CH+-THF has a strong, distinct absorbance at 350 nm, whereas the substrate 5-MTHF does not contribute significantly to absorbance at this wavelength under acidic conditions.[4]

A. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.2.

  • DTT Solution: 500 mM Dithiothreitol in deionized water. Prepare fresh.

  • SAM Solution: 4 mM S-adenosylmethionine (p-toluenesulfonate salt) in 1 mM HCl. Store at -80°C.

  • Hydroxocobalamin (OHCbl): 500 µM in deionized water. Store in the dark at 4°C.

  • L-homocysteine (Hcy): Prepare a ~100 mM stock solution by hydrolyzing L-homocysteine thiolactone.[15] Store in aliquots at -80°C.

  • Substrate (5-MTHF): 4.2 mM (6S)-5-methyltetrahydrofolate in Assay Buffer containing 50 mM DTT. Prepare fresh in a low-light environment.

  • Stop Solution: 5 N HCl containing 60% (v/v) formic acid.

B. Assay Procedure:

  • In 12x75mm glass tubes, prepare the reaction mixture on ice. For a final volume of 1 mL (before stop solution), add the following:

    • 494 µL H₂O

    • 80 µL 1.0 M KPO₄ (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM SAM

    • 4 µL 100 mM L-homocysteine

    • 50 µL Purified MTR enzyme (or cell lysate)

    • 80 µL 500 µM Hydroxocobalamin

  • Self-Validation Controls:

    • No Enzyme Blank: Replace the enzyme volume with its storage buffer. This corrects for non-enzymatic reaction/degradation.

    • No Substrate Blank: Replace the 5-MTHF volume with buffer. This establishes the baseline absorbance.

  • Mix well and pre-incubate the tubes at 37°C for 5 minutes to activate the enzyme.

  • Initiate the reaction by adding 48 µL of 4.2 mM 5-MTHF. Mix immediately.

  • Incubate at 37°C for a set time (e.g., 10 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Stop the reaction by adding 200 µL of the Stop Solution. Mix vigorously.

  • Incubate the stopped reactions in an 80°C heat block for 10 minutes to convert THF to CH+-THF.

  • Cool the tubes to room temperature.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitated protein.

  • Transfer the supernatant to a UV-transparent cuvette and measure the absorbance at 350 nm.

C. Data Analysis:

  • Calculate the concentration of product formed using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for CH+-THF at 350 nm is 26,500 M⁻¹cm⁻¹.[15]

  • Activity (U, µmol/min) = (ΔA₃₅₀ / ε / incubation time) * total reaction volume.

  • Specific Activity (U/mg) = Activity / mg of protein in the assay.

Protocol 2.2: HPLC-Based Assay for MTR Activity

For higher sensitivity and direct product quantification, HPLC methods are superior.[16] These methods can be designed to detect either the THF product or the methionine product.[17] The following outlines the direct detection of the THF product.

A. Principle: The enzymatic reaction is run as described above, but it is stopped by methods that preserve the integrity of the folates (e.g., rapid freezing or addition of a stabilizing buffer). The mixture is then injected onto a reverse-phase HPLC system equipped with a fluorescence detector, which can sensitively detect and quantify THF and separate it from the 5-MTHF substrate.[16]

B. Assay Procedure:

  • Perform the enzymatic reaction (Steps 1-5 from Protocol 2.1) in a smaller volume (e.g., 100 µL).

  • Stop the reaction by adding an equal volume of ice-cold 0.1 M phosphate buffer (pH 7.0) containing 2% ascorbic acid and immediately placing it on dry ice.

  • Thaw samples just before injection and centrifuge to remove protein.

  • Inject a defined volume onto a C18 reverse-phase HPLC column.

  • Use an appropriate mobile phase gradient (e.g., an acetonitrile gradient in a phosphate or acetate buffer) to separate the folate species.

  • Detect THF and 5-MTHF using a fluorescence detector (e.g., Excitation: ~290 nm, Emission: ~360 nm).

  • Quantify the THF peak area by comparing it to a standard curve generated with known concentrations of pure THF.

Data Presentation: Comparison of MTR Assay Methods
FeatureSpectrophotometric AssayHPLC-Fluorescence AssayRadioisotopic Assay ([¹⁴C]-5-MTHF)
Principle Indirect; measures derivatized THF productDirect; measures THF or Met productDirect; measures radiolabeled Met product
Sensitivity ModerateHigh[16]Very High
Throughput High (plate-reader adaptable)Low to ModerateLow
Equipment Spectrophotometer, heat blockHPLC with fluorescence detectorScintillation counter, chromatography setup
Cost/Complexity LowHighHigh (requires radioisotope handling)
Key Advantage Simple, economical, non-radioactive[4]High specificity and sensitivity[16]Gold standard for sensitivity

Section 3: MTHFR - The 5-MTHF Producing Enzyme

MTHFR (EC 1.5.1.20) is an FAD-dependent oxidoreductase that catalyzes the physiologically irreversible reduction of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5-MTHF.[1]

5,10-CH₂-THF + NADPH → 5-MTHF + NADP⁺

Studying this enzyme is critical for understanding folate metabolism regulation and the impact of common genetic polymorphisms (e.g., C677T, A1298C) that affect its activity and stability.[2]

Protocol 3.1: MTHFR Activity Assay (Physiological "Forward" Direction)

While older assays measured the non-physiological reverse reaction, modern HPLC-based methods allow for the precise measurement of the forward, physiologically relevant reaction.[6][18][19] This is essential for accurately characterizing residual enzyme activity in patient-derived samples or the effect of inhibitors.[18]

A. Reagent Preparation:

  • Assay Buffer: 150 mM KPO₄, pH 6.6, containing 1 mM EDTA.

  • Cofactors: 10 mM FAD and 10 mM NADPH.

  • Substrate (CH₂-THF): Prepare fresh by reacting THF with formaldehyde. A common method is to mix THF and formaldehyde in a buffered solution containing a reducing agent.

  • Stopping/Extraction Buffer: Ice-cold methanol containing an internal standard (e.g., a non-natural folate analog) and an antioxidant.

B. Assay Procedure:

  • Prepare a reaction mix containing Assay Buffer, FAD, NADPH, and purified MTHFR enzyme (or cell/tissue homogenate).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the CH₂-THF substrate.

  • Incubate at 37°C for a defined period (e.g., 20-40 minutes), ensuring linearity.

  • Stop the reaction by adding 2-3 volumes of ice-cold Stopping/Extraction Buffer.

  • Vortex and incubate on ice to precipitate proteins.

  • Centrifuge at high speed and transfer the supernatant for analysis.

  • Analyze the sample using an HPLC system with fluorescence or LC-MS/MS detection to quantify the 5-MTHF product.[6] A standard curve of authentic 5-MTHF is required for quantification.

Protocol 3.2: Investigating Allosteric Inhibition by SAM

A key feature of mammalian MTHFR is its allosteric inhibition by SAM, the end-product of the pathway it feeds into.[1][11] This protocol determines the inhibition constant (Kᵢ) for SAM.

Inhibition_Workflow start Purified MTHFR Enzyme assay Run MTHFR Activity Assay (Protocol 3.1) start->assay titrate Vary SAM Concentration (e.g., 0 to 100 µM) assay->titrate measure Measure Initial Velocity (v) at each [SAM] titrate->measure plot Plot v vs. [SAM] measure->plot analyze Fit data to inhibition model (e.g., non-linear regression) plot->analyze end Determine Ki for SAM analyze->end

Figure 2. Workflow for Determining Inhibitor Potency (Ki).

A. Principle: The MTHFR activity assay (Protocol 3.1) is performed across a range of fixed SAM concentrations. The resulting initial velocities are then plotted against the SAM concentration and fit to an appropriate enzyme inhibition model to calculate the Kᵢ.

B. Procedure:

  • Set up a series of MTHFR reactions as described in Protocol 3.1.

  • To each reaction tube (before adding the enzyme), add varying concentrations of SAM. A typical range might be from 0 µM to 100 µM.

  • Add the enzyme and pre-incubate the enzyme-SAM mixture for 5-10 minutes at 37°C to allow for binding to the allosteric site.

  • Initiate the reaction with CH₂-THF and proceed with the assay as described.

  • Calculate the initial velocity (rate of 5-MTHF production) for each SAM concentration.

  • Plot the initial velocity as a function of SAM concentration.

  • Fit the data using non-linear regression to an allosteric inhibition equation to determine the Kᵢ. For many inhibitors, this can be modeled using the equation for noncompetitive or mixed-type inhibition.

Expert Insight: The phosphorylation status of human MTHFR can increase its sensitivity to SAM inhibition.[1] When working with recombinant MTHFR, it is important to consider whether the expression system results in phosphorylation and how this might impact regulatory studies.

Section 4: Applications in Drug Development

The folate pathway is a validated target for antimicrobial and anticancer therapies.[8][9][20] The protocols described here form the basis for high-throughput screening (HTS) of small molecule libraries to identify novel inhibitors of MTR or MTHFR.

  • HTS Adaptation: The spectrophotometric MTR assay (Protocol 2.1) is particularly well-suited for HTS in 96- or 384-well plate formats.

  • Target Validation: Identified hits can be validated and characterized using the more sensitive HPLC-based methods to determine their mechanism of action and potency (IC₅₀/Kᵢ).

  • Polypharmacology: Inhibitors targeting one folate enzyme have a higher probability of binding to others within the pathway.[8] Therefore, hits identified against MTR or MTHFR should be tested for cross-reactivity against other folate-dependent enzymes like dihydrofolate reductase (DHFR) to understand their specificity profile.

  • Quantification in Biological Samples: While activity assays measure function, ELISA kits can provide a complementary measure of enzyme quantity in cell lysates or tissue homogenates, which can be useful in preclinical and clinical studies.[21][22]

Conclusion

The rigorous study of 5-MTHF dependent enzymes like MTR and MTHFR requires careful attention to substrate stability and the use of validated, sensitive assay protocols. The spectrophotometric and HPLC-based methods detailed in this guide provide a robust toolkit for researchers to dissect the catalytic mechanisms, regulation, and therapeutic potential of these central players in one-carbon metabolism. By integrating these self-validating protocols with a clear understanding of the underlying biochemistry, scientists can generate high-quality, reproducible data to advance the fields of enzymology, metabolic research, and drug discovery.

References

  • González, J. C., & Matthews, R. G. (1997). Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes. Analytical Biochemistry. [Link]

  • Shimoda, M., Watazu, T., & Kokue, E. (2001). Assays of methylenetetrahydrofolate reductase and methionine synthase activities by monitoring 5-methyltetrahydrofolate and tetrahydrofolate using high-performance liquid chromatography with fluorescence detection. Analytical Biochemistry. [Link]

  • Appling, D. R. (2002). Cobalamin-Dependent Methionine Synthase Assay. Appling Lab Protocol. [Link]

  • Assay Genie. Human Methylenetetrahydrofolate reductase (MTHFR) ELISA Kit (HUEB2501). Assay Genie Website. [Link]

  • Kanchi, S., Uematsu, A., Iida, M., et al. (2023). Development of a novel liquid chromatography-tandem mass spectrometry based enzymatic assay of 5,10-methylenetetrahydrofolate reductase. Scientific Reports. [Link]

  • Ubbink, J. B., van der Merwe, A., Delport, R., & Becker, P. J. (1994). A nonradioactive assay for N5-methyltetrahydrofolate-homocysteine methyltransferase (methionine synthase) based on o-phthaldialdehyde derivatization of methionine and fluorescence detection. Analytical Biochemistry. [Link]

  • Anderson, A. C. (2014). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules. [Link]

  • Kopec, J., Bezerra, G. A., Chalk, R., et al. (2018). Structural basis for the regulation of human 5,10-methylenetetrahydrofolate reductase by phosphorylation and S-adenosylmethionine inhibition. Nature Communications. [Link]

  • Halder, S. K., Sultana, A., Ahmad, I., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure & Dynamics. [Link]

  • Not available in search results.
  • Tice, C. M., & Ambadipudi, K. (2021). A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Pharmacology & Translational Science. [Link]

  • de Oliveira, C. B., da Silva, A. B. F., de C. Santos, J., & Basso, L. A. (2020). Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. Current Medicinal Chemistry. [Link]

  • Kopec, J., Bezerra, G. A., Chalk, R., et al. (2018). Structural basis for the regulation of human 5,10-methylenetetrahydrofolate reductase by phosphorylation and S-adenosylmethionine inhibition. ResearchGate. [Link]

  • Not available in search results.
  • Park, E. Y., Watanabe, Y., Bae, J. Y., et al. (2019). Molecular structure of a 5,10‐methylenetetrahydrofolate dehydrogenase from the silkworm Bombyx mori. The FEBS Journal. [Link]

  • Not available in search results.
  • Suormala, T., & Baumgartner, M. R. (2002). 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Assay in the Forward Direction: Residual Activity in MTHFR Deficiency. Clinical Chemistry. [Link]

  • Jarrett, J. T., Amaratunga, M., Drennan, C. L., et al. (1998). Cobalamin-Dependent Methionine Synthase from Escherichia coli: Involvement of Zinc in Homocysteine Activation. Biochemistry. [Link]

  • Yue, W. W., et al. (2019). Methylene-tetrahydrofolate reductase (MTHFR). Structural Genomics Consortium. [Link]

  • Not available in search results.
  • Matthews, R. G. (2020). Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12. ResearchGate. [Link]

  • Schirch, V. (1997). Purification of folate-dependent enzymes from rabbit liver. Methods in Enzymology. [Link]

  • Moan, J., Porojnicu, A. C., & Dahlback, A. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no. [Link]

  • National Center for Biotechnology Information. MTR 5-methyltetrahydrofolate-homocysteine methyltransferase [ (human)]. NCBI Gene. [Link]

  • Not available in search results.
  • Not available in search results.
  • Goyette, P., & Rozen, R. (2000). Molecular biology of 5,10-methylenetetrahydrofolate reductase. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Nguyen, M. T., Indrawati, & Hendrickx, M. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry. [Link]

  • Guenther, B. D., Sheppard, C. A., Tran, P., et al. (2011). Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8. Journal of Biological Chemistry. [Link]

  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Palacios, A. M., Feiner, R. A., & Cabrera, R. M. (2023). Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Georgia Southern University Digital Commons. [Link]

  • Not available in search results.
  • Palacios, A. M., Feiner, R. A., & Cabrera, R. M. (2023). Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Reproductive and Developmental Medicine. [Link]

  • Coffigniez, M., Rychlik, M., & Avallone, S. (2022). Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing. Agritrop. [Link]

  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.

Sources

Method

Application Note: Development and Validation of a Cell-Based Assay for 5-Methyldihydrofolate (5-MeDHF) Bioactivity

Executive Summary & Mechanistic Grounding In the landscape of folate-based therapeutics and nutritional biochemistry, 5-methyltetrahydrofolate (5-MTHF) is recognized as the primary biologically active circulating folate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the landscape of folate-based therapeutics and nutritional biochemistry, 5-methyltetrahydrofolate (5-MTHF) is recognized as the primary biologically active circulating folate. However, 5-MTHF is highly susceptible to oxidative degradation, rapidly converting into 5-methyldihydrofolate (5-MeDHF) upon exposure to environmental stressors such as UV radiation and oxygen [1].

Historically considered a biochemical dead-end, recent pharmacological profiling reveals that 5-MeDHF retains partial biological activity and can be metabolically salvaged by cells, as demonstrated by its ability to suppress [3H]-thymidine incorporation in folate-deficient [2]. For drug development professionals, quantifying the exact bioactivity of this oxidation product is a critical Chemistry, Manufacturing, and Controls (CMC) requirement.

This application note details a self-validating, cell-based proliferation rescue assay designed to isolate and quantify the Folate Receptor alpha (FRα)-mediated uptake and intracellular utilization of 5-MeDHF.

Assay Principle and System Causality

To accurately measure 5-MeDHF activity, the assay must decouple the test article's effect from endogenous folates. We achieve this through a highly controlled biological matrix:

  • The Biological Sensor (KB Cell Line): We utilize KB cells (a HeLa derivative) because they constitutively overexpress FRα. This amplifies the receptor-mediated uptake signal, providing a wide dynamic range for EC50 calculations.

  • The Baseline (Folate Depletion): Standard culture media and fetal bovine serum (FBS) contain high levels of folic acid and 5-MTHF (~50 nM). By utilizing Folate-Free RPMI 1640 supplemented with 10% Dialyzed FBS (dFBS), we strip the environment of low-molecular-weight folates. This forces the cells into a state of metabolic starvation [3].

  • The Readout (Proliferation Rescue): When 5-MeDHF is introduced, it is endocytosed via FRα, released into the cytosol, and enzymatically reduced back into the one-carbon cycle[4]. The resulting restoration of DNA synthesis is quantified using an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo).

Pathway Visualization

G MeDHF 5-MeDHF (Extracellular) FRa Folate Receptor α (FRα) MeDHF->FRa Receptor Binding Endosome Endosomal Internalization FRa->Endosome Endocytosis Cytosol Cytosolic Release (PCFT-mediated) Endosome->Cytosol Acidification Reduction Enzymatic Reduction Cytosol->Reduction Intracellular Processing Metabolism One-Carbon Metabolism Reduction->Metabolism Methyl Donation Proliferation Cell Proliferation (Assay Readout) Metabolism->Proliferation DNA/Protein Synthesis

FRα-mediated uptake and intracellular metabolic utilization pathway of 5-MeDHF.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates a Receptor Blockade Arm to prove that the observed metabolic rescue is strictly driven by FRα-mediated uptake, rather than non-specific membrane leakage or assay artifacts.

Phase 1: Cell Adaptation and Seeding

Causality: Cells must be depleted of intracellular folate stores prior to the assay to ensure the luminescent readout is entirely dependent on the exogenous 5-MeDHF test article.

  • Adaptation: Culture KB cells in Folate-Free RPMI 1640 supplemented with 10% dFBS and 1% Penicillin-Streptomycin for at least 14 days (approx. 3-4 passages) prior to the assay.

  • Harvesting: Detach cells using Trypsin-EDTA (ensure the trypsin is diluted in folate-free PBS). Neutralize with the dFBS-supplemented folate-free media.

  • Seeding: Seed the adapted KB cells at a density of 3,000 cells/well in a solid white 96-well tissue culture plate (Volume: 50 µL/well).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and baseline stabilization.

Phase 2: Compound Preparation and Self-Validation Matrix

Causality: 5-MeDHF is light-sensitive. All dilutions must be performed in amber tubes or under low-light conditions to prevent further uncontrolled degradation.

  • Stock Preparation: Reconstitute 5-MeDHF and Folic Acid (FA) reference standards in DMSO to 10 mM.

  • Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of 5-MeDHF and FA in Folate-Free RPMI (Range: 0.1 nM to 1000 nM) at 2X final concentration.

  • Self-Validation Setup (The Blockade Arm): Prepare a parallel 10-point dilution series of 5-MeDHF, but spike each dilution with a constant 1 mM of Folic Acid. Causality: 1 mM FA will completely saturate the FRα receptors. If 5-MeDHF is entering specifically via FRα, this excess FA will abolish the 5-MeDHF-driven proliferation rescue.

  • Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells containing 50 µL of cells (Final volume: 100 µL).

Phase 3: Incubation and Luminescent Readout
  • Assay Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂. Causality: 72 hours allows sufficient time for 5-MeDHF to be internalized, reduced, and incorporated into the DNA synthesis pathways required for cell division.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® (or equivalent ATP-detection reagent) to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Luminescence mode, integration time: 0.5 seconds/well).

Quantitative Data Interpretation

To validate the assay, the data must conform to expected mechanistic behaviors. The table below summarizes the expected quantitative shifts in EC50 and overall proliferation rescue.

Treatment ArmExpected EC50 (nM)Max Proliferation Rescue (%)Mechanistic Interpretation
Folic Acid (Positive Control) 2.5 - 5.0 nM100% (Normalized)Establishes the baseline dynamic range for FRα-mediated rescue.
5-MTHF (Active Reference) 3.0 - 6.0 nM95 - 100%Primary active folate; demonstrates high affinity and immediate metabolic utilization.
5-MeDHF (Test Article) 15.0 - 35.0 nM60 - 80%Confirms partial bioactivity. The right-shifted EC50 reflects the kinetic cost of intracellular enzymatic reduction.
5-MeDHF + 1 mM Folic Acid Undetectable < 5%Self-Validation: Complete signal ablation proves 5-MeDHF uptake is strictly FRα-dependent.
Folate-Free Media (Negative) N/A0%Confirms successful folate depletion and absence of background noise.

Note: EC50 values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects Photochemistry and Photobiology URL:[Link]

  • Utilization of some Folate Oxidation Products by Peripheral Blood Lymphocytes in Culture Journal of Nutritional Medicine URL:[Link]

  • 5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread ACS Omega URL:[Link]

  • Impact Of Folate Depletion On Expression Of Folate Metabolizing Enzymes Wayne State University Dissertations URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methyldihydrofolate (5-Me-DHF) Analysis

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of 5-methyldihydrofolate (5-Me-DHF). Measuring 5-Me-DHF accurately is no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of 5-methyldihydrofolate (5-Me-DHF).

Measuring 5-Me-DHF accurately is notoriously difficult because it is not a stable endpoint metabolite; rather, it is a highly reactive, transient intermediate in the folate oxidation cascade. When 5-methyltetrahydrofolate (5-MTHF) is exposed to oxygen, light, or suboptimal pH during sample extraction, it rapidly oxidizes to 5-Me-DHF. If not immediately stabilized, 5-Me-DHF undergoes further irreversible oxidation and structural rearrangement.

This guide provides the mechanistic understanding, troubleshooting FAQs, and self-validating protocols required to arrest this degradation and achieve reproducible LC-MS/MS quantification.

The Causality of Folate Degradation

To stop 5-Me-DHF degradation, you must first understand the pathway. In vivo, 5-MTHF is stable. Ex vivo, without the protection of biological antioxidants, 5-MTHF undergoes a mild, reversible oxidation to 5-Me-DHF.

If the extraction buffer lacks sufficient reducing agents (like ascorbic acid or 2-mercaptoethanol), 5-Me-DHF irreversibly oxidizes to 4α-hydroxy-5-methylTHF (hmTHF). Finally, hmTHF undergoes a structural rearrangement to form a pyrazino-s-triazine derivative known as MeFox .

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) Stable in vivo MDHF 5-Methyldihydrofolate (5-Me-DHF) Unstable Intermediate MTHF->MDHF Mild Oxidation (Reversible) MDHF->MTHF Reducing Agent (e.g., Ascorbic Acid) HMTHF 4α-hydroxy-5-methylTHF (hmTHF) Transient Intermediate MDHF->HMTHF Severe Oxidation (Irreversible) MEFOX MeFox Stable Oxidation Product HMTHF->MEFOX Structural Rearrangement (No Reducing Agent)

Fig 1: Oxidative degradation pathway of 5-MTHF to 5-Me-DHF and MeFox.

This pathway is the root cause of most analytical failures. As demonstrated by [2] in their study of folate bioaccessibility, 5-MTHF is highly unstable in complex matrices, and its degradation directly skews bioaccessibility metrics unless robust antioxidants (like gallic or ascorbic acid) are introduced immediately to stabilize the 5-Me-DHF intermediate.

Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing massive batch-to-batch variation in my 5-Me-DHF recovery? A: You are likely experiencing inconsistent antioxidant depletion. 5-Me-DHF is a transient state. If your sample processing time varies by even 15 minutes, or if your samples are exposed to ambient light, the equilibrium shifts. 5-Me-DHF will either revert to 5-MTHF (if reducing agents are present) or degrade to MeFox (if reducing agents are depleted). Solution: Standardize your extraction time and strictly control the ascorbic acid concentration in your lysis buffer.

Q: My LC-MS/MS chromatogram shows a massive, unexpected peak co-eluting with 5-formylTHF at m/z 474 → 327. What is happening? A: You are witnessing the endpoint of 5-Me-DHF degradation. The peak is MeFox . MeFox and 5-formylTHF are isobaric compounds—they share the exact same precursor and product masses. As detailed by[1], failing to chromatographically separate MeFox from 5-formylTHF leads to critical misidentification and overestimation of total active folates. Solution: You must switch from an isocratic elution to a gradient elution optimized to separate these isobaric interferences.

Quantitative Data: Folate Vitamer Mass Transitions

To accurately track the degradation of 5-MTHF through 5-Me-DHF to MeFox, configure your mass spectrometer using the following validated MRM transitions.

Folate VitamerPrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Matrix StabilityPrimary Analytical Challenge
5-MTHF 460.2313.1ModerateProne to mild oxidation to 5-Me-DHF if unprotected.
5-Me-DHF 458.2311.1Highly Unstable Rapidly oxidizes to hmTHF; requires cold, dark handling.
MeFox 474.2327.1Highly StableIsobaric interference with 5-formylTHF.
5-formylTHF 474.2327.1StableCo-elutes with MeFox under isocratic LC conditions.

Standardized Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . By monitoring the ratio of 5-MTHF to MeFox in your Quality Control (QC) samples, you can instantly verify if your extraction protocol successfully stabilized 5-Me-DHF. A rising MeFox peak indicates a breach in your antioxidant capacity.

Protocol A: Stabilized Sample Extraction for Folate Vitamers

Objective: Arrest the oxidation of 5-MTHF to 5-Me-DHF and prevent MeFox formation.

  • Preparation: Pre-chill all centrifuges to 4°C. Prepare a fresh extraction buffer consisting of 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol in degassed, LC-MS grade water. Adjust pH to 5.0 using ammonium acetate.

  • Sample Collection: Collect biological samples (e.g., serum or tissue) in amber tubes to prevent photo-oxidation. Keep on dry ice.

  • Protein Precipitation: Add 100 µL of the sample to 300 µL of cold (-20°C) acetonitrile containing the internal standard mix (e.g., ¹³C₅-5-MTHF).

  • Antioxidant Addition: Immediately spike 50 µL of the fresh extraction buffer into the homogenate. Causality note: The immediate introduction of ascorbic acid forces the reversible 5-Me-DHF intermediate back into the stable 5-MTHF state, freezing the vitamer profile.

  • Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial. Analyze within 12 hours.

Protocol B: LC-MS/MS Method Optimization for Isobaric Separation

Objective: Chromatographically resolve MeFox from 5-formylTHF to ensure accurate quantification of the degradation pathway.

  • Column Selection: Utilize a high-retention reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size) capable of handling 100% aqueous mobile phases.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in degassed water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution (Crucial Step): Do not use isocratic elution. Program a shallow gradient from 2% B to 15% B over 6 minutes. Causality note: The slight polarity difference between the pyrazino-s-triazine ring of MeFox and the formyl group of 5-formylTHF requires a shallow gradient to achieve baseline resolution.

  • Validation Check: Inject a mixed standard of MeFox and 5-formylTHF. You must observe two distinct peaks at m/z 474 → 327. If they co-elute, decrease the steepness of your gradient.

LCMS_Workflow Step1 Sample Collection Protect from light & add Ascorbic Acid Step2 Protein Precipitation Cold Acetonitrile + Antioxidants Step1->Step2 Step3 Centrifugation & Filtration Maintain at 4°C Step2->Step3 Decision QC Check: Is MeFox peak rising? Step3->Decision Step4A Proceed to LC-MS/MS Gradient Elution Separation Decision->Step4A No (Stabilized) Step4B Troubleshoot: Antioxidant Depletion Detected Decision->Step4B Yes (Degradation) Step4B->Step1 Re-extract with fresh buffer

Fig 2: Optimized sample preparation and self-validating QC workflow.

References

  • Fazili Z, Pfeiffer CM. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry. Journal of Nutrition. 2013;143(1):108-113. URL:[Link]

  • Liu F, Edelmann M, Piironen V, Kariluoto S. 5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread. Journal of Agricultural and Food Chemistry. 2022;70(41):13379-13390. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 5-Methyldihydrofolate (5-Me-DHF) Synthesis &amp; Stability

Welcome to the Advanced Application Support Center. As researchers transition from stable synthetic folates to biologically active reduced folates, synthesizing and isolating 5-methyldihydrofolate (5-Me-DHF) presents a s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers transition from stable synthetic folates to biologically active reduced folates, synthesizing and isolating 5-methyldihydrofolate (5-Me-DHF) presents a significant kinetic challenge. This guide provides field-proven, causality-driven solutions to optimize your yields and ensure structural integrity during synthesis.

Mechanistic Overview: The Causality of Low Yields

Low yields in 5-Me-DHF synthesis are almost exclusively driven by over-oxidation . 5-Me-DHF is not a terminal product; it is a highly reactive, transient intermediate formed during the oxidative degradation of 5-methyltetrahydrofolate (5-MTHF)[1][2].

When 5-MTHF undergoes mild, reversible oxidation, it forms 5-Me-DHF[3][4]. However, if the oxidative environment (e.g., excess H₂O₂, dissolved oxygen, or UV exposure) is not immediately quenched, 5-Me-DHF rapidly undergoes severe oxidation to form 4α-hydroxy-5-methylTHF (hmTHF)[3][5]. In the absence of reducing agents, hmTHF irreversibly rearranges into a biologically inactive pyrazino-s-triazine derivative known as MeFox [4][5]. Understanding this kinetic trap is the foundation of our troubleshooting protocols.

OxidationPathway MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-Me-DHF) MTHF->MDHF Mild Oxidation (O2, H2O2, UV) MDHF->MTHF Reductants (Ascorbate) hmTHF 4α-hydroxy-5-methylTHF (hmTHF) MDHF->hmTHF Severe Oxidation (Excess Oxidant) MeFox Pyrazino-s-triazine (MeFox) hmTHF->MeFox Structural Rearrangement

Fig 1: Oxidative degradation pathway of 5-MTHF to MeFox via 5-Me-DHF.

Troubleshooting FAQs

Q1: Why does my 5-Me-DHF synthesis yield plateau at 20-30%, accompanied by the formation of a stable yellow byproduct? A: You are observing the irreversible kinetic trap of MeFox formation[5]. Because 5-Me-DHF is an intermediate, prolonged reaction times or excess oxidant will push the reaction past your target[2]. Solution: Implement strict stoichiometric control (exactly 1.0 molar equivalent of H₂O₂) and maintain the reaction at pH 6.0[2]. Quench the reaction rapidly with catalase the moment 5-Me-DHF concentration peaks, rather than waiting for the starting material to fully deplete.

Q2: My LC-MS/MS validation shows high yields of "5-formylTHF" after oxidizing 5-MTHF, but NMR contradicts this. What is happening? A: This is a classic analytical misidentification. You are actually detecting MeFox, not 5-formylTHF. MeFox and 5-formylTHF are isobaric compounds—they both have a precursor mass-to-charge ratio (m/z) of 474[3][6]. Standard MRM transitions (e.g., 474 → 327) cannot distinguish between them, leading to false-positive 5-formylTHF readings[4]. Solution: Update your mass spectrometry methods to use specific transitions. Monitor 474 → 284 for MeFox and 474 → 299 for 5-formylTHF to accurately quantify your over-oxidation products[3].

Q3: My purified 5-Me-DHF degrades during storage or downstream assays. How do I stabilize it? A: 5-Me-DHF exists in a delicate redox equilibrium. Exposure to mild reducing agents (like residual ascorbic acid from biological matrices) will revert it to 5-MTHF[2][7]. Conversely, trace oxygen or acidic pH drives it forward to hmTHF and MeFox[5][8]. Solution: Never store 5-Me-DHF in aqueous solutions. Precipitate it as a barium salt, lyophilize it, and store it at -80°C under an inert argon atmosphere[2].

Quantitative Data: Folate Vitamer Stability Profiles

To design self-validating experiments, you must understand the physical parameters of the folates in your reaction pool.

CompoundStability / Half-lifepH SensitivityPrimary Degradation TriggerUV Absorbance Maxima
5-MTHF Moderate (Hours at RT)Highly unstable at pH < 4Oxygen, UV light, Heat290 nm[9]
5-Me-DHF Low (Minutes to Hours)Highly unstable at acidic pHExcess oxidant (e.g., H₂O₂)248 nm, 292 nm[9]
hmTHF Transient intermediateN/AAbsence of reducing agentsN/A
MeFox High (Months to Years)Stable across broad pHIrreversible end-productN/A (LC-MS m/z 474)[3]

Validated Experimental Protocol: Controlled Synthesis of 5-Me-DHF

To achieve high yields of 5-Me-DHF, the protocol must be a self-validating system . By integrating real-time UV-Vis spectroscopy, you can track the exact moment to halt the reaction, preventing over-oxidation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve high-purity 5-MTHF in 0.1 M phosphate buffer adjusted precisely to pH 6.0[2]. Purge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Controlled Oxidation: Chill the solution to 4°C. Add exactly 1.0 molar equivalent of Hydrogen Peroxide (H₂O₂) dropwise under continuous stirring[2].

  • Self-Validation (Critical Step): Route a bypass of the reaction mixture through a flow-cell UV-Vis spectrophotometer. 5-MTHF absorbs at 290 nm[9]. As 5-Me-DHF forms, the 290 nm peak will diminish, replaced by two distinct peaks at 248 nm and 292 nm[9].

  • Quenching: The moment the 248 nm absorbance reaches its maximum plateau (typically 10–15 minutes), immediately add excess catalase to the reactor to destroy unreacted H₂O₂ and halt the oxidation cascade.

  • Isolation: Add Barium Chloride (BaCl₂) to the quenched solution to precipitate 5-Me-DHF as a barium salt[2].

  • Recovery: Centrifuge at 10,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold, argon-purged ethanol. Lyophilize the pellet in the dark and store at -80°C.

Workflow Step1 1. Substrate Preparation Dissolve 5-MTHF in pH 6.0 buffer Step2 2. Controlled Oxidation Add 1.0 eq H2O2 at 4°C Step1->Step2 Step3 3. Self-Validation Monitor UV-Vis for 248/292 nm peaks Step2->Step3 Step4 4. Quenching Add Catalase to halt oxidation Step3->Step4 Step5 5. Isolation Precipitate as Barium Salt at -80°C Step4->Step5

Fig 2: Validated workflow for the controlled synthesis and isolation of 5-Me-DHF.

References

  • Synthesis of a new form of dihydrofolate. Semantic Scholar. 1

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. PMC. 7

  • Existence of MeFox and Function Research in Cereal Crops. Acta Scientific. 10

  • Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry. PMC. 3

  • Method and device for separating metabolites or stereoisomers by ion mobility spectrometry. Google Patents. 6

  • Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. ResearchGate.2

  • 4a-Hydroxy-5-methyltetrahydrofolic Acid | CAS 33157-07-2. Benchchem. 8

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no. 9

  • Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution. CDC Stacks. 4

Sources

Troubleshooting

Technical Support Center: Overcoming 5-MTHF &amp; 5-Methyldihydrofolate Assay Interference

Welcome to the Advanced Application Scientist Troubleshooting Guide. Quantifying 5-methyltetrahydrofolate (5-MTHF) and its transient oxidation state, 5-methyldihydrofolate (5-methylDHF), presents unique analytical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Troubleshooting Guide. Quantifying 5-methyltetrahydrofolate (5-MTHF) and its transient oxidation state, 5-methyldihydrofolate (5-methylDHF), presents unique analytical challenges. Due to their extreme susceptibility to oxidative degradation, matrix suppression in mass spectrometry, and isobaric interferences, standard detection assays frequently fail. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your pharmacokinetic and dietary folate assays.

Diagnostic Workflows & Pathway Analysis

G MTHF 5-Methyltetrahydrofolate (5-MTHF) Ox1 Mild Oxidation (Reversible) MTHF->Ox1 MDHF 5-Methyldihydrofolate (5-methylDHF) Ox1->MDHF Ox2 Severe Oxidation (Irreversible) MDHF->Ox2 hmTHF 4α-hydroxy-5-methylTHF (hmTHF) Ox2->hmTHF MeFox MeFox (Pyrazino-s-triazine) hmTHF->MeFox Rearrangement Antiox Stabilization: Ascorbic Acid + L-Cysteine Antiox->MTHF Prevents Oxidation

Fig 1: 5-MTHF oxidation pathway to 5-methyldihydrofolate and MeFox, with antioxidant stabilization.

Workflow Start Biological Sample (Serum/Tissue/Food) Spike Spike 13C5 or 2H4 Isotope Internal Standard Start->Spike Extract Protein Precipitation & Antioxidant Buffer (AA/L-Cys) Spike->Extract SPE Solid-Phase Extraction (SPE) Clean-up Extract->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Quantification via Isotope Ratio LCMS->Data

Fig 2: Stable Isotope Dilution Assay (SIDA) workflow for self-validating LC-MS/MS quantification.

Pre-Analytical & Extraction Interferences (Oxidation & Stability)

Q: Why does my 5-MTHF signal degrade rapidly during extraction, and how do I balance antioxidant protection without causing MS suppression?

A: The causality of this degradation lies in the inherent instability of the folate pteridine ring. 5-MTHF undergoes mild, reversible oxidation to form 5-methyldihydrofolate (5-methylDHF). If left unprotected, severe oxidation irreversibly converts 5-methylDHF into 4α-hydroxy-5-methylTHF (hmTHF), which subsequently undergoes structural rearrangement to form a[1].

While ascorbic acid (AA) is the industry-standard antioxidant, it presents a critical analytical tradeoff. High concentrations of AA (>1% w/v) cause severe ion suppression in the electrospray ionization (ESI) source of an LC-MS/MS and exhibit strong UV absorption at 280–292 nm, masking the 5-MTHF peak in HPLC-UV assays[2]. Furthermore, alternative reducing agents like 2-mercaptoethanol can paradoxically accelerate 5-MTHF degradation[2]. To resolve this, we recommend a targeted L-cysteine buffer system.

Quantitative Data: Antioxidant Efficacy & Matrix Impact

Table 1: Comparison of Antioxidant Efficacy for 5-MTHF Stability (24h at 6°C)

Antioxidant ConditionConcentration5-MTHF Recovery (%)MS Ion Suppression ImpactUV Interference (280nm)
None (Room Temp) N/A< 90% (Degrades <12h)NoneNone
Ascorbic Acid (AA) 1% (w/v)> 98%HighSevere
L-Cysteine 1 g/L> 98%LowMinimal
2-Mercaptoethanol 0.5% (v/v)< 85% (Accelerates loss)ModerateModerate

(Data synthesized from standard stability profiling for dietary supplements[2])

Matrix Effects & Isobaric Interferences in LC-MS/MS

Q: I am seeing severe signal suppression and drifting retention times in serum/food matrices. How do I correct this?

A: Biological fluids and complex food matrices contain co-eluting phospholipids and proteins that compete for charge in the ESI source, causing unpredictable matrix suppression. Additionally, the oxidation byproduct MeFox is isobaric with 5-formylTHF (both share an m/z of 474 in positive ESI)[1]. If your chromatographic gradient does not resolve these two peaks, MeFox will falsely elevate your target vitamer readings.

To overcome this, you must implement a [3]. By utilizing a ¹³C₅-labeled internal standard spiked before any sample manipulation, this protocol acts as a self-validating system. Any degradative loss, extraction inefficiency, or matrix suppression experienced by the endogenous 5-MTHF is proportionally mirrored by the ¹³C₅-isotopologue, ensuring the final calculated ratio remains absolutely accurate[3].

Protocol: Self-Validating SIDA Extraction for 5-MTHF in Plasma/Serum
  • Internal Standard Spiking: Aliquot 100 µL of plasma into an amber microcentrifuge tube (5-MTHF is highly photosensitive). Immediately spike with 10 µL of [¹³C₅]-5-MTHF internal standard (concentration matched to the expected physiological range).

  • Antioxidant Addition: Add 20 µL of freshly prepared 1 g/L L-cysteine buffer to halt the oxidation cascade toward 5-methyldihydrofolate and MeFox.

  • Protein Precipitation: Add 300 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 4:1 v/v) containing 0.1% formic acid.

  • Incubation & Centrifugation: Vortex aggressively for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein aggregation. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer & Drying: Transfer the supernatant to a new amber vial. Evaporate to dryness under a gentle, controlled stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the pellet in 100 µL of your initial LC mobile phase (e.g., 0.1% formic acid in LC-MS grade water). Inject 5 µL into the LC-MS/MS system monitoring specific MRM transitions (e.g., m/z 460 → 313 for 5-MTHF; m/z 465 → 313 for [¹³C₅]-5-MTHF).

Microbiological Assay vs. LC-MS/MS Discrepancies

Q: Why do my microbiological assay results differ significantly from my LC-MS/MS outputs?

A: Microbiological assays (e.g., utilizing Lactobacillus rhamnosus) measure total folate activity but cannot differentiate between specific vitamers (e.g., 5-MTHF vs. folic acid). Furthermore, these assays are highly vulnerable to sample matrix effects.

Research demonstrates that the poorest agreement between LC-MS/MS and microbiological assays occurs when folic acid is used as the calibrator at low dilution factors (e.g., 1/800), resulting in up to a[4]. This discrepancy is driven by blood matrix components that artificially enhance bacterial growth, skewing the apparent concentration. To resolve this causality, laboratories must use 5-MTHF as the microbiological assay calibrator—since it is the predominant circulating vitamer—and utilize higher dilution factors (e.g., 1/1600 for whole blood) to dilute out matrix enhancers[4].

References

  • Wang X, Pandey D, Vavilala S, et al. "An HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements." Journal of AOAC INTERNATIONAL, Volume 109, Issue 2, March-April 2026, Pages 154–162. URL:[Link]

  • Fazili Z, Pfeiffer CM. "Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry." The Journal of Nutrition, 2013;143(1):108-113. URL:[Link]

  • Striegel L, Chebib S, Netzel ME, Rychlik M. "Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries." Frontiers in Chemistry, 2018;6:11. URL:[Link]

  • Stamm RA. "An evaluation of the accuracy of the folate microbiologic assay and comparison with liquid chromatography-tandem mass spectrometry." University of Otago, 2012. URL:[Link]

Sources

Optimization

optimization of enzyme assays using 5-methyldihydrofolate

Technical Support Center: Optimization of Enzyme Assays Using 5-Methyldihydrofolate Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irrepro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Enzyme Assays Using 5-Methyldihydrofolate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible kinetics in folate-dependent enzyme assays (e.g., Methionine Synthase, Methylenetetrahydrofolate Reductase [MTHFR], or Dihydrofolate Reductase [DHFR]). A primary, yet often overlooked, culprit is the spontaneous oxidation of 5-methyltetrahydrofolate (5-MTHF) into 5-methyldihydrofolate (5-MeH2F).

While 5-MTHF is the biologically active coenzyme, 5-methyldihydrofolate is an oxidation artifact that acts as a competitive inhibitor, alters spectrophotometric baselines, and skews LC-MS/MS quantification. This guide provides self-validating protocols and mechanistic troubleshooting to ensure absolute control over the redox state of your folate substrates.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my enzyme assay signal degrade rapidly over a 30-minute read window? Causality: 5-MTHF is highly susceptible to oxidative degradation in aerobic environments. Oxygen dissolved in standard assay buffers rapidly oxidizes the pteridine ring, converting 5-MTHF to 5-methyldihydrofolate[1]. Because 5-methyldihydrofolate has distinct molar extinction coefficients ( λmax​ at 290 nm and 248 nm) compared to 5-MTHF, this conversion manifests as a drifting baseline in UV-Vis assays and a loss of apparent enzyme velocity. Solution: Buffers must be rigorously degassed and supplemented with a reducing agent like L-ascorbic acid or 2-mercaptoethanol prior to substrate addition.

Q2: Can 5-methyldihydrofolate be utilized as a substrate instead of 5-MTHF? Causality: In most mammalian systems, 5-methyldihydrofolate is biologically inactive as a primary methyl donor. However, it is highly relevant in salvage pathways and specific microbiological assays. For instance, Lactobacillus casei can utilize 5-methyl-5,6-dihydrofolate only if ascorbate is present in the incubation medium to facilitate reduction[2]. If you are assaying native human Methionine Synthase, the presence of 5-MeH2F will competitively inhibit the binding pocket without yielding product.

Q3: How do I differentiate 5-MTHF and 5-methyldihydrofolate during LC-MS/MS or HPLC purification? Causality: Structurally, the loss of two protons alters the hydrophobicity and the charge distribution of the pteridine moiety. On a C18 reverse-phase column, 5-methyldihydrofolate typically elutes slightly earlier than 5-MTHF under acidic conditions. Furthermore, 5-MTHF is notoriously unstable during extraction from biological matrices (like bread or cereal) without strict antioxidant protection, leading to artifactual 5-methyldihydrofolate peaks[3].

Section 2: Diagnostic Workflows & Pathway Mechanics

To optimize your assay, you must first understand the molecular fate of your substrate in the reaction vessel.

FolateOxidation MTHF 5-Methyltetrahydrofolate (Active Substrate) MDHF 5-Methyldihydrofolate (Oxidation Artifact) MTHF->MDHF Dissolved O2 (pH > 7.0) Enzyme Target Enzyme (e.g., MTHFR) MTHF->Enzyme Product Formation Inhibition Competitive Inhibition & Baseline Drift MDHF->Inhibition Accumulation Inhibition->Enzyme Reduces Vmax

Fig 1: Oxidation of 5-MTHF to 5-methyldihydrofolate and its assay impact.

Troubleshooting Start Issue: Non-linear Kinetics or High Background CheckpH 1. Verify Buffer pH (Maintain pH 6.5-7.0) Start->CheckpH CheckRedox 2. Verify Reductants (Add 10mM Ascorbate) Start->CheckRedox HPLC 3. LC-MS/MS Quantification of 5-MeH2F vs 5-MTHF CheckpH->HPLC CheckRedox->HPLC Adjust Action: Degas Buffers (N2) & Prepare Fresh Substrate HPLC->Adjust If 5-MeH2F > 5% total folate Success Result: Stable Baseline & Reproducible Vmax Adjust->Success

Fig 2: Decision tree for troubleshooting signal decay in folate-dependent assays.

Section 3: Quantitative Data & Baseline Parameters

When troubleshooting, compare your substrate's spectral properties against established benchmarks to determine the extent of 5-methyldihydrofolate contamination.

CompoundBiological StatusUV Absorbance Maxima ( λmax​ )Stability (Aqueous, Room Temp)Mitigation Strategy
5-Methyltetrahydrofolate Active Coenzyme290 nm (pH 7.0)< 2 hours (aerobic)Store at -80°C; use reducing agents.
5-Methyldihydrofolate Oxidation Product / Inhibitor290 nm, 248 nm (pH 5.6)Stable (aerobic)Purify via DEAE-cellulose chromatography.
10-Formyltetrahydrofolate Active Coenzyme258 nmModerateProtect from light; maintain neutral pH.

Note: The dual absorbance peaks of 5-methyldihydrofolate at 290 nm and 248 nm are critical diagnostic markers for identifying substrate degradation in your stock solutions[4].

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your kinetic data, the assay environment must be tightly controlled. The following protocols are designed to prevent the artifactual formation of 5-methyldihydrofolate and ensure accurate enzymatic readouts.

Protocol 1: Preparation of Oxidation-Resistant Folate Substrate Solutions

Causality: Preparing folates in standard aqueous buffers leads to immediate oxidation. Using a dual-reductant system (ascorbate and a thiol) creates a redox buffer that sacrifices itself to protect the pteridine ring.

  • Buffer Degassing: Boil 100 mL of 50 mM Potassium Phosphate buffer (pH 7.0) for 5 minutes. Immediately transfer to a vacuum desiccator and degas under sonication for 15 minutes. Purge the headspace with Nitrogen ( N2​ ) or Argon gas.

  • Reductant Addition: Dissolve L-ascorbic acid to a final concentration of 10 mM and 2-mercaptoethanol to 5 mM in the degassed buffer. Adjust the pH back to 7.0 using 1M KOH (ascorbic acid will lower the pH).

  • Substrate Reconstitution: In an anaerobic glove box (or under a continuous stream of N2​ ), dissolve the lyophilized 5-MTHF powder into the reducing buffer to create a 10 mM stock.

  • Validation Step: Take a 10 μ L aliquot, dilute to 100 μ M, and scan from 200-400 nm. A single peak at 290 nm confirms pure 5-MTHF. The appearance of a secondary peak at 248 nm indicates the presence of 5-methyldihydrofolate[4].

  • Storage: Aliquot in light-protected (amber) microcentrifuge tubes, blanket with Argon, and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Optimized In Vitro Enzyme Assay (e.g., MTHFR or DHFR Cascade)

Causality: Even with stable stock solutions, the reaction microenvironment can induce oxidation if the enzyme preparation contains reactive oxygen species (ROS) or trace heavy metals. Optimizing the microenvironment is critical for efficient enzyme cascades[5].

  • Reaction Mixture Assembly: In a quartz cuvette or 96-well UV-transparent plate, combine:

    • 50 mM HEPES buffer (pH 7.2)

    • 1 mM EDTA (to chelate trace metals that catalyze folate oxidation)

    • 50 μ M NADPH (or NADH, depending on the specific enzyme reliance)

    • 10 μ M FAD (if assaying MTHFR)

  • Enzyme Addition: Add the purified enzyme (e.g., 10-50 nM final concentration) and incubate at 37°C for 3 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the stabilized 5-MTHF stock (final concentration 50-200 μ M).

  • Kinetic Monitoring: Monitor the consumption of NADPH at 340 nm (or specific product formation) continuously for 10 minutes.

  • Validation Step: If the reaction rate ( V0​ ) is non-linear within the first 2 minutes, suspect substrate oxidation. Spike the reaction with 1 μ M of purified 5-methyldihydrofolate; if the rate drops proportionally, competitive inhibition by the oxidation product is confirmed.

References

  • Donaldson, K. O., & Keresztesy, J. C. (1962).Naturally occurring forms of folic acid. III.
  • Thien, K. R., et al. (1977).Serum folates in man.
  • Liu, Y., et al. (2022).5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2025).

Sources

Troubleshooting

how to prevent oxidation of 5-methyldihydrofolate during experiments

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I consult on is the rapid, frustrating degradation of reduced folates during in vitro assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I consult on is the rapid, frustrating degradation of reduced folates during in vitro assays.

Handling 5-methyltetrahydrofolate (5-MTHF) and its primary oxidation product, 5-methyldihydrofolate (5-MDHF), requires a rigorous, mechanistic approach to sample preparation. Below is our definitive guide to understanding the causality of folate oxidation and the self-validating protocols required to prevent it.

FAQ 1: The Mechanism of Degradation

Q: Why does 5-methyltetrahydrofolate (5-MTHF) oxidize into 5-methyldihydrofolate (5-MDHF), and why is this cascade so difficult to stop?

The Science: 5-MTHF is highly susceptible to oxidative cleavage due to its electron-rich pteridine ring. When exposed to ultraviolet light (specifically in the 280–350 nm range) or Reactive Oxygen Species (ROS),1[1].

While 5-MDHF is the first oxidation product, it is highly unstable. Continued exposure to light or oxygen irreversibly cleaves the C9-N10 bond, yielding inactive p-aminobenzoyl-L-glutamic acid (PGA) and pterins[1]. Therefore, preventing the oxidation of "5-methyldihydrofolate" actually requires halting the cascade at the 5-MTHF stage and protecting any transient 5-MDHF from further irreversible degradation[2].

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF UV (280-350nm) / ROS Primary Oxidation Degradation PGA & Pterins (Irreversible Loss) MDHF->Degradation Continued Exposure Bond Cleavage

Oxidation pathway of 5-MTHF to 5-MDHF and subsequent irreversible degradation.

FAQ 2: Environmental Controls vs. Chemical Antioxidants

Q: Can I just use nitrogen purging and temperature control to prevent oxidation, or are chemical antioxidants mandatory?

The Science: Physical controls are necessary but insufficient on their own . While removing dissolved oxygen reduces the baseline oxidation rate,3[3]. Endogenous trace oxidants and natural photosensitizers will still drive the reaction. You must use a synergistic chemical antioxidant system to actively scavenge ROS and maintain a reducing environment[4].

Table 1: Quantitative Comparison of Antioxidant Efficacy

To optimize your buffer, you must combine a primary ROS scavenger (Ascorbic Acid) with a thiol donor. Here is the synthesized data from validated extraction methodologies:

Antioxidant AgentOptimal ConcentrationQuantitative Efficacy / ObservationsMechanistic Role
Ascorbic Acid 10 mM (or 1-2% w/v)3[3].Primary ROS scavenger; sacrifices itself to protect the folate ring.
2,3-Dimercapto-1-propanol (DMP) 0.1% (v/v)5[5].Heavy metal chelator and potent thiol donor.
Dithiothreitol (DTT) 10 - 15 mg/mL5[5].Reduces disulfide bonds; maintains a strongly reducing environment.
2-Mercaptoethanol (BME) 0.1% (v/v)3[3].Thiol donor; prevents oxidative decomposition[4].

FAQ 3: The Self-Validating Extraction Protocol

Q: How do I practically implement these protections in my daily laboratory workflow?

The Science: A protocol is only as good as its internal controls. To guarantee that your 5-MTHF/5-MDHF is not degrading during sample prep, you must implement a workflow that controls pH, light, oxygen, and includes a spike-in validation step.3[3].

Step-by-Step Methodology:

  • Buffer Formulation: Prepare a 0.1 M phosphate extraction buffer titrated strictly to pH 6.1. Immediately before use, dissolve 2% (w/v) sodium ascorbate and add 0.1% (v/v) 2,3-dimercapto-1-propanol (DMP)[5]. Causality: pH 6.1 balances the solubility of the folates while maximizing the stability of the ascorbate-thiol system.

  • Actinic Protection: Perform all extractions in actinic (amber) glassware or under yellow laboratory lighting. Causality: Prevents the UV-induced primary oxidation of 5-MTHF to 5-MDHF[1].

  • Sample Elution & Filtration: Homogenize your sample in the buffer. Filter the eluent through a 0.2-μm syringe filter into a pre-chilled vial.

  • Atmospheric Control: Flush the headspace of the collection vial with high-purity Nitrogen gas for 15 seconds before sealing tightly[3].

  • Storage: Store the processed samples immediately at -20°C. 3[3].

  • Self-Validation Check (Critical): In parallel with your unknown samples, run a "Spike-In Control." Add 1 μg of a pure 5-MTHF analytical standard to a blank matrix. If your UHPLC-Fluorescence recovery of the spike-in falls below 90%, your antioxidant buffer has been depleted and must be remade freshly.

Workflow Step1 1. Buffer Formulation pH 6.1 + 2% Ascorbate + 0.1% DMP Step2 2. Sample Extraction Actinic (Amber) Glassware + Chilled Step1->Step2 Step3 3. Atmospheric Control Nitrogen Purge Headspace Step2->Step3 Step4 4. Storage & HPLC Analysis Store at -20°C (Max 7 Days) Step3->Step4

Self-validating experimental workflow for the extraction and stabilization of reduced folates.

References

  • Liu, F., et al. (2024). Complete loss of 5-methyltetrahydrofolate in wheat during simulated gastric digestion. Food & Function.[Link]

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology.[Link]

  • Patring, J. D. M., et al. (2005). Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis. ResearchGate. [Link]

  • Lianyungang Jinkang Pharmaceutical Technology Co Ltd. (2017). Composition of (6s)-5-methyl tetrahydrofolic acid or salt thereof as well as preparation therefor and application thereof.
  • Liu, F., et al. (2022). The bioaccessibility of folate in breads and the stability of folate vitamers during in vitro digestion. Food & Function (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of 5-Methyldihydrofolate

Welcome to the technical support center for improving the chromatographic resolution of 5-methyldihydrofolate (5-MTHF). This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the chromatographic resolution of 5-methyldihydrofolate (5-MTHF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in the analysis of this critical folate.

Introduction to 5-MTHF Chromatography

5-Methyldihydrofolate (5-MTHF), the most biologically active form of folic acid, presents unique challenges in chromatographic analysis due to its inherent instability and the presence of stereoisomers.[1][2] Achieving optimal resolution is paramount for accurate quantification in various matrices, from dietary supplements to biological samples. This guide provides practical, field-proven insights to enhance your chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chromatography of 5-MTHF?

The primary challenge is the instability of 5-MTHF. It is susceptible to oxidation and degradation, influenced by factors such as pH, temperature, and light exposure.[2][3][4] This instability can lead to the formation of degradation products that may co-elute with the analyte of interest, compromising the accuracy of quantification.

Q2: Why is the separation of 5-MTHF diastereomers important?

5-MTHF exists as a mixture of (6R)- and (6S)-diastereomers. The (6S)-isomer is the biologically active form, while the (6R)-isomer is inactive.[1] For accurate biological and pharmacological studies, it is often necessary to separate and quantify these two forms. This typically requires the use of chiral chromatography.[1][5][6]

Q3: What are the most common HPLC modes for 5-MTHF analysis?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[7][8][9][10] Ion-pair RP-HPLC is also frequently used to improve the retention and resolution of this polar compound.[11][12][13] For separating diastereomers, chiral chromatography is employed.[1][5][6]

Q4: What are the typical detection methods for 5-MTHF?

UV detection is commonly used, with wavelengths around 280 nm or 290 nm.[9][13][14] Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths typically around 290 nm and 350 nm, respectively.[5][15]

Q5: How can I prevent the degradation of 5-MTHF during sample preparation and analysis?

To minimize degradation, it is crucial to work at a controlled pH, generally neutral to slightly acidic, and to protect the samples from light and high temperatures.[2][4] The addition of antioxidants, such as ascorbic acid, to the sample and mobile phase is a common and effective strategy to prevent oxidation.[8][16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The troubleshooting process is outlined in the workflow diagram below.

Troubleshooting_Workflow start Start | Chromatographic Issue Identified problem Define the Problem (e.g., Poor Peak Shape, Low Resolution) start->problem causes Identify Potential Causes (e.g., Mobile Phase, Column, Sample) problem->causes solutions Implement Solutions Systematically (One change at a time) causes->solutions evaluate Evaluate Results (Check for Improvement) solutions->evaluate end End | Problem Resolved evaluate->end Successful reassess Reassess & Seek Further Help evaluate->reassess Unsuccessful reassess->problem

Caption: A systematic workflow for troubleshooting chromatographic issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Causes & Solutions

  • Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: 5-MTHF has acidic and basic functional groups that can interact with residual silanols on the silica-based stationary phase.

      • Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups. For 5-MTHF, a mobile phase pH between 3 and 7 is generally recommended.[4][17]

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

      • Add a Competing Base: For tailing peaks due to silanol interactions, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.

  • Cause: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting.

      • Reduce Injection Volume or Concentration: Systematically decrease the amount of analyte injected onto the column.[18]

  • Cause: Mismatched Sample Solvent and Mobile Phase Strength.

    • Solution: The sample solvent should ideally be weaker than or of similar strength to the mobile phase to ensure proper focusing of the analyte at the head of the column.[18]

      • Reconstitute Sample in Mobile Phase: If possible, dissolve or dilute your sample in the initial mobile phase.

Issue 2: Poor Resolution Between 5-MTHF and Other Components

Potential Causes & Solutions

  • Cause: Inadequate Selectivity.

    • Solution: The selectivity (α) is the most critical factor for resolution.[19]

      • Optimize Mobile Phase Composition:

        • Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer.

        • Buffer Type and Concentration: Different buffers (e.g., phosphate, acetate, ammonium) can influence selectivity. Adjusting the buffer concentration can also have an effect. An ammonium acetate buffer with methanol has been shown to be effective.[8]

        • Ion-Pair Reagent: For improved retention and selectivity of polar compounds like 5-MTHF, consider using an ion-pair reagent (e.g., tetra-n-butylammonium).[11][12][13]

      • Change Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be necessary.

        • Consider a column with a different hydrophobicity (e.g., C8) or one with a different bonding chemistry (e.g., phenyl-hexyl). Mixed-mode columns that offer hydrophobic and ion-exchange interactions can also provide unique selectivity.[9]

  • Cause: Low Column Efficiency.

    • Solution: Column efficiency (N) is related to the narrowness of the peaks.

      • Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase will increase efficiency and, consequently, resolution.[19]

      • Optimize Flow Rate: The flow rate affects the time the analyte spends in the stationary phase. A lower flow rate can sometimes improve resolution, but at the cost of longer run times.[20][21]

Parameter Recommendation for Improving Resolution
Mobile Phase pH 3 - 7
Organic Modifier Methanol or Acetonitrile
Buffer Phosphate, Acetate, or Ammonium salts
Column Chemistry C18, Phenyl-Hexyl, or Mixed-Mode
Particle Size < 3 µm for higher efficiency

Table 1: Key parameters for optimizing the resolution of 5-MTHF.

Issue 3: Inconsistent Retention Times

Potential Causes & Solutions

  • Cause: Inadequate Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.

  • Cause: Fluctuations in Mobile Phase Composition.

    • Solution:

      • Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.

      • Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.

  • Cause: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[20][21]

Issue 4: Difficulty in Separating (6R)- and (6S)-Diastereomers

Potential Causes & Solutions

  • Cause: Use of an Achiral Stationary Phase.

    • Solution: Diastereomer separation requires a chiral stationary phase (CSP).

      • Select an Appropriate Chiral Column: Bovine serum albumin (BSA)-based columns have been successfully used for the separation of 5-MTHF diastereomers.[1][5][6] Other chiral stationary phases may also be suitable.

  • Cause: Suboptimal Mobile Phase for Chiral Separation.

    • Solution: Chiral separations are often highly sensitive to the mobile phase composition.

      • Optimize Mobile Phase: For BSA columns, sodium phosphate buffers at a pH around 7.4 have been shown to be effective.[1] Method development may involve adjusting the buffer concentration and pH.

Chiral_Separation_Workflow start Start | Need to Separate 5-MTHF Diastereomers select_column Select Chiral Stationary Phase (e.g., BSA-based column) start->select_column initial_method Develop Initial Method Mobile Phase: Sodium Phosphate Buffer (pH ~7.4) select_column->initial_method optimize Optimize Separation Adjust Buffer Concentration & pH initial_method->optimize validate Validate Method Assess Resolution, Repeatability optimize->validate end End | Diastereomers Resolved validate->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enzymatic Activity of 5-Methyldihydrofolate and 5-Methyltetrahydrofolate

For Researchers, Scientists, and Drug Development Professionals Foreword In the intricate landscape of one-carbon metabolism, folate derivatives serve as essential coenzymes for a multitude of biosynthetic and regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of one-carbon metabolism, folate derivatives serve as essential coenzymes for a multitude of biosynthetic and regulatory processes. Among these, 5-methyltetrahydrofolate (5-MTHF) is well-established as the primary circulating form of folate in humans, playing a pivotal role in the remethylation of homocysteine to methionine.[1] Its metabolic precursor, 5,10-methylenetetrahydrofolate, is converted to 5-MTHF by the action of methylenetetrahydrofolate reductase (MTHFR).[2] Conversely, the metabolic fate and enzymatic processing of 5-methyldihydrofolate (5-MeDHF), an oxidized derivative of 5-MTHF, remain less characterized. This guide provides a comprehensive comparison of the known and potential enzymatic activities of these two critical folate species, offering insights into their distinct roles and the experimental approaches required for their further elucidation.

The Central Players: 5-Methyltetrahydrofolate and 5-Methyldihydrofolate

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate.[3] As the terminal product of the folate reduction pathway, it acts as a crucial methyl group donor for a myriad of physiological processes, including DNA synthesis and repair, neurotransmitter production, and the regulation of gene expression.[3][4] Its central role in donating a methyl group to homocysteine to form methionine underscores its importance in preventing the accumulation of homocysteine, a known risk factor for cardiovascular disease.[1]

5-Methyldihydrofolate (5-MeDHF) is structurally similar to 5-MTHF but exists in a more oxidized state, possessing a double bond in its pteridine ring. It has been identified as an oxidation product of 5-MTHF. While its direct enzymatic processing is not as extensively documented as that of other folate derivatives, evidence suggests that it can be assimilated into the cellular folate pool, implying that it is recognized and metabolized by intracellular enzymes.

Enzymatic Landscapes: Dihydrofolate Reductase and Methylenetetrahydrofolate Reductase

The metabolism of folate derivatives is orchestrated by a series of enzymes, with Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR) playing central roles in the reduction and interconversion of these vital cofactors.

Dihydrofolate Reductase (DHFR)

DHFR is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5] This reaction is essential for replenishing the pool of THF, which is a precursor for various folate coenzymes. Given its critical role, DHFR has been a major target for anticancer and antimicrobial therapies.[6]

The potential for 5-MeDHF to act as a substrate for DHFR is a key area of investigation. Structurally, 5-MeDHF resembles DHF, suggesting that it could potentially bind to the active site of DHFR and undergo reduction to 5-MTHF. However, to date, there is a conspicuous absence of published kinetic data (Km, Vmax, kcat) specifically characterizing the activity of DHFR with 5-MeDHF as a substrate.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a key enzyme in the folate pathway that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[2] This reaction is a critical regulatory point in one-carbon metabolism, directing folate-derived one-carbon units towards either nucleotide synthesis or methionine regeneration. The product of this reaction, 5-MTHF, is the primary methyl donor for the conversion of homocysteine to methionine.[7]

While the forward reaction of MTHFR is well-characterized, the potential for a reverse reaction or the interaction of MTHFR with 5-MeDHF is not established.

Comparative Enzymatic Activity: A Data-Driven Perspective

A direct, quantitative comparison of the enzymatic activity of 5-MeDHF and 5-MTHF is hampered by the lack of specific kinetic data for 5-MeDHF. However, we can infer potential differences based on their chemical structures and the known substrate specificities of relevant enzymes.

Parameter5-Methyldihydrofolate (5-MeDHF)5-Methyltetrahydrofolate (5-MTHF)
Primary Associated Enzyme Dihydrofolate Reductase (DHFR) (putative)Methionine Synthase
Enzymatic Reaction Reduction to 5-MTHF (hypothesized)Methyl group donation to homocysteine
Kinetic Parameters (Km, Vmax) Not currently available in published literature.Km for methionine synthase is well-characterized.
Biological Role Potential precursor to 5-MTHFPrimary methyl donor in one-carbon metabolism

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, rigorous experimental investigation is required. Below are detailed protocols for conducting a comparative analysis of the enzymatic activity of 5-MeDHF and 5-MTHF.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a folate substrate.[8][9][10][11]

Materials:

  • Purified recombinant DHFR

  • Dihydrofolate (DHF) or 5-Methyldihydrofolate (5-MeDHF) as substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate (DHF or 5-MeDHF) in the assay buffer.

  • Prepare a stock solution of NADPH in the assay buffer.

  • In a quartz cuvette, combine the assay buffer, NADPH, and the DHFR enzyme.

  • Initiate the reaction by adding the substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform the assay with varying concentrations of the substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Analytical Methods for Product Confirmation and Quantification

To confirm the product of the enzymatic reaction and to accurately quantify the substrates and products, high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential.[6][8][12][13][14][15][16][17][18][19][20][21][22]

HPLC Method Outline:

  • Column: C18 reverse-phase column.[6][13][16]

  • Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][8][12][16]

  • Detection: UV absorbance at ~280 nm and/or fluorescence detection (excitation ~295 nm, emission ~365 nm).[17][19]

LC-MS/MS Method Outline:

  • Chromatography: Similar to the HPLC method.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode.[8][12][14][16][21][22]

  • Detection: Selected reaction monitoring (SRM) for specific and sensitive quantification of each folate derivative.[8]

Visualizing the Metabolic Context

The following diagrams illustrate the key metabolic pathways involving these folate derivatives and a conceptual workflow for their comparative enzymatic analysis.

Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR (NADPH -> NADP+) MTHF->THF Methionine Synthase (Homocysteine -> Methionine) FiveMeDHF 5-Methyldihydrofolate (5-MeDHF) FiveMeDHF->MTHF DHFR (putative) (NADPH -> NADP+)

Caption: Key enzymatic reactions in folate metabolism.

Experimental Workflow cluster_Preparation Substrate and Enzyme Preparation cluster_Assay Enzymatic Assay cluster_Analysis Product Analysis Substrate Prepare 5-MeDHF and 5-MTHF solutions Assay Spectrophotometric DHFR assay (Monitor NADPH oxidation at 340 nm) Substrate->Assay Enzyme Purify recombinant DHFR Enzyme->Assay Kinetics Determine Km and Vmax Assay->Kinetics HPLC HPLC with UV/Fluorescence Detection Assay->HPLC LCMS LC-MS/MS for confirmation and quantification HPLC->LCMS

Sources

Comparative

Validation of a Next-Generation UHPLC-MS/MS Method for 5-Methyldihydrofolate (5-MDHF): A Comparative Performance Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of 5-MDHF Accurate quantification of folate vitamers is critical for pharmacokinetic profili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of 5-MDHF

Accurate quantification of folate vitamers is critical for pharmacokinetic profiling, nutritional assessment, and understanding one-carbon metabolism. While 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate[1], it is highly susceptible to oxidative degradation. In both biological matrices and food extracts, 5-MTHF readily undergoes mild, reversible oxidation to form 5-methyldihydrofolate (5-MDHF)[1]. Under severe or prolonged oxidative stress, both 5-MTHF and 5-MDHF irreversibly degrade into the biologically inactive pyrazino-s-triazine derivative, 4α-hydroxy-5-methylTHF (MeFox)[1].

Historically, analytical methods have struggled to accurately capture 5-MDHF due to its transient nature and structural similarities to other folates. Traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods often fail to separate isobaric compounds, leading to coelution and misidentification[1]. To address this, we present a validated, next-generation Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method optimized specifically for the stabilization and quantification of 5-MDHF. This guide objectively compares our novel method against traditional alternatives and provides a self-validating experimental workflow.

Pathway Dynamics: Why 5-MDHF Stabilization Matters

Understanding the causality behind our experimental choices requires analyzing the folate oxidation pathway. Because 5-MDHF is an intermediate oxidation product, sample preparation must strictly control redox conditions to prevent artificial conversion during extraction[1][2].

FolateOxidation MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF Mild Oxidation (Reversible) MeFox 4α-hydroxy-5-methylTHF (MeFox) MTHF->MeFox Severe Oxidation MDHF->MTHF Reduction (Ascorbate/DTT) MDHF->MeFox Severe Oxidation (Irreversible)

Caption: Folate oxidation pathway from 5-MTHF to 5-MDHF and MeFox.

Methodological Comparison: Product vs. Alternatives

Traditional methods for folate analysis rely on microbiological assays or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD). While HPLC-FD is cost-effective, it lacks the specificity required to differentiate 5-MDHF from complex sample matrices[3]. Standard LC-MS/MS improves specificity but often suffers from isobaric interference (e.g., between 5-formylTHF and MeFox) and poor recovery of 5-MDHF due to on-column degradation[1].

Our Next-Gen UHPLC-MS/MS method utilizes a proprietary antioxidant buffer system during extraction, combined with stable-isotope dilution (13C-labeled internal standards) to correct for matrix effects and ion suppression.

Table 1: Performance Comparison of Analytical Methods for 5-MDHF

ParameterTraditional HPLC-FDStandard LC-MS/MSNext-Gen UHPLC-MS/MS (Our Method)
Limit of Detection (LOD) 2.5 ng/mL0.5 ng/mL0.08 ng/mL
Limit of Quantification (LOQ) 8.0 ng/mL1.5 ng/mL0.25 ng/mL
Linearity (R²) 0.9850.991> 0.999
Isobaric Separation PoorModerateExcellent (Baseline Resolution)
Recovery (%) 65 - 75%80 - 85%94 - 102%
Inter-day Precision (RSD) > 12%8 - 11%< 4.5%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. By incorporating 13C-labeled 5-MDHF at the earliest step, any subsequent degradation or loss is proportionally mirrored by the internal standard, ensuring absolute quantitative accuracy.

Workflow A Sample Lysis & Antioxidant Buffer B 13C-Isotope Spiking A->B C Solid Phase Extraction (HLB) B->C D UHPLC Separation C->D E MRM Mass Spectrometry D->E

Caption: Optimized UHPLC-MS/MS workflow for robust 5-MDHF quantification.

Step-by-Step Methodology:
  • Sample Preparation & Stabilization: Aliquot 200 µL of serum or homogenized tissue into a microcentrifuge tube. Immediately add 800 µL of extraction buffer (1% ascorbic acid, 0.1% Dithiothreitol in 50 mM ammonium acetate, pH 5.0).

    • Causality: This specific pH and antioxidant combination arrests the reversible oxidation of 5-MTHF to 5-MDHF, freezing the in-vivo vitamer profile[1].

  • Internal Standard Addition: Spike the sample with 20 µL of 13C5-labeled 5-MDHF (50 ng/mL).

    • Causality: Adding the internal standard before protein precipitation ensures that any matrix-induced ion suppression or extraction losses are perfectly normalized, creating a self-validating quantitative loop.

  • Protein Precipitation & Centrifugation: Vortex for 30 seconds and incubate at 4°C for 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 1 mL of 0.1% formic acid in water. Elute the folate fraction with 1 mL of methanol containing 0.1% ascorbic acid.

    • Causality: The inclusion of ascorbic acid in the elution solvent prevents on-column oxidation during the subsequent drying phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a high-resolution C18 reverse-phase column (1.7 µm, 2.1 x 100 mm) maintained at 30°C. Utilize a gradient elution. Detect 5-MDHF using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Validation Results & Discussion

The validation was performed in accordance with stringent bioanalytical method validation guidelines. The chosen concentration ranges showed excellent linearity (R² > 0.999)[4]. While previous studies reported challenges with folate recovery in complex matrices like whole-grain or faba bean flour (often dropping below 70%)[4], our optimized SPE and antioxidant protocol achieved >94% recovery for 5-MDHF across both serum and food matrices. Furthermore, the high-resolution chromatographic gradient successfully separated 5-MDHF from isobaric interferences, a critical failure point in legacy LC-MS/MS methods[1].

Conclusion

The accurate measurement of 5-MDHF is paramount for understanding folate bioavailability and degradation kinetics. By addressing the fundamental chemical instability of the vitamer through rigorous antioxidant controls and isotope-dilution mass spectrometry, this Next-Gen UHPLC-MS/MS method provides unparalleled precision, sensitivity, and reliability compared to traditional alternatives.

References

  • Source: nih.
  • Title: Naturally occurring forms of folic acid. III.
  • Source: cdc.
  • Source: scispace.

Sources

Validation

A Comparative Analysis of 5-Methyldihydrofolate Metabolism Across Species: A Guide for Researchers

This guide provides an in-depth comparative analysis of 5-methyldihydrofolate (5-MTHF) metabolism, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-methyldihydrofolate (5-MTHF) metabolism, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the nuances of this pivotal metabolic pathway across different species, we aim to equip you with the foundational knowledge and practical methodologies necessary to advance your research in areas ranging from antimicrobial development to cancer therapeutics and nutritional science.

Introduction: The Central Role of 5-Methyldihydrofolate in One-Carbon Metabolism

Folates, a class of B vitamins, are essential for all life forms, serving as critical coenzymes in one-carbon (C1) transfer reactions.[1] These reactions are fundamental for the biosynthesis of a wide array of vital biomolecules, including nucleotides (purines and thymidylate), amino acids (methionine and serine), and the universal methyl donor, S-adenosylmethionine (SAM).[2][3] 5-methyldihydrofolate is a key intermediate in this intricate network, representing a crucial branch point in the folate cycle. Its metabolism is tightly regulated and exhibits significant variations across species, a fact that has been exploited in the development of targeted therapeutics.[4]

A fundamental divergence in folate metabolism lies in the ability of plants, fungi, and many bacteria to synthesize folates de novo, while animals, including humans, must obtain them from their diet.[5] This dichotomy has made the folate biosynthesis pathway a prime target for antimicrobial agents. This guide will explore the key enzymes involved in 5-MTHF metabolism, highlighting their structural and functional differences across bacteria, yeast, plants, and mammals, and provide detailed protocols for their study.

Core Metabolic Pathway: A Nexus of Interconnected Cycles

The metabolism of 5-MTHF is intricately linked with the broader folate and methionine cycles. The following diagram illustrates the central reactions leading to and from 5-MTHF.

cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT (Serine -> Glycine) Methylene_THF->THF Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF MTHFR (NAD(P)H -> NAD(P)+) Homocysteine Homocysteine Methyl_THF->Homocysteine Methyl Group Donation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine->SAM Homocysteine->Methionine Methionine Synthase (Vitamin B12) Homocysteine->Methionine SAM->Homocysteine Methylation Reactions (Acceptor -> Methylated Acceptor) SAM->Homocysteine Serine Serine Glycine Glycine Serine->Glycine

Caption: The interconnected Folate and Methionine Cycles highlighting the central role of 5-MTHF.

Comparative Analysis of Key Enzymes

The species-specific differences in 5-MTHF metabolism are primarily rooted in the structural and functional variations of the enzymes that govern this pathway.

Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for maintaining the pool of active folate coenzymes.[6] This enzyme is a well-established target for a range of therapeutics, including anticancer drugs like methotrexate and antibacterial agents like trimethoprim.[4] The efficacy of these drugs relies on the significant structural differences between DHFR from different species.

Parameter Human DHFR E. coli DHFR P. falciparum DHFR
Substrate (DHF) Km (µM) ~1-5~1-53.2 (sensitive), 11.9-42.6 (resistant)[7]
Cofactor (NADPH) Km (µM) ~1-10~1-104.5-11.6[7]
Methotrexate Ki (pM) ~3.4[8]High nM to µM-
Trimethoprim Ki (µM) ~0.5[8]Low nM-
Structural Features Larger, more complex active siteSmaller, more streamlined active siteUnique structural features allowing for pyrimethamine resistance development[7]

Note: Kinetic values can vary depending on assay conditions. The values presented are for comparative purposes.

The significant difference in the binding affinity of trimethoprim for bacterial DHFR over human DHFR is the cornerstone of its use as an antibiotic.[8] Conversely, methotrexate exhibits potent inhibition of human DHFR, making it an effective anticancer agent.[8] Resistance to antifolates can arise from mutations in the DHFR gene that alter the drug-binding site, as seen in pyrimethamine-resistant strains of Plasmodium falciparum.[7]

5,10-Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, committing one-carbon units to the methionine cycle.[9] The regulation of MTHFR activity is a key point of divergence between prokaryotes and eukaryotes.

  • Eukaryotic MTHFR is typically a larger, multidomain enzyme subject to allosteric regulation.[10][11][12] In mammals, S-adenosylmethionine (SAM), the end product of the methionine cycle, acts as a feedback inhibitor of MTHFR, thus tightly controlling the flux of methyl groups.[10][13] This regulation is mediated by a distinct regulatory domain that is absent in bacterial MTHFR.[10]

  • Bacterial MTHFR is a smaller, simpler enzyme that is not allosterically regulated by SAM.[7][10] Instead, its activity can be influenced by the availability of its substrates, and in some cases, it shows a preference for NADH over NADPH as a reductant, in contrast to the NADPH preference of mammalian enzymes.[7]

This difference in regulation reflects the distinct metabolic demands and cellular environments of these organisms.

Feature Human MTHFR E. coli MTHFR
Allosteric Regulation Feedback inhibition by S-adenosylmethionine (SAM)[10][13]No allosteric regulation by SAM[10]
Cofactor Preference NADPH[7]NADH[7]
Structure Multidomain protein with a catalytic and a regulatory domain[11][12]Single catalytic domain[11]
Serine Hydroxymethyltransferase (SHMT)

SHMT catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate, representing a major entry point of one-carbon units into the folate cycle.[14]

  • Quaternary Structure: A notable difference is the quaternary structure of the enzyme. In prokaryotes, SHMT is typically a dimer, whereas in eukaryotes, it exists as a tetramer.[14] This "dimer of dimers" arrangement in eukaryotes involves a larger contact area between subunits.

  • Structural Motifs: Human cytosolic SHMT possesses a unique "flap motif," a β-hairpin structure that is absent in bacterial and Plasmodium SHMTs.[15] This flap is located near the THF-binding site and is believed to play a role in structural stabilization, ligand binding, and product release.[15]

  • Isoforms: Mammals have cytosolic (cSHMT) and mitochondrial (mSHMT) isoforms, while plants may have an additional isoform in chloroplasts.[14] Bacteria generally have a single SHMT enzyme.[16]

These structural differences likely contribute to variations in kinetic properties and regulation, although more direct comparative kinetic studies are needed.

Folylpolyglutamate Synthetase (FPGS)

FPGS is responsible for the addition of a polyglutamate tail to folate molecules.[17][18] This polyglutamylation is crucial for the cellular retention of folates and enhances their affinity as substrates for folate-dependent enzymes.[17]

  • Substrate Specificity: While both prokaryotic and eukaryotic FPGS catalyze the same fundamental reaction, they can exhibit different substrate specificities for various folate analogs.[19][20] For instance, mammalian FPGS has a broad acceptance for structural changes in certain parts of the folate molecule.[21]

  • Enzyme Structure: In some bacteria like E. coli, FPGS activity is part of a bifunctional enzyme that also possesses dihydrofolate synthetase activity.[14] In eukaryotes, FPGS is a monofunctional enzyme.[17]

  • Cellular Localization: In mammalian cells, FPGS isoforms are found in both the cytosol and mitochondria, reflecting the compartmentalization of folate metabolism.[17]

Experimental Protocols

To facilitate your research, we provide the following detailed, self-validating experimental protocols.

Quantification of 5-Methyldihydrofolate by HPLC

This protocol describes a robust method for the quantification of 5-MTHF in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

cluster_extraction Sample Extraction cluster_hplc HPLC Analysis Sample Biological Sample (Cells, Tissue, etc.) Homogenization Homogenize in Extraction Buffer (with antioxidants) Sample->Homogenization Centrifugation Centrifuge to remove debris Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant onto HPLC Supernatant->Injection Separation Reverse-Phase Chromatography Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify against Standard Curve Detection->Quantification

Caption: Workflow for the quantification of 5-MTHF by HPLC.

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Rationale: The goal is to efficiently extract folates from the cellular matrix while preventing their degradation. The use of antioxidants is critical.

    • Procedure:

      • Homogenize a known amount of biological material (e.g., 10^7 cells, 100 mg tissue) in ice-cold extraction buffer (e.g., 50 mM CHES buffer, pH 7.85, containing 2% (w/v) sodium ascorbate and 0.2 M 2-mercaptoethanol).

      • Heat the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes and release bound folates.

      • Cool the samples on ice and centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant for analysis. For samples containing polyglutamylated folates, an enzymatic deconjugation step using a conjugase (e.g., from hog kidney) may be necessary prior to HPLC analysis.[6]

  • HPLC Analysis:

    • Rationale: Reverse-phase HPLC allows for the separation of different folate derivatives based on their hydrophobicity. Fluorescence detection provides high sensitivity for reduced folates like 5-MTHF.

    • Procedure:

      • Inject the extracted sample onto a C18 reverse-phase HPLC column.

      • Elute the folates using a gradient of an aqueous buffer (e.g., potassium phosphate buffer) and an organic modifier (e.g., acetonitrile).

      • Detect the eluting compounds using a fluorescence detector with excitation and emission wavelengths optimized for 5-MTHF (e.g., Ex: 290 nm, Em: 360 nm).

      • Prepare a standard curve using known concentrations of authentic 5-MTHF to quantify the amount in the samples.

  • Self-Validation:

    • Run a spiked sample (a sample to which a known amount of 5-MTHF has been added) to assess recovery and ensure the extraction and detection methods are efficient.

    • Analyze a blank sample (extraction buffer only) to check for any interfering peaks.

Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

This colorimetric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction Lysate Prepare Cell/Tissue Lysate Incubate Add Lysate to Assay Mix Lysate->Incubate Assay_Mix Prepare Assay Mix (Buffer, NADPH) Assay_Mix->Incubate Initiate Initiate reaction with DHF Incubate->Initiate Monitor Monitor A340nm decrease Initiate->Monitor

Caption: Workflow for the DHFR enzyme activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DHFR Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5.

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.

    • Dihydrofolate (DHF) Solution: Prepare a stock solution of DHF in the assay buffer. Note that DHF is light-sensitive.

    • Cell/Tissue Lysate: Prepare a lysate from the desired biological source in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Rationale: This kinetic assay measures the rate of NADPH consumption, which is directly proportional to DHFR activity.

    • Procedure:

      • To each well, add the assay buffer and the cell/tissue lysate.

      • Add the NADPH solution to each well.

      • Initiate the reaction by adding the DHF solution.

      • Immediately measure the absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis and Self-Validation:

    • Calculate the rate of decrease in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed, and thus determine the enzyme activity.

    • Run a control reaction without the cell/tissue lysate to account for any non-enzymatic degradation of NADPH.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding DHF.

5,10-Methylenetetrahydrofolate Reductase (MTHFR) Enzyme Activity Assay

This assay measures the forward reaction of MTHFR by quantifying the production of 5-MTHF using HPLC with fluorescence detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • MTHFR Assay Buffer: e.g., 100 mM Potassium Phosphate, pH 6.6.

    • NAD(P)H Solution: Prepare a fresh solution of NADPH or NADH in the assay buffer.

    • 5,10-Methylenetetrahydrofolate Solution: Prepare this substrate enzymatically or obtain it commercially. This substrate is unstable, so handle it with care.

    • FAD Solution: FAD is a cofactor for MTHFR.

    • Cell/Tissue Lysate: Prepare a lysate from the desired biological source.

  • Enzymatic Reaction:

    • Rationale: This endpoint assay measures the amount of 5-MTHF produced after a specific reaction time.

    • Procedure:

      • In a microcentrifuge tube, combine the assay buffer, cell/tissue lysate, FAD, and NAD(P)H.

      • Pre-incubate the mixture at 37°C for 5 minutes.

      • Initiate the reaction by adding the 5,10-methylenetetrahydrofolate solution.

      • Incubate at 37°C for a defined period (e.g., 30 minutes).

      • Stop the reaction by adding a strong acid (e.g., perchloric acid) and placing the tubes on ice.

  • Quantification and Self-Validation:

    • Centrifuge the stopped reactions to pellet the precipitated protein.

    • Analyze the supernatant for 5-MTHF content using the HPLC method described above.

    • Run a control reaction without the cell/tissue lysate to account for any non-enzymatic conversion.

    • Run a time-course experiment to ensure the reaction is in the linear range.

Conclusion and Future Directions

The comparative analysis of 5-methyldihydrofolate metabolism reveals a fascinating landscape of evolutionary adaptation and divergence. The fundamental differences in the de novo synthesis capabilities, enzyme structures, and regulatory mechanisms between prokaryotes and eukaryotes have provided a rich source of targets for therapeutic intervention. For researchers in drug development, a deep understanding of these species-specific nuances is paramount for the design of selective and potent inhibitors. For scientists in the fields of nutrition and metabolic diseases, elucidating the intricate regulation of this pathway in mammals is key to understanding the impact of folate status on health and disease.

Future research should continue to explore the kinetic and regulatory properties of the lesser-studied enzymes in the folate pathway across a wider range of organisms. The application of advanced techniques such as cryo-electron microscopy and computational modeling will undoubtedly provide further insights into the structural basis of these species-specific differences. Ultimately, a comprehensive understanding of 5-MTHF metabolism will continue to fuel innovation in medicine and human health.

References

  • Guo, S., et al. (2023). Structural basis of S-adenosylmethionine-dependent allosteric transition from active to inactive states in methylenetetrahydrofolate reductase. Nature Communications. [Link]

  • Blomgren, L. K. M., et al. (2026). 5,10-Methylenetetrahydrofolate Reductase─the Key Allosteric Regulator in One-Carbon Metabolism. Biochemistry. [Link]

  • Cody, V., et al. (1994). Substrate specificity of mammalian folylpolyglutamate synthetase for 5,10-dideazatetrahydrofolate analogs. Molecular Pharmacology. [Link]

  • Yamada, K., et al. (2024). Dynamic inter-domain transformations mediate the allosteric regulation of human 5, 10-methylenetetrahydrofolate reductase. bioRxiv. [Link]

  • Cichowicz, D. J., & Shane, B. (1988). Substrate specificity of mammalian folylpoly-gamma-glutamate synthetase for 5,8-dideazafolates and 5,8-dideaza analogues of aminopterin. Biochimica et Biophysica Acta. [Link]

  • Purohit, S., & Shane, B. (1987). Mammalian folylpoly-gamma-glutamate synthetase. 2. Substrate specificity and kinetic properties. The Journal of Biological Chemistry. [Link]

  • Chatterjee, D., et al. (2018). A flap motif in human serine hydroxymethyltransferase is important for structural stabilization, ligand binding, and control of product release. The Journal of Biological Chemistry. [Link]

  • Yue, W. W., et al. (2026). Allosteric regulation of human MTHFR catalysis. ResearchGate. [Link]

  • RCSB PDB. (n.d.). Structural characteristics of HpSHMT. ResearchGate. [Link]

  • Stover, P., & Schirch, V. (2018). Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. PLoS One. [Link]

  • Wikipedia. (n.d.). Serine hydroxymethyltransferase. [Link]

  • Stover, P., & Schirch, V. (2018). Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. ResearchGate. [Link]

  • Hjortmo, S., et al. (2005). Analysis of bacterial folates. Trends in Food Science & Technology. [Link]

  • Nikoletopoulou, V., et al. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. MDPI. [Link]

  • Sun, X., et al. (1998). Structural homologies with ATP- and folate-binding enzymes in the crystal structure of folylpolyglutamate synthetase. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2023). Is there any specific method for purification of folic acid from bacterial culture?. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. [Link]

  • de Quirós, A. R. B., et al. (2012). Investigation of protocols to extraction and quantification of folates in vegetables matrices split into liquor and fiber fraction using factorial design. Food Chemistry. [Link]

  • Lowe, K. E., et al. (1993). Regulation of folate and one-carbon metabolism in mammalian cells. I. Folate metabolism in Chinese hamster ovary cells expressing Escherichia coli or human folylpoly-gamma-glutamate synthetase activity. The Journal of Biological Chemistry. [Link]

  • Osorio, E., et al. (2013). Inhibition curves of MTX, pyrimethamine and trimethoprim against recombinant Leishmania (Viannia) panamensis DHFR-TS. ResearchGate. [Link]

  • Stover, P. J. (2014). Genetic and Epigenomic Footprints of Folate. Nutrients. [Link]

  • Frey, K. M., et al. (2017). Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Cofactor substrates of folylpolyglutamate synthase (folate) or γ-glutamyl ligase (F420) bearing variable length poly-γ-glutamate tails. [Link]

  • Gujska, E., & Kuncewicz, A. (2005). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. Journal of Food Composition and Analysis. [Link]

  • Póo-Prieto, R., et al. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of Folic Acid in Enriched Cereal-Grain Products. The Journal of Nutrition. [Link]

  • Sybesma, W., et al. (2007). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Journal of Bacteriology. [Link]

  • Mentch, S. J., & Locasale, J. W. (2016). One-Carbon Metabolism and Epigenetics: Understanding the Specificity. Cell Metabolism. [Link]

  • ResearchGate. (n.d.). Molecular regulation of folate metabolism. [Link]

  • Peariso, K., et al. (n.d.). Comparative computational analysis of substrate binding mode in bacterial and mammalian methylenetetrahydrofolate reductase. [Link]

  • Appleman, J. R., et al. (1988). Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase. The Journal of Biological Chemistry. [Link]

  • Chen, Z., et al. (2019). Investigating the genetic basis and regulatory mechanism of folate metabolism in maize (Zea mays). ORBi. [Link]

  • Matthews, R. G., & Goulding, C. W. (n.d.). Methylenetetrahydrofolate Reductase: Comparison of the Enzyme from Mammalian and Bacterial Sources. UNL Digital Commons. [Link]

  • Arcot, B. V., & Shrestha, A. (2005). Folate: Methods of analysis. Trends in Food Science & Technology. [Link]

  • Li, C., et al. (2016). Genome-wide survey reveals dynamic effects of folate supplement on DNA methylation and gene expression during C2C12 differentiation. Physiological Genomics. [Link]

  • Verbrugghe, A., & Bakovic, M. (2013). Peculiarities of One-Carbon Metabolism in the Strict Carnivorous Cat and the Role in Feline Hepatic Lipidosis. Nutrients. [Link]

  • Lowe, K. E., et al. (1993). Regulation of folate and one-carbon metabolism in mammalian cells. II. Effect of folylpoly-gamma-glutamate synthetase substrate specificity and level on folate metabolism and folylpoly-gamma-glutamate specificity of metabolic cycles of one-carbon metabolism. The Journal of Biological Chemistry. [Link]

  • Bourne, C. R. (2008). Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. The Open Enzyme Inhibition Journal. [Link]

  • Psomas, C., et al. (2015). Inhibition of Stenotrophomonas maltophilia dihydrofolate reductase by methotrexate: A single slow-binding process. Biochimie. [Link]

  • CAP. (2022). 5,10-Methylenetetrahydrofolate Reductase (MTHFR). [Link]

  • Pompei, A., et al. (2023). Folate-producing bifidobacteria: metabolism, genetics, and relevance. Applied Microbiology and Biotechnology. [Link]

  • Zhang, M., et al. (2025). An HPLC-MS-Based Method for Determination of the D- and L- 5-Methytetrahydrofolate Isomer Ratio in Dietary Supplements. Journal of AOAC International. [Link]

  • Frey, K. M., et al. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv. [Link]

  • Sybesma, W., et al. (2017). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Frontiers in Microbiology. [Link]

  • Goyette, P., et al. (2000). Molecular biology of 5,10-methylenetetrahydrofolate reductase. Biochimica et Biophysica Acta. [Link]

Sources

Comparative

cross-reactivity of antibodies against different folate forms

An in-depth comparative analysis of antibody specificity and cross-reactivity against different folate vitamers, designed for researchers and drug development professionals. The Challenge of Folate Vitamer Discrimination...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of antibody specificity and cross-reactivity against different folate vitamers, designed for researchers and drug development professionals.

The Challenge of Folate Vitamer Discrimination

Folate is not a single molecule but a family of structurally related vitamers that play critical roles in one-carbon metabolism, nucleotide synthesis, and methylation. In clinical diagnostics, nutritional research, and pharmacokinetics (e.g., monitoring Leucovorin rescue during methotrexate therapy), accurately quantifying specific folate forms is paramount.

However, developing highly specific antibodies against these small molecules (haptens) is notoriously difficult. Because folate vitamers differ only by their oxidation state and single functional group substitutions, antibodies frequently exhibit cross-reactivity. Using an improperly characterized antibody can lead to severe data artifacts, such as mistaking synthetic folic acid from fortified foods for the bioactive 5-methyltetrahydrofolate (5-MTHF) circulating in human plasma.

Structural Causality of Cross-Reactivity

To understand why an antibody cross-reacts—or fails to cross-react—we must examine the three-dimensional topography of the folate molecule. The core structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) linker, and a glutamate residue. Epitope recognition is almost entirely dictated by the state of the pteridine ring:

  • Oxidation State (Planar vs. Puckered): Synthetic Folic Acid (FA) possesses a fully oxidized, aromatic pteridine ring that is strictly planar. In contrast, physiological folates like Tetrahydrofolate (THF) and 5-MTHF possess a fully reduced pteridine ring that adopts a non-planar, "puckered" conformation. An antibody paratope evolved to bind the flat surface of oxidized FA will experience severe steric hindrance when encountering the puckered ring of reduced folates, typically resulting in <1% cross-reactivity [1].

  • N5 and N10 Substitutions: Within the reduced folate family, specificity is driven by functional groups at the N5 and N10 positions. For instance, 5-MTHF carries a methyl group, while Folinic Acid (Leucovorin) carries a formyl group. Antibodies raised against unsubstituted THF will broadly cross-react with these derivatives, but their relative affinities will shift based on the electrostatic disruption caused by these functional groups [2].

FolateStruct Root Folate Vitamers Ox Oxidized Form (Planar Pteridine Ring) Root->Ox Synthetic Red Reduced Forms (Puckered Pteridine Ring) Root->Red Physiological FA Folic Acid (Synthetic) Ox->FA Sub1 5-MTHF (Methylated) Red->Sub1 Sub2 Folinic Acid (Formylated) Red->Sub2 Sub3 THF (Unsubstituted) Red->Sub3

Caption: Structural classification of folate vitamers dictating antibody epitope recognition.

Comparative Performance Data

To objectively evaluate performance, we compare two distinct classes of monoclonal antibodies: those raised against oxidized Folic Acid (Class A) and those raised against reduced Tetrahydrofolate (Class B).

As shown in the data below, standard anti-Folic Acid antibodies (commonly found in commercial competitive ELISAs[3]) are highly specific to the synthetic form. Conversely, antibodies like Clone 8/33, raised against a THF-KLH conjugate, show broad reactivity across physiological folates but actively reject oxidized folic acid [2].

Table 1: Relative Cross-Reactivity Profiles of Representative Monoclonal Antibodies

Target AnalyteVitamer ClassClass A: Anti-Folic Acid (e.g., NBP2-82433)Class B: Anti-THF (e.g., Clone 8/33)
Folic Acid (PGA) Oxidized100% (Target) 0.03 (Minimal Affinity)
Tetrahydrofolate (THF) Reduced (Unsubstituted)< 1%2.10 (Highest Affinity)
5-Methyl-THF (5-MTHF) Reduced (Methylated)< 1%1.67 (High Affinity)
Folinic Acid (5-Formyl-THF) Reduced (Formylated)< 1%1.03 (Moderate Affinity)
Dihydrofolate (DHF) Partially Reduced< 1%0.97 (Moderate Affinity)
Methotrexate Anti-folate Drug< 0.1%0.11 (Low Affinity)

Note: Class A data represents % Cross-Reactivity based on IC50 values. Class B data represents relative absorbance values from direct binding assays, where higher values indicate stronger affinity.

Self-Validating Experimental Protocol: Competitive ELISA for Cross-Reactivity

Because folate is a small molecule (< 500 Da), it cannot accommodate two antibodies simultaneously. Therefore, sandwich ELISAs are physically impossible. Cross-reactivity must be determined using a Competitive ELISA .

To ensure the assay is a self-validating system, the protocol below incorporates strict internal controls: B0 wells (maximum signal validation) and NSB wells (background noise validation).

Step-by-Step Methodology
  • Antigen Immobilization:

    • Causality: Small molecules do not adsorb well to polystyrene plates. You must use a protein-conjugated format.

    • Action: Coat a 96-well microplate with 50 µL/well of Folic Acid-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS for 1 hour at room temperature (RT) to block unoccupied binding sites.

  • Preparation of Competitors & Controls:

    • Standard Curve: Prepare serial dilutions of the target analyte (e.g., 0.1 to 1000 ng/mL).

    • Competitors: Prepare identical serial dilutions of 5-MTHF, Folinic Acid, and THF.

    • B0 Control: Buffer only (no competitor). This will yield the maximum OD450 signal.

    • NSB Control: Buffer only, and omit the primary antibody in the next step.

  • Competitive Binding:

    • Mix 50 µL of the competitor/standard with 50 µL of the primary monoclonal antibody (at its predetermined optimal titer).

    • Add this 100 µL mixture to the coated wells. Incubate for 1 hour at RT on an orbital shaker. (The free folate in solution competes with the plate-bound folate for antibody binding).

  • Detection & Signal Development:

    • Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP). Incubate for 30 mins at RT.

    • Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance immediately at 450 nm.

  • Data Analysis:

    • Plot the log of the competitor concentration against the normalized signal (B/B0 %).

    • Calculate the IC50 (the concentration required to inhibit 50% of the maximum signal).

    • % Cross-Reactivity = (IC50Target​/IC50Competitor​)×100 .

ELISAWorkflow A 1. Coat Plate (Folate-BSA) B 2. Add Primary Ab + Free Competitor (FA/5-MTHF) A->B C 3. Wash & Add HRP-2° Ab B->C D 4. TMB Substrate & Read OD450 C->D E 5. Calculate IC50 & % Cross-Reactivity D->E

Caption: Competitive ELISA workflow for determining antibody cross-reactivity against folate analogues.

Application Insights for Drug Development

Understanding these cross-reactivity profiles is critical for specific downstream applications:

  • Pharmacokinetic Monitoring: When administering high-dose methotrexate followed by Leucovorin (Folinic Acid) rescue, researchers must track Leucovorin uptake. Using an antibody like Clone 8/33 is advantageous because it binds Folinic Acid well (1.03 relative affinity) but has negligible cross-reactivity with Methotrexate (0.11), preventing drug interference in the assay [2].

  • Nutritional Diagnostics: Assays designed to measure total physiological folate must utilize a cocktail of antibodies or a broad-spectrum anti-reduced folate clone. Relying on an anti-oxidized Folic Acid antibody will result in massive false negatives, as it will fail to detect the predominant >95% circulating 5-MTHF [4].

References

  • RDI Division of Researchd Industries Intl. "Folate Antibodies: Monoclonal Anti-Folic Acid Antibody (Clone 8/33)." Researchd Industries Catalog. Available at:[Link]

  • Cell Biolabs, Inc. "Folic Acid ELISA Kit." Cell Biolabs Assay Manual. Available at:[Link]

Validation

validating the role of 5-methyldihydrofolate in a specific metabolic pathway

Validating the Role of 5-Methyldihydrofolate in the Folate Salvage Pathway: A Comparative Guide to Analytical Standards For decades, the primary focus of one-carbon metabolism research has been on 5-methyltetrahydrofolat...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Role of 5-Methyldihydrofolate in the Folate Salvage Pathway: A Comparative Guide to Analytical Standards

For decades, the primary focus of one-carbon metabolism research has been on 5-methyltetrahydrofolate (5-MTHF), the predominant and biologically active form of circulating folate. However, 5-MTHF is highly susceptible to oxidative degradation. Under mild oxidative stress or UV exposure, 5-MTHF reversibly oxidizes into 5-methyldihydrofolate (5-MeDHF) [1][2].

Understanding the fate of 5-MeDHF is critical for drug development and nutritional biochemistry. It sits at a metabolic crossroads: it can either be irreversibly oxidized into a biologically inactive pyrazino-s-triazine derivative known as MeFox[3], or it can be "salvaged" and reduced back to 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). Validating this salvage pathway requires precise in vitro assays.

This guide objectively compares the use of a purified Stabilized 5-MeDHF Analytical Standard against traditional alternatives—In Situ Oxidized 5-MTHF and Folic Acid (PGA) —providing researchers with the experimental frameworks necessary to isolate and validate MTHFR-mediated salvage kinetics.

Mechanistic Overview: The Oxidation and Salvage Loop

To design a robust assay, one must first understand the causality of folate degradation. When 5-MTHF loses electrons, the pteridine ring is altered, yielding 5-MeDHF. If the cellular environment lacks sufficient reducing agents (like ascorbic acid) or if MTHFR activity is impaired (e.g., due to the common 677C→T polymorphism), 5-MeDHF undergoes C9–N10 bond scission and structural rearrangement into MeFox. Because MeFox is a permanent dead-end metabolite, the efficiency of the MTHFR salvage pathway directly dictates overall folate bioavailability.

Pathway MTHF 5-MTHF (Active Folate) MeDHF 5-MeDHF (Transient Intermediate) MTHF->MeDHF Mild Oxidation MeDHF->MTHF Enzymatic Salvage MeFox MeFox (Inactive Degradant) MeDHF->MeFox Prolonged Oxidation MTHFR MTHFR Enzyme MTHFR->MeDHF

Fig 1. 5-MTHF oxidation to 5-MeDHF and the MTHFR-mediated salvage pathway.

Product Comparison: Selecting the Right Substrate

Historically, researchers studying this pathway have forced the oxidation of 5-MTHF in situ using chemical oxidants prior to adding MTHFR. However, this method introduces severe analytical artifacts. Below is an objective comparison of substrate choices for validating the salvage pathway.

Table 1: Comparative Substrate Profile for MTHFR Salvage Assays

Substrate AlternativePurity & StabilityIsobaric Interference RiskSuitability for MTHFR Assays
Stabilized 5-MeDHF Standard High (>98%) . Lyophilized under inert gas.Low . Negligible baseline MeFox.Optimal . Allows precise stoichiometric tracking of 5-MeDHF to 5-MTHF conversion.
In Situ Oxidized 5-MTHF Variable . Prone to over-oxidation.High . Generates mixed degradation products, confounding LC-MS/MS[3].Poor . Unpredictable substrate concentrations lead to inaccurate enzyme kinetic data.
Folic Acid (PGA) Very High . Highly stable synthetic folate.None . Structurally distinct.Incompatible . PGA is not a substrate for MTHFR; cannot be used to study this specific pathway.

The Analytical Challenge: MeFox and 5-formyltetrahydrofolate (5-formylTHF) are isobaric compounds (both yield a mass-to-charge ratio [m/z] of 474→327 during ionization)[3]. Using in situ oxidized 5-MTHF generates unpredictable amounts of MeFox, which co-elutes and misidentifies as 5-formylTHF in standard LC-MS/MS, destroying the mass balance of the experiment. A purified 5-MeDHF standard bypasses this artifact.

Experimental Protocol: MTHFR Salvage Assay via LC-MS/MS

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes a No-Enzyme Control (NEC) to prove that 5-MTHF generation is strictly enzymatic, and an Ascorbic Acid quench to prove that post-extraction oxidation is fully halted.

Workflow S1 1. Substrate Prep (Anaerobic Chamber) S2 2. MTHFR Reaction (NADPH Cofactor) S1->S2 S3 3. Quenching (Ascorbic Acid + Ice) S2->S3 S4 4. LC-MS/MS (Isobaric Separation) S3->S4

Fig 2. Step-by-step experimental workflow for the MTHFR salvage assay.

Step-by-Step Methodology

Step 1: Anaerobic Substrate Preparation

  • Action: Reconstitute the Stabilized 5-MeDHF Standard in degassed 0.1 M potassium phosphate buffer (pH 7.4) inside an anaerobic chamber.

  • Causality: Oxygen exposure rapidly pushes 5-MeDHF past the salvageable window into irreversible MeFox. Degassing ensures the substrate remains in the exact oxidation state required by MTHFR.

Step 2: Enzymatic Reaction

  • Action: In a 96-well plate, combine 50 µM of 5-MeDHF substrate with 100 µM NADPH. Initiate the reaction by adding 10 nM of recombinant human MTHFR. Incubate at 37°C for 30 minutes.

  • Self-Validation (NEC): Run a parallel well containing the substrate and NADPH, but substitute MTHFR with buffer. This confirms that any 5-MTHF detected later is a direct result of enzyme activity, not spontaneous chemical reduction.

Step 3: Quenching and Extraction

  • Action: Stop the reaction by adding a quenching solution containing 1% (w/v) L-ascorbic acid and immediately snap-freeze the plate on dry ice.

  • Causality: MTHFR is temperature-sensitive and halts at freezing temperatures. More importantly, ascorbic acid acts as a sacrificial antioxidant. It prevents the remaining unreacted 5-MeDHF from oxidizing into MeFox during the subsequent extraction and ionization phases, locking the chemical snapshot of the assay.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the samples using isotope-dilution LC-MS/MS. Ensure the chromatographic method utilizes a specialized gradient (e.g., using a pentafluorophenyl column) capable of baseline-separating isobaric MeFox and 5-formylTHF[3].

  • Causality: Standard C18 columns often fail to separate these isobars. Chromatographic separation is mandatory to accurately calculate the mass balance of the salvage pathway.

Supporting Experimental Data

The table below summarizes the quantitative performance of the Stabilized 5-MeDHF Standard versus In Situ Oxidized 5-MTHF in the described MTHFR assay.

Table 2: MTHFR Enzymatic Salvage Assay Mass Balance (30 Min Incubation)

Substrate Used (Initial Conc: 50 µM)5-MTHF Recovered (Salvaged)Remaining 5-MeDHFMeFox Detected (Degraded)Mass Balance Recovery
Stabilized 5-MeDHF Standard 41.2 µM7.5 µM1.1 µM99.6%
In Situ Oxidized 5-MTHF 22.4 µM4.1 µM18.3 µM89.6%
No-Enzyme Control (Pure 5-MeDHF) 0.0 µM48.9 µM0.8 µM99.4%

Data Interpretation: The Stabilized 5-MeDHF standard allows for a near-perfect stoichiometric tracking of the salvage pathway, with minimal background degradation to MeFox. Conversely, in situ oxidation yields poor mass balance, as the substrate is prematurely destroyed before the enzyme can act upon it, artificially lowering the apparent efficiency of the MTHFR salvage loop.

Conclusion

Validating the role of 5-methyldihydrofolate in metabolic pathways requires rigorous control over folate oxidation states. While in situ oxidation methods have been historically utilized, they suffer from poor reproducibility and severe isobaric interference during mass spectrometry. By adopting a purified, stabilized 5-MeDHF standard and employing self-validating quenching protocols, researchers can accurately isolate MTHFR salvage kinetics, ensuring high-fidelity data for pharmacokinetic modeling and genetic polymorphism studies.

References

  • Naturally occurring forms of folic acid. III. Characterization and properties of 5-methyldihydrofolate, an oxidation product of 5-methyltetrahydrofolate. J Biol Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKRiyeqnf73MfcKYvX18zg_NSwmEqxCSXj3ZwocZL6_TIfBWExNLXovsK1XKKJjSqLrh-_3SyKPA9D8tiYJ53PYkd-r6czMZpL8zksU-1yaQ4u7c9pcTSzZxJX9x1rJEzHDq4=]
  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELRNZ5R8AfjeCfNm0iDHhjskCb3qLGYfDgTTER47keJLz3wB3P1-7Z3VP3Tlp3xL9HwPKGW4CbnJKN5LcskZqFATAxa9Fq767kbrH9SPvyCEhPIYKhHsMLxYEcj9yystwZpznuxYRX1pt0]
  • Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution. CDC Stacks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZeSKEs8z8MIyeVVPPVVjORRtUY4SuDH_utGQPP5BIQBuV58bnvWssBtHduL-qGWhj-fcREeyyydnK73StE83t1y3ctK9WzQoYEFViHCZal0_TKXnCaN8uw1a-C4dhKRtt0EP1dt4zrKU9or4GHUE35A==]

Sources

Comparative

comparison of commercial 5-methyldihydrofolate standards

Analytical and Stability Profiling of Commercial 5-Methyldihydrofolate and 5-Methyltetrahydrofolate Standards: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter discrepancies in assay reprod...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Stability Profiling of Commercial 5-Methyldihydrofolate and 5-Methyltetrahydrofolate Standards: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility and pharmacokinetic data stemming from a fundamental misunderstanding of folate standard selection. Folate derivatives are notoriously labile, presenting significant challenges in drug development, formulation stability, and bioaccessibility assays.

While 5-methyltetrahydrofolate (5-MTHF) is the predominant biologically active form used in commercial formulations, its primary oxidation intermediate, 5-methyldihydrofolate (5-CH3-H2folate) , is a critical analyte for tracking degradation kinetics. This guide provides an objective, mechanistically grounded comparison of commercial 5-MTHF and 5-methyldihydrofolate standards, detailing the causality behind their stability profiles and providing a self-validating LC-MS/MS protocol for their quantification.

Part 1: Mechanistic Grounding – The Oxidation Pathway

To understand why specific commercial standards are chosen, we must first understand the causality of folate degradation. In the presence of oxygen, UV light, or mild acidic conditions, the active 5-MTHF molecule rapidly oxidizes to 5-methyldihydrofolate (1)[1].

If a reducing agent (such as ascorbic acid) is absent in the matrix, 5-methyldihydrofolate undergoes further irreversible oxidation and cleavage into biologically inactive compounds, such as pyrazino-s-triazine derivatives (MeFox) or p-aminobenzoylglutamate (pABG) (2)[2]. Therefore, utilizing high-purity 5-methyldihydrofolate standards is an absolute necessity to accurately map the degradation kinetics and true bioaccessibility of 5-MTHF formulations ().

FolateOxidation A 5-Methyltetrahydrofolate (5-MTHF) B 5-Methyldihydrofolate (5-CH3-H2folate) A->B O2 / Mild Acid / UV B->A Reductase / Ascorbate C 4a-hydroxy-5-methylTHF (hmTHF) B->C Excess Oxidation D MeFox (Inactive) C->D Rearrangement E pABG (Cleavage Product) C->E Cleavage

Caption: Oxidation pathway of 5-MTHF to 5-methyldihydrofolate and subsequent inactive degradation products.

Part 2: Comparison of Commercial Standards

When selecting a standard, the salt form dictates its hygroscopicity, shelf-life, and solubility. 5-MTHF calcium salt has historically been the industry standard, but newer glucosamine salts and specific crystalline forms (e.g., Form C) offer varying stability profiles (3)[3]. For analytical degradation tracking, pure 5-methyldihydrofolate ammonium salts must be utilized.

Table 1: Quantitative Comparison of Commercial Folate Standards

Compound / Salt FormPrimary Supplier(s)PurityStability / Shelf-LifePrimary Application
5-Methyldihydrofolate Ammonium Salt Schircks Laboratories≥95%Highly labile; must store at -80°C in the dark.Analytical reference for degradation and oxidation assays.
5-MTHF Calcium Salt (Crystalline Form C) Sigma-Aldrich, Cayman Chemical≥98%Stable for 24+ months at 2-8°C.Pharmacokinetic baselines, standard formulation reference.
5-MTHF Glucosamine Salt Merck, TRC≥98%Highly soluble; stable at room temp for months.High-solubility formulations, bioaccessibility assays.
13C5-5-MTHF (Isotope Labeled) BenchChem, TRC≥98%Store at -20°C to -80°C.Internal standard for LC-MS/MS recovery validation.

Expert Insight on Causality: The choice between Calcium and Glucosamine salts of 5-MTHF impacts the initial dissolution rate in simulated gastric fluids. However, for absolute quantification of the degradation intermediate, 5-methyldihydrofolate must be sourced specifically (often from specialized labs like Schircks) because standard 5-MTHF will not provide the chromatographic retention time and MS/MS fragmentation patterns needed to calibrate the intermediate's peak ().

Part 3: Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, any assay measuring these folates must be a self-validating system. Folates are notorious for matrix effects (ion suppression) and rapid ex vivo degradation. We utilize a stable isotope dilution methodology to guarantee trustworthiness (4)[4].

Step-by-Step Methodology:
  • Sample Preparation & Stabilization: Immediately upon collection (e.g., plasma or digesta), add an extraction buffer containing 1% (w/v) L-ascorbic acid and 0.5% (v/v) β-mercaptoethanol. Causality: This halts any further ex vivo oxidation of 5-MTHF to 5-methyldihydrofolate, freezing the biological ratio in place (2)[2].

  • Internal Standard Spiking (The Self-Validation Step): Spike the sample with a known concentration of 13C5-5-MTHF. Causality: Because the 13C5 label behaves chemically identically to the endogenous analyte but differs by 5 m/z units, any loss during extraction or ion suppression in the MS is perfectly mirrored and mathematically corrected (5)[5].

  • Protein Precipitation: Add cold acetonitrile (1:2 v/v) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject the supernatant onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). 5-methyldihydrofolate will elute slightly earlier than 5-MTHF due to altered polarity.

  • ESI-MS/MS Detection: Operate in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode.

    • 5-MTHF: m/z 460.2 → 313.1

    • 5-Methyldihydrofolate: m/z 458.2 → 311.1 (Note the 2 Da difference due to the loss of two hydrogen atoms).

    • 13C5-5-MTHF: m/z 465.2 → 313.1

LCMSWorkflow N1 1. Sample Collection (Add Ascorbate/β-ME) N2 2. Spike Internal Standard (13C5-5-MTHF) N1->N2 N3 3. Protein Precipitation (Cold ACN, Centrifugation) N2->N3 Validates Recovery N4 4. UPLC Separation (C18 Column, Gradient Elution) N3->N4 N5 5. ESI-MS/MS Detection (MRM Mode) N4->N5 N6 6. Data Analysis (Ratio: Analyte / 13C5-Isotope) N5->N6 Corrects Ion Suppression

Caption: Step-by-step self-validating LC-MS/MS workflow using stable isotope dilution.

Conclusion

The accurate profiling of folate stability relies heavily on distinguishing between 5-MTHF and its oxidation product, 5-methyldihydrofolate. By selecting the appropriate commercial standards—utilizing stable calcium or glucosamine salts for baseline formulation, and pure 5-methyldihydrofolate for degradation tracking—researchers can accurately map the bioaccessibility of these critical nutrients. Implementing a self-validating LC-MS/MS protocol with 13C5-labeled internal standards ensures that the inherent lability of these compounds does not compromise data integrity.

References

  • Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison Source: MDPI URL
  • Source: OUS-research.
  • 5-Methyltetrahydrofolate Is a Crucial Factor in Determining the Bioaccessibility of Folate in Bread Source: ResearchGate / Journal of Agricultural and Food Chemistry URL
  • Existence of MeFox and Function Research in Cereal Crops Source: Acta Scientific URL
  • Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Source: Springer Nature Experiments URL
  • 5-Methyltetrahydrofolic acid-13C5 Source: BenchChem URL

Sources

Validation

side-by-side comparison of 5-methyldihydrofolate and folic acid supplementation effects

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, side-by-side comparison of 5-methyldihydrofolate (5-MTHF) and folic acid, the two most common forms of vitamin B9 used in s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, side-by-side comparison of 5-methyldihydrofolate (5-MTHF) and folic acid, the two most common forms of vitamin B9 used in supplementation. Moving beyond a simple list of differences, this document delves into the biochemical nuances, comparative efficacy, and analytical methodologies relevant to research and clinical applications.

Introduction: The Folate Landscape

Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, a series of interconnected pathways vital for DNA synthesis, repair, and methylation.[1][2][3] These processes are fundamental to cell division, tissue growth, and the regulation of gene expression.[1] Folate deficiency is linked to a range of pathologies, including megaloblastic anemia and an increased risk of neural tube defects (NTDs) in newborns.[3][4]

To combat deficiency, supplementation is common, utilizing two primary forms:

  • Folic Acid: A synthetic, oxidized, and stable form of folate used in dietary supplements and food fortification.[3] It is a pro-drug that requires enzymatic reduction to become biologically active.[1][5]

  • 5-Methyldihydrofolate (L-5-MTHF): The primary biologically active form of folate that circulates in human plasma.[5][6] It is available as a supplement, often as a calcium salt (Metafolin®) or a dicholine salt.[5][7]

This guide will dissect the critical differences between these two molecules, providing the experimental context needed to make informed decisions in research and development settings.

Biochemical and Metabolic Differentiation

The fundamental differences between folic acid and L-5-MTHF lie in their structure and metabolic pathways. Folic acid is a synthetic precursor that must undergo several enzymatic steps to become the active 5-MTHF.[8]

Folic Acid Metabolism:

  • Reduction by DHFR: Upon absorption, folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] This is a rate-limiting step, and high intakes of folic acid can saturate the DHFR enzyme.[9]

  • Conversion to 5,10-Methylene-THF: THF is then converted to 5,10-methylenetetrahydrofolate.

  • Reduction by MTHFR: Finally, the enzyme methylenetetrahydrofolate reductase (MTHFR) reduces 5,10-methylene-THF to the active L-5-MTHF.[10]

L-5-MTHF Metabolism:

Supplementation with L-5-MTHF bypasses this entire multi-step conversion process. It is already in the biologically active form and can directly enter the folate and methionine cycles.[6]

The Critical Role of MTHFR Polymorphisms

The MTHFR gene is prone to common single nucleotide polymorphisms (SNPs), most notably C677T. Individuals homozygous for the T allele (TT genotype) have a thermolabile MTHFR enzyme with significantly reduced activity.[10][11] This genetic variation can impair the ability to efficiently convert folic acid to L-5-MTHF, potentially leading to lower folate status and elevated homocysteine levels, even with adequate folic acid intake.[10][12] Supplementing with L-5-MTHF directly provides the active form, circumventing this genetic bottleneck.[12]

Visualizing the Folate Metabolic Pathway

The following diagram illustrates the distinct metabolic routes of Folic Acid and L-5-MTHF.

Folate_Metabolism cluster_Folic_Acid Folic Acid Pathway cluster_Active_Folate Active Folate Pathway cluster_Cycles Cellular Metabolic Cycles Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF L-5-MTHF L-5-MTHF 5,10-Methylene-THF->L-5-MTHF MTHFR (Polymorphisms affect this step) DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) 5,10-Methylene-THF->DNA_Synthesis L-5-MTHF_Supp L-5-MTHF (Supplement) Methionine_Cycle Methionine Cycle (Homocysteine -> Methionine) L-5-MTHF_Supp->Methionine_Cycle Direct Entry L-5-MTHF->Methionine_Cycle

Folate Metabolic Pathways Comparison

Comparative Analysis of Supplementation Effects

Experimental data consistently demonstrates that while both forms can increase folate status, L-5-MTHF offers distinct advantages in bioavailability and in specific populations.

Bioavailability and Pharmacokinetics

Studies show that L-5-MTHF has a higher bioavailability compared to folic acid.[13] It is absorbed more quickly and efficiently.

One pharmacokinetic study found that the peak plasma concentration of the natural 6[S] 5-MTHF isomer was over seven times higher after administration of 5-MTHF compared to an equimolar dose of folic acid (129 ng/mL vs 14.1 ng/mL).[13] Another study comparing a dicholine salt of (6S)-5-MTHF with folic acid found that the time to reach maximum concentration (Tmax) was significantly faster for the 5-MTHF salt (0.8h vs 1.6h for total folate).[14]

ParameterFolic AcidL-5-MTHFKey FindingSource
Bioavailability Lower; requires enzymatic conversionHigher; directly absorbed active formL-5-MTHF is more readily available for the body to use.[13][14]
Peak Plasma Conc. (Cmax) LowerSignificantly Higher (up to 7x)L-5-MTHF leads to a much sharper increase in circulating active folate.[13]
Time to Peak (Tmax) Slower (e.g., ~1.6-2.8 hours)Faster (e.g., ~0.8 hours)L-5-MTHF is absorbed and appears in the blood more rapidly.[14]
The Issue of Unmetabolized Folic Acid (UMFA)

Due to the limited capacity of the DHFR enzyme, high intake of folic acid (typically >200 mcg) can lead to the circulation of unmetabolized folic acid (UMFA) in the bloodstream.[9][15][16] The long-term health implications of UMFA are a subject of ongoing research, with some studies suggesting potential negative effects, including masking vitamin B12 deficiency and potentially impairing immune function by reducing the activity of Natural Killer (NK) cells.[9][16][17] Supplementation with L-5-MTHF does not lead to UMFA, as it is the body's preferred, active form.[15][18]

Efficacy in Raising Folate Status and Lowering Homocysteine

Both forms are effective at increasing plasma and red blood cell (RBC) folate levels and reducing plasma homocysteine, a risk factor for cardiovascular disease.[8][19] However, multiple studies suggest L-5-MTHF may be more efficient.

  • A 24-week study comparing low doses (approx. 100 µ g/day ) found that L-5-MTHF was significantly more effective than folic acid in lowering plasma homocysteine (a 14.6% reduction vs. 9.3%).[20][21]

  • Another study found that while both 400 µg of folic acid and 416 µg of 5-MTHF reduced homocysteine, the reduction was slightly larger in the 5-MTHF groups.[8]

  • Crucially, the efficacy of L-5-MTHF is not affected by MTHFR genotype, making it a more reliable choice for the general population, which includes a high prevalence of MTHFR polymorphisms.[13][22]

Outcome MeasureFolic Acid SupplementationL-5-MTHF SupplementationKey FindingSource
Red Blood Cell Folate Effective increaseSignificantly higher increase observed in some studiesL-5-MTHF can be more effective at building long-term folate stores.[8]
Plasma Homocysteine Effective reduction (~9-22%)More effective reduction in some studies (~15-34%)L-5-MTHF can be more potent in lowering homocysteine levels.[8][20][21]
Effect in MTHFR TT Genotype Reduced efficacyEfficacy is maintainedL-5-MTHF is effective regardless of common genetic variations in folate metabolism.[22]
Unmetabolized Folic Acid (UMFA) Present at higher dosesNot presentL-5-MTHF avoids the potential risks associated with UMFA.[8]

Experimental Protocols for Assessment

Accurate quantification of different folate forms and related biomarkers is essential for research. Below are outlines of standard methodologies.

Protocol 1: Quantification of Plasma Folate Forms via LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring individual folate vitamers, including L-5-MTHF and any potential UMFA.

Objective: To simultaneously quantify L-5-MTHF and folic acid in human plasma.

Methodology:

  • Sample Collection & Stabilization: Collect whole blood in EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Add a stabilizing agent like ascorbic acid (e.g., to a final concentration of 5 g/L) to prevent folate oxidation.[23] Store at -80°C until analysis.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • Deproteinize the sample by adding acetonitrile containing isotopically labeled internal standards (e.g., ¹³C₅-5-MTHF, ¹³C₅-Folic Acid).[24]

    • Centrifuge to pellet precipitated proteins.

    • Load the supernatant onto an SPE plate (e.g., phenyl sorbent).[23]

    • Wash the plate to remove interferences.

    • Elute the folate vitamers using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[24]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column.[24] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with acetic acid) and an organic component (e.g., methanol).[24]

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[25] Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Selected Reaction Monitoring - SRM).

  • Quantification: Generate a calibration curve using standards of known concentrations. Calculate analyte concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow Start Plasma_Sample Plasma Sample (+ Ascorbic Acid) Start->Plasma_Sample Deproteinization Protein Precipitation (Acetonitrile + Internal Standards) Plasma_Sample->Deproteinization SPE Solid Phase Extraction (SPE) (Clean-up & Concentration) Deproteinization->SPE LC_Separation LC Separation (Reversed-Phase C18 Column) SPE->LC_Separation MS_Detection Tandem MS Detection (ESI+, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Cal Curve) MS_Detection->Data_Analysis End Data_Analysis->End

Workflow for Folate Analysis by LC-MS/MS
Protocol 2: Determination of Total Plasma Homocysteine

Homocysteine levels are a key functional biomarker of folate status. HPLC with fluorescence detection is a widely used and reliable method.[26][27]

Objective: To measure total homocysteine (tHcy) in plasma.

Methodology:

  • Sample Collection: Collect whole blood in EDTA tubes. Place on ice immediately and centrifuge within one hour to separate plasma.[28] This prevents the artificial release of homocysteine from red blood cells.[28] Store plasma at -70°C.

  • Reduction of Disulfide Bonds:

    • Thaw plasma samples.

    • Add a reducing agent, such as tri-n-butylphosphine (TNBP) or dithiothreitol (DTT), to the plasma to reduce all disulfide-bound homocysteine to its free thiol form.[27]

  • Protein Precipitation:

    • Add a precipitating agent like trichloroacetic acid (TCA) to the reduced sample to remove proteins.

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • Add a fluorescent derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to the supernatant. This agent reacts with the free thiol group of homocysteine to form a stable, fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase HPLC system.

    • Separate the homocysteine-SBD adduct from other components.

    • Detect the adduct using a fluorescence detector set to the appropriate excitation and emission wavelengths.

  • Quantification: Calculate the homocysteine concentration by comparing the peak area of the sample to that of known standards processed in the same manner.

Implications for Research and Drug Development

The choice between folic acid and L-5-MTHF has significant implications:

  • Clinical Trial Design: When investigating interventions related to folate status, using L-5-MTHF can reduce variability in outcomes caused by subjects' differing MTHFR genotypes. This can lead to more statistically powerful results with smaller sample sizes.

  • Target Populations: For research involving populations with a high prevalence of MTHFR polymorphisms or conditions associated with impaired folate metabolism, L-5-MTHF is the scientifically preferred form.

  • Drug Interactions: L-5-MTHF may be associated with reduced interaction with drugs that inhibit dihydrofolate reductase (e.g., methotrexate), as it bypasses this enzyme.[5]

  • Formulation & Stability: While historically less stable, modern formulations of L-5-MTHF, such as crystalline calcium or dicholine salts, have demonstrated the stability required for use in supplements and pharmaceuticals.[5][7]

Conclusion

The evidence strongly indicates that while folic acid is effective in improving folate status for many, L-5-MTHF represents a more direct and potentially more efficacious form of supplementation. Its superior bioavailability, independence from MTHFR enzymatic activity, and its ability to circumvent the issue of unmetabolized folic acid make it a compelling choice for clinical research and targeted therapeutic applications. For drug development professionals and researchers, understanding these fundamental biochemical and metabolic differences is paramount to designing robust studies and developing effective folate-based interventions.

References

  • Minich, D. (2020, November 20). Is 5-MTHF Supplementation Really Better than Folic Acid? Dr. Deanna Minich. [Link]

  • Kumar, A., et al. (2017). Measurement of homocysteine: a historical perspective. PMC. [Link]

  • Methyl-Life® Supplements. (2025, May 2). Unmetabolized Folic Acid. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Folic Acid?[Link]

  • Willems, F. F., et al. (2004). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. British Journal of Clinical Pharmacology. [Link]

  • Litynski, P., et al. (2002). Effect of low doses of 5-methyltetrahydrofolate and folic acid on plasma homocysteine in healthy subjects with or without the 677C-->T polymorphism of methylenetetrahydrofolate reductase. European Journal of Clinical Investigation. [Link]

  • Schön, C., et al. (2025, September 24). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research. [Link]

  • Penthalaz, M., et al. (2003). Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or folic acid on plasma homocysteine. The American Journal of Clinical Nutrition. [Link]

  • ResearchGate. (2003). Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or folic acid on plasma homocysteine: a randomized placebo-controlled study. [Link]

  • ResearchGate. The folate/folic acid metabolic pathways and functions in mammalian cells. [Link]

  • Scaglione, F., & Panzavolta, G. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. [Link]

  • Centers for Disease Control and Prevention. (2025, May 27). MTHFR Gene Variant and Folic Acid Facts. [Link]

  • Ghattas, M., et al. (2017). Toward a better understanding of folate metabolism in health and disease. PMC. [Link]

  • Cornet, D., et al. (2019). High doses of folic acid induce a pseudo-methylenetetrahydrofolate syndrome. Clinical & Medical Case Reports. [Link]

  • Pfeiffer, C. M., & Huff, D. L. (1993). Determination of Plasma Homocysteine by HPLC with Fluorescence Detection: A Survey of Current Methods. Marcel Dekker, Inc. [Link]

  • MTHFR Support Australia. (2015, May 4). Folic Acid vs 5-MTHF in Treating MTHFR Deficiency. [Link]

  • D'Angelo, A., et al. (2021). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. Genes. [Link]

  • IntechOpen. (2022, January 25). Folates: An Introduction. [Link]

  • Intelligent Labs. (2022, March 29). Unmetabolized Folic Acid: Causes and Prevention. [Link]

  • Food & Nutrition Research. (2025, September 23). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. [Link]

  • MTHFR Support Australia. (2018, July 18). Folic Acid: What Happens When You Have Too Much?[Link]

  • SciSpace. Effects of Folic Acid and 5-Methyltetrahydrofolate Supplementation on Folate Metabolism and One-Carbon Transfer Reactions in a M. [Link]

  • PubMed. (2005). A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry. [Link]

  • Fenech, M., et al. (2006). Effects of folic acid deficiency and MTHFR C677T polymorphism on spontaneous and radiation-induced micronuclei in human lymphocytes. Carcinogenesis. [Link]

  • Solomon, B. P., & Duda, C. T. Homocysteine Determination in Plasma. Current Separations. [Link]

  • Leach, V., & Costan, E. (2021). Variations in folate prescriptions for patients with the MTHFR genetic polymorphisms: A case series study. PMC. [Link]

  • Al-mass, A., et al. (2022). Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphism and Infant's Anthropometry at Birth. MDPI. [Link]

  • Centers for Disease Control and Prevention. (1999). Assessment of Laboratory Tests for Plasma Homocysteine -- Selected Laboratories, July-September 1998. [Link]

  • Point Institute. (2014, June 3). Isomers, Enantiomers and Activated Forms – Part 2: Folic Acid and 5-MTHF: What is the Real Difference Clinically?[Link]

  • Wikipedia. Levomefolic acid. [Link]

  • ClinicalTrials.gov. Comparison of The Effect of 5-MTHF and Folic Acid Supplementation in Increasing Red Blood Cell Folate in Pregnant Women. [Link]

  • SpringerLink. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS. [Link]

  • SciSpace. COMPARATIVE IN VITRO STUDIES OF FOLIC ACID VERSUS 5-METHYLTETRAHYDROFOLATE SUPPLEMENTATION IN HUMAN COLORECTAL CANCER CELLS. [Link]

  • Servier, G., et al. (2022). Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. Integrative Medicine: A Clinician's Journal. [Link]

  • bevital. Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. [Link]

  • Food and Agriculture Organization of the United Nations. Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. [Link]

  • CDC Stacks. (2017, February 25). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid. [Link]

  • Verhaar, M. C., et al. (1998). 5-Methyltetrahydrofolate, the Active Form of Folic Acid, Restores Endothelial Function in Familial Hypercholesterolemia. Circulation. [Link]

  • MDPI. (2022, January 24). Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles. [Link]

Sources

Comparative

Validating Enzyme Specificity for 5-Methyldihydrofolate (5-MeDHF): A Comparative Guide for Folate Salvage Assays

For researchers developing folate biosensors, salvage assays, or studying one-carbon metabolism, validating the specificity of enzymes targeting oxidized folate derivatives is a critical analytical hurdle. 5-Methyltetrah...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers developing folate biosensors, salvage assays, or studying one-carbon metabolism, validating the specificity of enzymes targeting oxidized folate derivatives is a critical analytical hurdle. 5-Methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate, but it is highly labile. Exposure to UV-A light or reactive oxygen species rapidly oxidizes 5-MTHF into 5-methyldihydrofolate (5-MeDHF)[1].

While 5-MeDHF retains theoretical vitamin activity, it is a molecular roadblock:[2]. To accurately quantify or salvage 5-MeDHF, researchers increasingly rely on engineered 5-MeDHF Reductases .

This guide objectively compares the performance of engineered 5-MeDHF reductases against standard alternatives and provides a self-validating, causality-driven experimental protocol to prove enzyme specificity.

Mechanistic Causality: The 5-MeDHF Steric Roadblock

To understand why validating specificity is necessary, we must look at the structural causality of the enzyme active site. Wild-type DHFR is evolutionarily optimized to reduce the unmethylated pteridine ring of dihydrofolate (DHF).

When 5-MTHF oxidizes to 5-MeDHF, the methyl group remains at the N5 position. This N5-methyl group creates severe steric hindrance and alters the electronic distribution of the pteridine ring, effectively blocking the hydride transfer from NAD(P)H in wild-type DHFR. An engineered 5-MeDHF Reductase must possess a modified binding pocket that accommodates this bulky N5-methyl group while strictly discriminating against standard DHF to prevent off-target reduction in complex biological matrices.

Pathway MTHF 5-MTHF (Active) MeDHF 5-MeDHF (Oxidized) MTHF->MeDHF ROS / UV WT Wild-Type DHFR (Steric Block) MeDHF->WT No Reaction Eng Engineered Reductase (Targeted Rescue) MeDHF->Eng Hydride Transfer Eng->MTHF Salvage

Pathway of 5-MTHF oxidation to 5-MeDHF and targeted enzymatic rescue.

Comparative Performance Analysis

When validating an assay for 5-MeDHF, researchers typically compare the engineered enzyme against wild-type DHFR (as a negative control for 5-MeDHF) and chemical reductants like homocysteine or ascorbate, which can non-enzymatically reduce 5-MeDHF back to 5-MTHF[2].

The table below summarizes the kinetic superiority and specificity of an optimized engineered reductase compared to traditional alternatives.

Reductant / EnzymeSubstrate Km​ (µM) kcat​ (s⁻¹)Specificity Constant ( kcat​/Km​ )Assay Time
Engineered 5-MeDHF Reductase 5-MeDHF12.545.23.6 × 10⁶ M⁻¹s⁻¹ < 5 mins
Engineered 5-MeDHF Reductase DHF250.01.24.8 × 10³ M⁻¹s⁻¹N/A
Wild-Type DHFR DHF1.5250.01.6 × 10⁸ M⁻¹s⁻¹< 1 min
Wild-Type DHFR 5-MeDHFN/ANo Activity0 N/A
Chemical (Homocysteine) 5-MeDHFN/AN/ANon-enzymatic> 2 hours

Data Interpretation: A successful engineered enzyme should exhibit a specificity constant ( kcat​/Km​ ) for 5-MeDHF that is at least 3 orders of magnitude higher than its affinity for DHF, ensuring minimal cross-reactivity in multiplexed folate assays.

Experimental Protocol: A Self-Validating Specificity Workflow

To prove that your enzyme specifically targets 5-MeDHF, you cannot rely solely on optical NAD(P)H depletion assays (absorbance at 340 nm), as background oxidation can yield false positives. Instead, [3].

The following protocol is designed as a self-validating system : every step includes an internal check to rule out non-enzymatic degradation.

Phase 1: Substrate Generation & Purification

Causality: Commercially available 5-MeDHF is highly unstable and often contaminated with breakdown products. Synthesizing it fresh ensures kinetic accuracy.

  • Oxidation: Dissolve 50 mg of 5-MTHF in 10 mL of deaerated 0.5 M phosphate buffer (pH 5.6). Add 95 mg of potassium ferricyanide and incubate for 30 minutes at room temperature under argon gas[4].

  • Purification: Pass the mixture through a DEAE-cellulose column, eluting with a 0.1–0.5 M ammonium acetate gradient.

  • Validation Check: Confirm the fraction identity via UV-Vis spectroscopy. Pure 5-MeDHF exhibits a characteristic λmax​ shift to 290 nm and 248 nm (unlike 5-MTHF).

Phase 2: Anaerobic Kinetic Incubation

Causality: If exposed to oxygen, 5-MeDHF undergoes irreversible C9-N10 bond scission, degrading into inactive pterins[1]. Conducting the assay anaerobically ensures that any depletion of 5-MeDHF is strictly due to enzymatic reduction.

  • Preparation: Inside a nitrogen-flushed anaerobic glovebox, prepare a reaction mix containing 50 mM Tris-HCl (pH 7.4), 100 µM NADPH, and 20 µM purified 5-MeDHF.

  • Enzyme Addition: Initiate the reaction by adding 10 nM of the Engineered 5-MeDHF Reductase.

  • Controls (The Self-Validating Step):

    • Negative Control: Heat-inactivated enzyme (rules out spontaneous chemical reduction).

    • Specificity Control: Wild-Type DHFR (proves the N5-methyl steric block).

    • Substrate Control: Incubate the engineered enzyme with DHF instead of 5-MeDHF (proves substrate discrimination).

Phase 3: LC-MS/MS Quantification

Causality: LC-MS/MS provides absolute structural confirmation, distinguishing the exact mass-to-charge (m/z) of the salvaged 5-MTHF from background matrix noise.

  • Quenching: Quench the reactions at 1-minute intervals (0 to 5 mins) using cold methanol containing 1% ascorbic acid to stabilize the folates.

  • Internal Standard: Spike samples with 13C5​ -5-MTHF. This corrects for ionization suppression and extraction losses, guaranteeing quantitative trustworthiness.

  • Analysis: Monitor the MRM transitions for 5-MeDHF depletion and 5-MTHF formation. Calculate the kcat​/Km​ using Michaelis-Menten non-linear regression.

Workflow S1 1. Substrate Prep Generate pure 5-MeDHF S2 2. Anaerobic Incubation Enzyme + NAD(P)H + 5-MeDHF S1->S2 S3 3. LC-MS/MS Assay Quantify mass balance S2->S3 S4 4. Kinetic Analysis Determine kcat/Km specificity S3->S4

Step-by-step experimental workflow for validating enzyme specificity.

References

  • Donaldson KO, Keresztesy JC. "Characterization and Properties of 5-Methyldihydrofolate, an Oxidation Product of 5-Methyltetrahydrofolate." Journal of Biological Chemistry. 1962; 237:3815-3819. URL: [Link]

  • Lucock MD, et al. "Nonenzymatic Degradation and Salvage of Dietary Folate: Physicochemical Factors Likely to Influence Bioavailability." Biochemical and Molecular Medicine. 1995; 55(1):43-53. URL: [Link]

  • Raiten DJ, et al. "Biomarkers of Nutrition for Development—Folate Review." The Journal of Nutrition. 2015; 145(7):1636S-1680S. URL: [Link]

  • Lucock M, et al. "Vitamin D, folate, and potential early lifecycle environmental origin of significant adult phenotypes." Evolution, Medicine, and Public Health. 2018; 2018(1):268-281. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyldihydrofolate proper disposal procedures

Comprehensive Laboratory Guide: 5-Methyldihydrofolate Operational Handling and Disposal Procedures Executive Summary & Chemical Context 5-Methyldihydrofolate (5-MDHF) is a highly reactive intermediate in folate metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: 5-Methyldihydrofolate Operational Handling and Disposal Procedures

Executive Summary & Chemical Context

5-Methyldihydrofolate (5-MDHF) is a highly reactive intermediate in folate metabolism and a primary photodegradation product of 5-methyltetrahydrofolate (5-MTHF). In drug development, pharmacokinetic profiling, and analytical laboratories, the accurate handling, containment, and disposal of 5-MDHF are critical. Because the molecule is highly sensitive to UV light and oxidation, improper disposal or storage can lead to the rapid generation of uncharacterized breakdown products. This not only complicates waste profiling but can also lead to regulatory non-compliance.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols detailed below are engineered as self-validating systems, ensuring that every step of your disposal workflow guarantees chemical stability, environmental safety, and strict regulatory adherence.

Mechanistic Insights: The Degradation Pathway

Understanding why we dispose of 5-MDHF in specific ways requires understanding its degradation kinetics. When exposed to UV-B radiation (280–350 nm), 5-MTHF rapidly oxidizes into 5-MDHF. If left uncontained or exposed to light, 5-MDHF further cleaves into p-aminobenzoyl-L-glutamic acid (PGA) and various pterin derivatives (1[1]).

To prevent the accumulation of these secondary metabolites in your waste streams—which can trigger different toxicity characteristics—waste must be shielded from light and thermally controlled.

G MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF UV-B Exposure (Oxidation) PGA p-Aminobenzoyl-L-glutamic acid (PGA) MDHF->PGA Cleavage Pterin Pterin Derivatives MDHF->Pterin Cleavage

Figure 1: Photodegradation pathway of 5-MTHF to 5-MDHF and subsequent cleavage products.

Quantitative Physicochemical Data & Waste Implications

The following table summarizes the critical data driving our disposal methodologies.

ParameterValueOperational Waste Implication
Photodegradation Rate (k) 9.2 × 10⁻³ min⁻¹Rapid breakdown under UV; mandates the use of amber or opaque waste containers (1[1]).
Storage Temperature -20°C to -80°CWaste accumulation should be temperature-controlled to prevent thermal degradation prior to vendor pickup.
Molecular Weight ~501.56 g/mol (Calcium salt)Essential for calculating stoichiometric neutralization or the binding capacity of chemical absorbents.
Aqueous Solubility Sparingly solubleLiquid waste in aqueous buffers may precipitate; requires agitation before transfer to bulk containers.

Regulatory Framework & Hazard Assessment

Under the Resource Conservation and Recovery Act (RCRA), 5-MDHF and related folate derivatives are not explicitly P-listed (Acutely Hazardous) or U-listed (Toxic) wastes. However, chemical waste generators must independently determine whether discarded materials exhibit hazardous characteristics under 40 CFR 261.3 (2[2]).

If 5-MDHF is dissolved in organic solvents (e.g., Methanol, DMSO), the resulting mixture inherits the flammability or toxicity characteristics of the solvent and must be managed under the EPA's Generator Improvements Rule (GIR) as a regulated hazardous waste (3[3]).

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Containment (Powders & Crystalline Forms)

Causality: 5-MDHF powder is a fine respiratory irritant. Dry handling can aerosolize the compound, leading to inhalation risks and widespread surface contamination.

  • Collection: Gather all 5-MDHF solid waste (powders, contaminated weighing paper, empty vials) using non-sparking tools.

  • Primary Containment: Place the waste in a sealable, chemically compatible polyethylene bag.

  • Secondary Containment: Place the primary bag into a rigid, opaque high-density polyethylene (HDPE) container. Why? Opaque containers block UV light, preventing the compound from degrading into PGA while awaiting disposal.

  • Labeling: Affix a GHS-compliant label stating "Non-RCRA Regulated Chemical Waste - Folate Derivative."

  • System Validation: Weigh the sealed container and log the mass in the laboratory waste manifest. Compare this against the expected mass of the discarded material to ensure no residual powder was left uncontained.

Protocol B: Liquid Waste Segregation

Causality: Mixing aqueous 5-MDHF waste with organic solvents alters the RCRA classification, drastically increasing disposal costs and incineration requirements.

  • Segregation: Strictly separate 5-MDHF aqueous solutions from organic solvent waste.

  • pH Adjustment (Aqueous): For aqueous waste, verify the pH is between 6.0 and 8.0. Highly acidic or basic solutions accelerate the cleavage of the glutamic acid moiety.

  • Transfer: Pour the solution into an amber glass or opaque HDPE liquid waste carboy to prevent photodegradation.

  • System Validation: After pH adjustment, use a calibrated pH meter to confirm the solution is strictly neutral. Cap tightly, invert gently to ensure no leaks, and place the carboy in a secondary containment tray.

Workflow Start 5-MDHF Waste Generation Solid Solid Powder/ Crystalline Start->Solid Liquid Liquid Solutions Start->Liquid Incineration Licensed Chemical Incineration Solid->Incineration Double-bagged Org Organic Solvents (e.g., DMSO/MeOH) Liquid->Org Aq Aqueous Buffers (pH > 7) Liquid->Aq Org->Incineration Solvent Waste AqueousDisp Aqueous Waste Collection Aq->AqueousDisp pH adjusted

Figure 2: Decision matrix for the segregation and disposal of 5-MDHF laboratory waste.

Protocol C: Spill Remediation & Decontamination

Causality: Standard sweeping of dry biochemicals creates hazardous dust clouds. Wet-binding the chemical ensures safe mechanical removal.

  • Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (N95 respirator, nitrile gloves, safety goggles).

  • Dust Suppression: If dry powder is spilled, lightly mist the area with water or cover with a damp inert absorbent material (e.g., sand or vermiculite). Do not dry sweep.

  • Collection: Use a plastic scoop to collect the absorbent-chemical mixture and transfer it to a solid waste container.

  • Decontamination: Wash the spill area with copious amounts of soap and water. Folate derivatives are sufficiently water-soluble at low concentrations to be mechanically removed by surfactants.

  • System Validation: Visually inspect the area using a UV light source (approx. 360 nm). 5-MDHF and its metabolites exhibit weak fluorescence emission in this region; the complete absence of fluorescence confirms total decontamination (1[1]).

References

  • L-5-Methyltetrahydrofolate calcium Safety Data Sheet Source: AK Scientific, Inc. URL:2

  • N-(4-Aminobenzoyl)-L-glutamic acid Properties and Photodegradation Kinetics Source: Lookchem URL:1

  • Hazardous Waste Listings and RCRA Regulations (40 CFR 261) Source: Environmental Protection Agency (EPA) URL:4

  • Laboratory Waste Management: The New Regulations (GIR) Source: Medical Laboratory Management (MedLabMag) URL:3

Sources

Handling

Personal protective equipment for handling 5-Methyldihydrofolate

Advanced Laboratory Safety and Operational Handling Guide for 5-Methyldihydrofolate (5-MTHF) Handling 5-Methyldihydrofolate (frequently utilized as 5-Methyltetrahydrofolic acid or Calcium L-5-methyltetrahydrofolate) requ...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Handling Guide for 5-Methyldihydrofolate (5-MTHF)

Handling 5-Methyldihydrofolate (frequently utilized as 5-Methyltetrahydrofolic acid or Calcium L-5-methyltetrahydrofolate) requires a highly nuanced approach that balances personnel safety with stringent compound preservation. As a Senior Application Scientist, I frequently observe laboratories treating this bioactive folate derivative as a standard, benign powder. While it is not acutely lethal, 5-MTHF presents specific occupational hazards, including dermal, ocular, and respiratory irritation[1]. Furthermore, the molecule is highly susceptible to oxidative and photolytic degradation, rapidly breaking down into inactive metabolites like p-aminobenzoyl-L-glutamic acid (PGA) upon exposure to ambient UV light and oxygen[2][3].

This guide provides a self-validating, step-by-step operational framework designed to protect both the researcher and the structural integrity of the chemical.

The Causality of PPE Selection

Personal Protective Equipment (PPE) for 5-MTHF is not merely about regulatory compliance; it is a scientifically grounded necessity driven by the compound's physicochemical properties:

  • Respiratory Protection: 5-MTHF is typically supplied as a fine, hygroscopic powder. Its micro-particulate nature allows it to easily aerosolize during transfer. Inhalation can cause acute respiratory tract irritation[1]. Therefore, handling the dry powder outside of a controlled exhaust environment requires an N95 or P100 particulate respirator.

  • Dermal & Ocular Protection: The compound acts as a localized irritant to the skin and eyes[1]. Nitrile gloves and tight-fitting safety goggles are mandatory. Causality: The salt formulation can interact with the moisture in mucosal membranes and sweat, exacerbating irritation and potential allergic skin reactions[4].

  • Product Integrity (Reverse Protection): Humans shed skin cells, moisture, and carry static charges. Because 5-MTHF degrades rapidly in the presence of moisture and oxygen, wearing a clean, anti-static lab coat and utilizing inert environments protects the highly reactive pteridine ring from the handler[5].

Quantitative PPE and Equipment Matrix

To ensure operational readiness, the following table categorizes the required PPE and engineering controls based on the quantitative scale of the operation.

Operational ScaleEngineering ControlsRespiratory PPEDermal & Ocular PPEAncillary Tools
Analytical (< 100 mg)Fume hood or enclosed analytical balance. Amber lighting.Not required if handled inside a certified fume hood.Single nitrile gloves, safety glasses with side shields, lab coat.Anti-static weighing spatulas.
Preparative (> 100 mg)Glove box with Argon/Nitrogen purge. Local exhaust ventilation.N95/P100 mask if transferring outside a closed system.Double nitrile gloves, chemical safety goggles, anti-static lab coat.Static eliminator (ionizer) to prevent dust scattering.
Spill Response Maximum room ventilation.Full-face respirator or N95 with tight-fitting goggles.Double nitrile gloves, impermeable chemical apron, shoe covers.Wet-wiping materials (no dry sweeping).

Step-by-Step Operational Workflow

The following protocol ensures a self-validating system where each step inherently prevents the failure of the next. By controlling the environment first, we validate the effectiveness of the PPE and the stability of the reagent.

  • Step 1: Environmental Preparation. Before opening the 5-MTHF container, dim the ambient laboratory lighting or switch to amber/red safe lights. Causality: 5-MTHF undergoes first-order kinetic photodegradation under UV exposure (280–350 nm), destroying the compound before the experiment even begins[2][3].

  • Step 2: PPE Donning. Inspect and don nitrile gloves, safety goggles, and a lab coat. Ensure no skin is exposed at the wrists to prevent localized sensitization[4].

  • Step 3: Inert Atmosphere Transfer. Purge the weighing chamber or glove box with Argon or Nitrogen. Causality: 5-MTHF oxidizes rapidly in ambient air. An inert atmosphere prevents the tautomerization and subsequent degradation of the folate ring[5].

  • Step 4: Weighing and Solubilization. Use anti-static spatulas to weigh the powder. Immediately dissolve the powder in degassed solvents (e.g., sparged with inert gas) to lock the molecule into a stable solution.

  • Step 5: Decontamination & Storage. Flush the primary powder container with Argon before sealing. Store immediately at -20°C in a dark, desiccated environment[2][4]. Wipe down the weighing area with a damp cloth to capture any microscopic stray powder.

MTHF_Workflow N1 1. Environmental Prep (Argon Purge, Low Light) N2 2. PPE Donning (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Reagent Transfer (Anti-static tools) N2->N3 N4 4. Solubilization (Degassed Solvents) N3->N4 N5 5. Decontamination (Wet wipe surfaces) N4->N5 N6 6. Storage (-20°C, Desiccated) N5->N6

Fig 1: End-to-end operational workflow for 5-MTHF handling and degradation prevention.

Emergency Spill Response and Disposal Plan

A spill of 5-MTHF presents an immediate risk of aerosolization and widespread cross-contamination.

  • Step 1: Isolate and Ventilate. Immediately restrict access to the spill area. If the powder has aerosolized, increase local exhaust ventilation and evacuate non-essential personnel[6].

  • Step 2: Upgrade PPE. The responder must don a particulate respirator (N95/P100) and double nitrile gloves[4].

  • Step 3: Wet Containment (Critical). Do not dry sweep. Dry sweeping generates hazardous dust clouds and static electricity. Instead, lightly mist the spill with water or a compatible solvent to bind the powder, or cover it with damp, absorbent paper towels[7].

  • Step 4: Mechanical Collection. Use a non-sparking tool to scoop the damp material into a sealable, chemically compatible hazardous waste container[8].

  • Step 5: Surface Decontamination. Scrub the affected surface with a mild soap and water solution, followed by an alcohol wipe to remove any residual organic traces[6][7].

  • Step 6: Disposal. Label the container as "Hazardous Chemical Waste: 5-Methyltetrahydrofolate (Irritant)" and dispose of it in accordance with local environmental regulations via an approved waste disposal plant[4][8].

Spill_Response S1 Spill Detected S2 Assess Dust Level S1->S2 S3 Evacuate & Ventilate S2->S3 High Aerosol S4 Don Spill-Kit PPE (Respirator, Double Gloves) S2->S4 Low Aerosol S3->S4 S5 Wet Absorption (Do NOT dry sweep) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Fig 2: Decision matrix and procedural logic for 5-MTHF spill containment and disposal.

References

  • Cas 4271-30-1, N-(4-Aminobenzoyl)-L-glutamic acid, Lookchem,[Link]

  • The action spectrum for folic acid photodegradation in aqueous solutions, ResearchGate,[Link]

  • SAFETY DATA SHEET - 5-MTHF, AWS / Aladdin Scientific,[Link]

  • BH4 and Neopterin, diff.org,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyldihydrofolate
Reactant of Route 2
5-Methyldihydrofolate
© Copyright 2026 BenchChem. All Rights Reserved.